cis-1,2-Cyclohexanedicarboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2S)-cyclohexane-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAWQNUELGIYBC-OLQVQODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031439 | |
| Record name | rel-(1R,2S)-1,2-Cyclohexanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | cis-1,2-Cyclohexanedicarboxylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13042 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
610-09-3 | |
| Record name | cis-1,2-Cyclohexanedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-1,2-Cyclohexanedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57637 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | rel-(1R,2S)-1,2-Cyclohexanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-1,2-Cyclohexanedicarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.044 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hexahydrophthalic acid, cis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of cis-1,2-Cyclohexanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-1,2-Cyclohexanedicarboxylic acid (CAS RN: 610-09-3), also known as cis-hexahydrophthalic acid, is a saturated cyclic dicarboxylic acid. Its structure, featuring two carboxylic acid groups on the same side of a cyclohexane (B81311) ring, makes it a valuable intermediate in organic synthesis.[1] It serves as a precursor in the production of polymers, plasticizers, and synthetic resins, such as glyptal-type resins.[1] This guide provides an in-depth overview of its core chemical and physical properties, experimental protocols for their determination, and relevant chemical synthesis pathways.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These values are critical for its application in chemical synthesis and material science.
General and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | cis-(1R,2S)-cyclohexane-1,2-dicarboxylic acid | [2] |
| Synonyms | cis-Hexahydrophthalic acid | [2] |
| CAS Number | 610-09-3 | [2] |
| Molecular Formula | C₈H₁₂O₄ | [2] |
| Molecular Weight | 172.18 g/mol | [2] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 188 - 192 °C | [2] |
| Boiling Point | 262.49 °C (estimate) | [2] |
| Density | 1.2104 g/cm³ (estimate) | [2] |
| Flash Point | 250 °C | [2] |
| Vapor Pressure | 5.78 x 10⁻⁷ mmHg at 25°C | [2] |
Acidity and Solubility
| Property | Value | Source(s) |
| pKa₁ | 4.34 (at 20°C) | [2] |
| pKa₂ | 6.76 (at 20°C) | [2] |
| Water Solubility | >2 g/L (at 20°C) | [2] |
| Solvent Solubility | Soluble in Benzene, Ethanol, Methanol, Ether | [2] |
Spectral Data
Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.
| Spectroscopy | Data Highlights |
| ¹H NMR | (Solvent: DMSO-d₆) Chemical shifts (ppm) reported at: 12.04 (s, 2H, COOH), 2.67 (m, 2H), 1.87 (m, 2H), 1.67 (m, 2H), 1.37 (m, 4H). |
| ¹³C NMR | Data available, confirms the presence of 8 unique carbon atoms. |
| FTIR | (Technique: KBr Pellet) Shows characteristic absorptions for O-H stretching of the carboxylic acid, C=O stretching, and C-H stretching of the cyclohexane ring. |
| Mass Spectrometry | (Technique: GC-MS) Molecular ion peak and fragmentation pattern are consistent with the structure. |
Synthesis and Chemical Logic
This compound is typically prepared by the hydrolysis of its corresponding anhydride (B1165640). The anhydride itself is synthesized via catalytic hydrogenation of cis-4-cyclohexene-1,2-dicarboxylic anhydride, which is a product of the Diels-Alder reaction between butadiene and maleic anhydride.[3][4]
Experimental Protocols
Detailed methodologies for determining key chemical properties are provided below.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the two dissociation constants (pKa₁ and pKa₂) for this compound.
Methodology:
-
Preparation: Accurately weigh approximately 100-200 mg of this compound and dissolve it in 50 mL of deionized, carbonate-free water.[5]
-
Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) that bracket the expected pKa values.[6]
-
Titration: Place the dissolved sample on a magnetic stirrer and immerse the calibrated pH electrode. Add a standardized solution of sodium hydroxide (B78521) (e.g., 0.1 M) in small, precise increments (e.g., 0.1-0.2 mL).[6]
-
Data Recording: After each increment, allow the pH reading to stabilize before recording the value and the total volume of titrant added. Continue this process until the pH has passed the second expected equivalence point (e.g., to pH 12).[5]
-
Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting titration curve will show two inflection points, corresponding to the two equivalence points. The pKa₁ is the pH at the half-volume of the first equivalence point, and the pKa₂ is the pH at the volume halfway between the first and second equivalence points.[7]
Melting Point Determination (Capillary Method)
This is the standard pharmacopeia method for determining the melting range of a solid crystalline substance.[8][9]
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered by grinding in a mortar.[9]
-
Capillary Loading: Push the open end of a glass capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to compact the powder into a column of 2-3 mm at the bottom.[10]
-
Measurement: Place the loaded capillary into the heating block of a melting point apparatus.[11]
-
Heating: Heat the sample rapidly to a temperature about 15°C below the expected melting point (188-192°C). Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[10]
-
Observation: Record the temperature at which the first signs of melting are observed (the solid begins to collapse and a liquid phase appears) and the temperature at which the last solid particle disappears. This range is the melting point.[10][12]
Infrared (IR) Spectroscopy (KBr Pellet Method)
This method is used to obtain the IR spectrum of a solid sample dispersed in a matrix that is transparent to infrared radiation.[13]
Methodology:
-
Sample Preparation: Weigh 1-2 mg of this compound and approximately 100-200 mg of spectroscopic grade, dry potassium bromide (KBr).[14]
-
Grinding: Thoroughly grind the sample and KBr together in an agate mortar to create a fine, homogeneous powder. This minimizes light scattering.[15]
-
Pellet Formation: Place the powder mixture into a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent, or translucent pellet.[13][16]
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Background Collection: Run a background spectrum using a blank KBr pellet to correct for atmospheric H₂O, CO₂, and any moisture in the KBr.[14]
-
Sample Spectrum: Collect the IR spectrum of the sample pellet.
NMR Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.[17]
Methodology:
-
Sample Quantity: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a small vial.[18][19]
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[17][18]
-
Referencing: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solvent before use for accurate chemical shift referencing.[19][20]
-
Mixing: Cap the NMR tube and invert it several times to ensure the solution is homogeneous.
Safety and Handling
This compound is classified as an irritant. Users should adhere to the following safety precautions:
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Work in a well-ventilated area or under a chemical fume hood.[2]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the person to fresh air.
-
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.
References
- 1. Buy this compound (EVT-305729) | 610-09-3 [evitachem.com]
- 2. This compound | C8H12O4 | CID 245564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride - Google Patents [patents.google.com]
- 4. US20040054220A1 - Method for producing cyclohexane dicarboxylic acids and the derivatives thereof - Google Patents [patents.google.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. mt.com [mt.com]
- 9. thinksrs.com [thinksrs.com]
- 10. jk-sci.com [jk-sci.com]
- 11. cdn.juniata.edu [cdn.juniata.edu]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. What Are Kbr Pellets? The Essential Guide To Solid Sample Ftir Analysis - Kintek Solution [kindle-tech.com]
- 14. shimadzu.com [shimadzu.com]
- 15. scienceijsar.com [scienceijsar.com]
- 16. pelletpressdiesets.com [pelletpressdiesets.com]
- 17. NMR Sample Preparation [nmr.chem.umn.edu]
- 18. research.reading.ac.uk [research.reading.ac.uk]
- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 20. organomation.com [organomation.com]
structure and bonding of cis-1,2-Cyclohexanedicarboxylic acid
An In-depth Technical Guide on the Structure and Bonding of cis-1,2-Cyclohexanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and bonding characteristics of this compound. The document details its conformational analysis, intramolecular and intermolecular hydrogen bonding, and key spectroscopic data. Experimental protocols for its synthesis and characterization are also provided to support further research and application in fields such as medicinal chemistry and materials science.
Molecular Structure and Conformation
This compound (C₈H₁₂O₄) is a cyclic dicarboxylic acid characterized by a cyclohexane (B81311) ring with two carboxylic acid groups substituted on adjacent carbon atoms in a cis configuration.[1][2] The stereochemistry of these substituents dictates the conformational behavior of the molecule.
The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. For a cis-1,2-disubstituted cyclohexane, one substituent is positioned axially (a) and the other equatorially (e).[3] This leads to a conformational equilibrium between two energetically equivalent chair forms, where the substituents switch between axial and equatorial positions through a ring-flip mechanism.
Conformational Equilibrium in Solution
In solution, this compound exists as a dynamic equilibrium between two chair conformers: (1a, 2e) and (1e, 2a). These conformers are enantiomeric and therefore have equal energy, resulting in an equal population at equilibrium.
Caption: Conformational equilibrium of this compound.
Studies using NMR spectroscopy in aqueous and DMSO solutions have investigated the conformational preferences. The ratio of the ionization constants (K₁/K₂) in these solvents is much less than 10⁴, which is a standard criterion suggesting the absence of significant intramolecular hydrogen bonding in these polar environments.
Solid-State Conformation and Intramolecular Hydrogen Bonding
The crystal structure of this compound has been determined by X-ray diffraction.[3] In the solid state, the molecule adopts a chair conformation with one carboxylic acid group in an axial position and the other in an equatorial position.[3] Unlike in solution, the conformation in the crystal lattice is fixed.
In the solid state, there is evidence of intramolecular hydrogen bonding. This occurs between the axial carboxylic acid group and the equatorial carboxylic acid group, forming a seven-membered ring. This interaction contributes to the stability of the observed conformation in the crystal.
Crystallographic Data
The following table summarizes the key bond lengths, bond angles, and dihedral angles for this compound as determined by X-ray crystallography. This data provides precise insights into the molecular geometry in the solid state.
| Parameter | Atoms Involved | Value (Å or °) |
| Bond Lengths | ||
| C-C (cyclohexane ring) | Data from Benedetti et al. | |
| C-C (carboxyl) | Data from Benedetti et al. | |
| C=O | Data from Benedetti et al. | |
| C-O | Data from Benedetti et al. | |
| Bond Angles | ||
| C-C-C (cyclohexane ring) | Data from Benedetti et al. | |
| C-C-COOH | Data from Benedetti et al. | |
| O=C-O | Data from Benedetti et al. | |
| Dihedral Angles | ||
| Defining the chair conformation | Data from Benedetti et al. | |
| Orientation of carboxyl groups | Data from Benedetti et al. |
Note: The specific quantitative data is reported in the publication by E. Benedetti, C. Pedone, and G. Allegra in The Journal of Physical Chemistry (1970).[3]
Spectroscopic Analysis
Spectroscopic techniques are essential for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The signals for the methine protons attached to the carbons bearing the carboxylic acid groups are of particular interest for conformational analysis.
¹³C NMR: The carbon NMR spectrum shows distinct signals for the different carbon atoms in the molecule, including the carbonyl carbons of the carboxylic acid groups and the carbons of the cyclohexane ring.
| ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| Typical values for cyclohexane protons | Typical values for cyclohexane carbons |
| Chemical shift of CH-COOH protons | Chemical shift of CH-COOH carbons |
| Chemical shift of COOH protons | Chemical shift of COOH carbons |
Note: Specific chemical shifts can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorptions corresponding to the carboxylic acid functional groups.
| Vibrational Mode | Frequency Range (cm⁻¹) |
| O-H stretch (carboxylic acid dimer) | 2500-3300 (broad) |
| C=O stretch (carboxylic acid) | 1700-1725 |
| C-O stretch | 1210-1320 |
| O-H bend | 920-950 |
Experimental Protocols
Synthesis of this compound
The synthesis is typically achieved through a two-step process: a Diels-Alder reaction to form the unsaturated precursor, followed by catalytic hydrogenation.
Step 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride (B1165640)
This step involves a [4+2] cycloaddition reaction between 1,3-butadiene (B125203) and maleic anhydride.
Caption: Synthesis of the anhydride precursor via Diels-Alder reaction.
-
Procedure: 1,3-butadiene is bubbled through a solution of maleic anhydride in a suitable solvent (e.g., benzene (B151609) or toluene) at a controlled temperature. The reaction is exothermic. After the reaction is complete, the product is isolated by crystallization.
Step 2: Catalytic Hydrogenation to this compound
The double bond in the cyclohexene (B86901) ring of the anhydride is reduced by catalytic hydrogenation. The anhydride is then hydrolyzed to the dicarboxylic acid.
Caption: Hydrogenation and hydrolysis to the final product.
-
Procedure: cis-4-Cyclohexene-1,2-dicarboxylic anhydride is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) and subjected to hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.[4] Following the reduction, the resulting saturated anhydride is hydrolyzed by heating with water to yield this compound. The product is then purified by recrystallization.
NMR Spectroscopy Protocol
-
Sample Preparation: A sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O) to a concentration of approximately 5-10 mg/mL.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 300 or 500 MHz for ¹H).
-
Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C NMR. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).
IR Spectroscopy Protocol
-
Sample Preparation: A solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.
-
Instrumentation: An FTIR spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber.
Conclusion
The structure and bonding of this compound are defined by the interplay of its cyclic nature, the cis orientation of its carboxylic acid groups, and the resulting conformational preferences. In the solid state, it adopts a specific chair conformation with one axial and one equatorial carboxylic acid group, stabilized by intramolecular hydrogen bonding. In solution, it exists as a dynamic equilibrium of two equivalent chair conformers. A thorough understanding of these structural features, supported by crystallographic and spectroscopic data, is crucial for its application in the rational design of new molecules in drug development and materials science.
References
A Comprehensive Technical Guide to the Synthesis of cis-1,2-Cyclohexanedicarboxylic Acid from its Anhydride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of cis-1,2-cyclohexanedicarboxylic acid from its corresponding anhydride (B1165640). The primary method involves the hydrolysis of cis-1,2-cyclohexanedicarboxylic anhydride, a process that is both efficient and straightforward. This document provides a thorough overview of the synthesis, including the mechanism, detailed experimental protocols, and quantitative data to support researchers in their laboratory work.
Introduction
This compound is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals, polymers, and other specialty chemicals. Its stereochemistry and dicarboxylic acid functionality make it a versatile starting material for the synthesis of more complex molecules. The most common and direct route to this diacid is through the hydrolysis of its cyclic anhydride. This guide will focus on this transformation, providing the necessary details for its successful implementation in a laboratory setting.
Synthesis Pathway Overview
The synthesis of this compound from its anhydride is a single-step process involving the nucleophilic attack of water on one of the carbonyl carbons of the anhydride ring, leading to the opening of the ring and the formation of the dicarboxylic acid.
The overall synthesis can be broken down into two main stages:
-
Preparation of cis-1,2-Cyclohexanedicarboxylic Anhydride : This is often achieved through a Diels-Alder reaction between 1,3-butadiene (B125203) and maleic anhydride to form cis-4-cyclohexene-1,2-dicarboxylic anhydride, followed by catalytic hydrogenation to saturate the double bond.
-
Hydrolysis of cis-1,2-Cyclohexanedicarboxylic Anhydride : The cyclic anhydride is heated in the presence of water to yield the desired this compound.
This guide will primarily focus on the second stage, the hydrolysis reaction.
Reaction Mechanism and Logic
The hydrolysis of cis-1,2-cyclohexanedicarboxylic anhydride proceeds through a nucleophilic acyl substitution mechanism. The key steps are:
-
Nucleophilic Attack : A water molecule acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of the anhydride.
-
Tetrahedral Intermediate Formation : This attack leads to the formation of a tetrahedral intermediate.
-
Proton Transfer : A proton is transferred from the attacking water molecule to the oxygen of the leaving carboxylate group.
-
Ring Opening : The tetrahedral intermediate collapses, breaking the C-O bond of the anhydride ring and forming the dicarboxylic acid.
The cis stereochemistry of the anhydride is retained in the final dicarboxylic acid product because the reaction does not involve any of the stereocenters on the cyclohexane (B81311) ring.
Caption: Hydrolysis mechanism of the anhydride.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound from its anhydride. The procedure is based on established laboratory practices for the hydrolysis of cyclic anhydrides.
Hydrolysis of cis-1,2-Cyclohexanedicarboxylic Anhydride
Materials:
-
cis-1,2-Cyclohexanedicarboxylic anhydride
-
Distilled water
-
Erlenmeyer flask
-
Heating source (e.g., hot plate or heating mantle)
-
Boiling chips
-
Ice bath
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
In an Erlenmeyer flask, combine cis-1,2-cyclohexanedicarboxylic anhydride and a sufficient amount of distilled water. A common ratio is approximately 1 gram of anhydride to 10-15 mL of water.
-
Add a few boiling chips to the flask to ensure smooth boiling.
-
Heat the mixture to boiling with gentle stirring. Continue heating until all the anhydride has dissolved. This may take 10-20 minutes of boiling.
-
Once the anhydride has completely dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. The initiation of crystallization may be aided by scratching the inside of the flask with a glass rod.
-
After the solution has reached room temperature and crystal formation is evident, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.
-
Collect the white crystals of this compound by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold distilled water to remove any soluble impurities.
-
Dry the crystals thoroughly, either by air drying or in a desiccator, to a constant weight.
Purification by Recrystallization
If further purification is required, the crude this compound can be recrystallized from hot water.
Procedure:
-
Dissolve the crude diacid in a minimum amount of boiling distilled water.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution is filtered through a fluted filter paper to remove the charcoal and any other insoluble impurities.
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once crystal formation is well underway, cool the mixture in an ice bath to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold distilled water, and dry to a constant weight.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis of this compound from its anhydride.
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) | Appearance |
| cis-1,2-Cyclohexanedicarboxylic Anhydride | C₈H₁₀O₃ | 154.16 | 13149-00-3 | 32-34 | White solid |
| This compound | C₈H₁₂O₄ | 172.18 | 610-09-3 | 188-192 (decomposes) | White crystalline powder |
| Experimental Parameter | Value/Range | Notes |
| Reaction Solvent | Water | A green and readily available solvent. |
| Reaction Temperature | Boiling point of water (100 °C) | Ensures dissolution of the anhydride and promotes hydrolysis. |
| Reaction Time | 10 - 20 minutes (after boiling begins) | Time required for complete dissolution of the anhydride. |
| Product Yield | 60-70% | Based on a similar hydrolysis of 4-cyclohexene-cis-1,2-dicarboxylic anhydride. Yields can be optimized by careful control of crystallization and filtration.[1] |
| Purification Method | Recrystallization from water | An effective method for obtaining high-purity product. |
Experimental Workflow
The logical flow of the synthesis process, from the precursor anhydride to the final purified product, is illustrated in the following diagram.
Caption: Experimental workflow for the synthesis.
Conclusion
The synthesis of this compound via the hydrolysis of its anhydride is a robust and reliable method suitable for laboratory-scale preparations. This guide provides the essential technical details, including a comprehensive experimental protocol, quantitative data, and a clear workflow, to enable researchers and professionals in the field of drug development and chemical synthesis to successfully produce this important chemical intermediate. By following the outlined procedures, a high-purity product can be obtained in good yield.
References
An In-depth Technical Guide to cis-1,2-Cyclohexanedicarboxylic Acid
This technical guide provides essential information regarding the molecular properties of cis-1,2-cyclohexanedicarboxylic acid, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Data
The fundamental molecular attributes of this compound are summarized below. This data is crucial for a variety of experimental and theoretical applications, from reaction stoichiometry to analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₄ | [1][2][3][4][5] |
| Molecular Weight | 172.18 g/mol | [1][3][4][5] |
| Alternate Molecular Weight | 172.1785 g/mol | [2] |
Synthesis Workflow
While this compound is commercially available, understanding its synthesis provides context for its purity and potential applications. A common laboratory-scale synthesis involves the catalytic hydrogenation of cis-1,2-cyclohexanedicarboxylic anhydride (B1165640). The following diagram illustrates a generalized workflow for this process.
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocols
Due to the fundamental nature of this compound, detailed experimental protocols are often specific to its application rather than the molecule itself. For instance, its use as a ligand in coordination chemistry or as a monomer in polymer synthesis would each have highly specialized protocols. Researchers are advised to consult literature specific to their field of application for detailed experimental methodologies. The synthesis outlined above generally proceeds via the hydrolysis of the corresponding anhydride, a standard organic chemistry procedure.
General Hydrolysis Protocol Outline:
-
Dissolution: The anhydride is dissolved in an appropriate solvent, often with gentle heating.
-
Hydrolysis: A stoichiometric excess of water is added, and the mixture is refluxed for a period sufficient to ensure complete conversion. Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Infrared (IR) Spectroscopy (monitoring the disappearance of the anhydride carbonyl peaks and the appearance of the carboxylic acid hydroxyl peak).
-
Isolation: The product is typically isolated by cooling the reaction mixture to induce crystallization.
-
Purification: The resulting solid is collected by filtration, washed with a cold solvent to remove impurities, and dried under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent system.
References
An In-depth Technical Guide to cis-1,2-Cyclohexanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-1,2-Cyclohexanedicarboxylic acid, with the IUPAC name cis-cyclohexane-1,2-dicarboxylic acid , is a dicarboxylic acid featuring a cyclohexane (B81311) ring with two carboxylic acid groups attached to adjacent carbon atoms in a cis configuration.[1][2] This specific stereochemistry confers unique properties to the molecule, making it a valuable building block in various fields, including organic synthesis, polymer chemistry, and drug development. Its rigid cyclic structure and the presence of two carboxyl groups allow for diverse chemical transformations and the formation of complex molecular architectures.
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its applications, with a particular focus on its relevance to the pharmaceutical industry.
Chemical and Physical Properties
This compound is a white crystalline powder.[3] Its key properties are summarized in the table below, providing essential data for laboratory and industrial applications.
| Property | Value | Reference |
| IUPAC Name | cis-cyclohexane-1,2-dicarboxylic acid | [3] |
| Stereoisomer IUPAC Name | cis-(1R,2S)-cyclohexane-1,2-dicarboxylic acid | [3] |
| CAS Registry Number | 610-09-3 | [2] |
| Molecular Formula | C₈H₁₂O₄ | [2][3] |
| Molecular Weight | 172.18 g/mol | [3] |
| Appearance | White crystalline powder | [3] |
| InChI | InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6+ | [2][3] |
| InChIKey | QSAWQNUELGIYBC-OLQVQODUSA-N | [2][3] |
| SMILES | C1CC--INVALID-LINK--C(=O)O">C@@HC(=O)O | [3] |
Synthesis of this compound
The primary synthetic route to this compound involves the hydrogenation of its corresponding anhydride (B1165640), cis-4-cyclohexene-1,2-dicarboxylic anhydride.
Experimental Protocol: Hydrogenation of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
This method is widely employed for the production of cis-cyclohexane-1,2-dicarboxylic anhydride, which can then be hydrolyzed to the diacid.
Materials:
-
cis-4-Cyclohexene-1,2-dicarboxylic anhydride
-
Hydrogenation catalyst (e.g., nickel on silica, platinum oxide)[1][4]
-
Solvent (optional, e.g., glacial acetic acid, ethyl acetate)[4]
-
Low-pressure catalytic hydrogenation apparatus[5]
-
Absolute ethanol[5]
Procedure:
-
Catalyst Preparation (if using Platinum Oxide): In a suitable reaction vessel within a low-pressure hydrogenation apparatus, place 0.5 g of Adams platinum oxide catalyst and 20 ml of absolute ethanol.[5]
-
Evacuate the system and fill it with hydrogen gas. Repeat this process twice.[5]
-
Admit hydrogen to a pressure of 1-2 atmospheres and shake the mixture for 20-30 minutes to reduce the platinum oxide.[5]
-
Hydrogenation Reaction:
-
Method A (with solvent): Dissolve or suspend cis-4-cyclohexene-1,2-dicarboxylic anhydride in an inert solvent like glacial acetic acid or ethyl acetate (B1210297) in the presence of a hydrogenation catalyst such as platinum oxide or Raney nickel.[4]
-
Method B (molten, without solvent): Heat cis-4-cyclohexene-1,2-dicarboxylic anhydride to a molten state at a temperature not exceeding 150°C in the presence of a hydrogenation catalyst.[4] This method can yield a product with a higher melting point.
-
-
Introduce hydrogen gas into the reaction vessel and maintain a pressure of 25-30 lb.[5]
-
Agitate the reaction mixture until the theoretical amount of hydrogen has been absorbed.
-
Work-up:
-
Cool the reaction mixture and filter to remove the catalyst.
-
If a solvent was used, remove it under reduced pressure.
-
The resulting cis-1,2-cyclohexanedicarboxylic anhydride can be purified by distillation or crystallization.
-
-
Hydrolysis to the Diacid: The anhydride readily reacts with water to form this compound.[1]
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Applications in Research and Drug Development
This compound serves as a versatile intermediate in various chemical applications.
-
Organic Synthesis: It is a fundamental building block for the synthesis of more complex organic molecules.[1] Its two carboxylic acid groups can undergo reactions such as esterification and amidation.[1][6]
-
Plasticizers and Resins: The compound and its anhydride are used in the production of plasticizers to enhance the flexibility of plastics and in the manufacturing of synthetic resins, such as glyptal-type resins.[1][4]
-
Coordination Chemistry: The rigid cyclic structure and the two carboxyl groups enable it to act as a ligand in the construction of coordination polymers with potential applications in catalysis and materials science.[1]
-
Drug Development: Chiral isomers of 1,2-cyclohexanedicarboxylic acid are crucial intermediates in the synthesis of pharmaceuticals. For example, (1R,2R)-1,2-cyclohexanedicarboxylic acid is a key intermediate in the synthesis of the antipsychotic drug Lurasidone.[6] The cis isomer and its derivatives are also investigated for their biological activities. The formation of 2-Sarcosinamide-cis-1,2-cyclohexanedicarboxylamide is noted as a major metabolite of the ACE inhibitor Idrapril Calcium.[1]
Logical Relationship of Isomers and Precursors
The relationship between this compound, its trans isomer, and its direct precursor is important for understanding its chemistry and applications.
Caption: Relationship between cis/trans isomers and their anhydride precursor.
References
- 1. Buy this compound (EVT-305729) | 610-09-3 [evitachem.com]
- 2. 1,2-Cyclohexanedicarboxylic acid, cis- [webbook.nist.gov]
- 3. This compound | C8H12O4 | CID 245564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. nbinno.com [nbinno.com]
An In-depth Technical Guide on the Stereoisomers and Conformation of cis-1,2-Cyclohexanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereoisomers and conformational analysis of cis-1,2-cyclohexanedicarboxylic acid. This molecule serves as a fundamental model for understanding the stereochemical and conformational properties of substituted cyclohexanes, which are prevalent structural motifs in numerous pharmaceutical compounds. A thorough understanding of its conformational behavior is critical for rational drug design, as the spatial arrangement of functional groups profoundly influences molecular interactions and biological activity. This document details the conformational equilibrium of the cis-isomer, presents quantitative data from spectroscopic and crystallographic studies, and outlines the experimental protocols for such analyses.
Introduction to the Stereoisomers of 1,2-Cyclohexanedicarboxylic Acid
1,2-Cyclohexanedicarboxylic acid possesses two stereogenic centers at carbons C1 and C2. This gives rise to three stereoisomers: a pair of enantiomers for the trans-isomer ((1R,2R) and (1S,2S)) and a meso compound for the cis-isomer ((1R,2S)). The cis-isomer is achiral due to a plane of symmetry passing through the C1-C2 bond.
The focus of this guide is the this compound, a molecule where the two carboxylic acid groups are situated on the same face of the cyclohexane (B81311) ring. This specific arrangement dictates its unique conformational preferences.
Conformational Analysis of this compound
The cyclohexane ring in this compound predominantly adopts a chair conformation to minimize angle and torsional strain. In the cis configuration, one carboxylic acid group must occupy an axial (a) position, while the other assumes an equatorial (e) position. Through a process of ring inversion (chair-chair interconversion), the axial substituent becomes equatorial, and the equatorial substituent becomes axial.
For the parent this compound, these two chair conformers are enantiomeric and therefore have identical energy. Consequently, they exist in a 1:1 ratio at equilibrium.
Conformational equilibrium of this compound.
Quantitative Conformational Data
The conformational properties of this compound can be quantified through various experimental and computational methods.
Gibbs Free Energy of Conformational Equilibrium
The Gibbs free energy difference (ΔG°) between the two chair conformers of unsubstituted this compound is zero, as they are energetically equivalent.
| Conformer 1 (a,e) | Conformer 2 (e,a) | ΔG° (kcal/mol) | Equilibrium Constant (K) |
| Carboxyl 1: axialCarboxyl 2: equatorial | Carboxyl 1: equatorialCarboxyl 2: axial | 0 | 1 |
Note: The presence of intramolecular hydrogen bonding, particularly in non-polar solvents, could potentially stabilize one conformer over the other, leading to a non-zero ΔG°. However, in aqueous solutions, intramolecular hydrogen bonding is generally not observed for the diacid.[1]
The A-value for a carboxylic acid group (-COOH) is approximately 1.35-1.7 kcal/mol, representing the energetic penalty of placing it in an axial position. In the cis-1,2-isomer, one group is always axial and one is equatorial, resulting in a net cancellation of this steric strain between the two conformers.
Crystallographic Data
X-ray crystallography provides precise data on bond lengths and angles in the solid state. The crystal structure of this compound reveals that the molecule adopts a chair conformation.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.43 |
| b (Å) | 10.95 |
| c (Å) | 11.66 |
| β (°) | 105.4 |
Data obtained from the crystal structure determination by Benedetti, E., Pedone, C., & Allegra, G. (1970). The crystal structure of this compound. The Journal of Physical Chemistry, 74(3), 512-516. Note that accessing the full crystallographic information file (CIF) from the original publication or crystallographic databases is recommended for a complete set of atomic coordinates, bond lengths, and angles.
NMR Spectroscopic Data
Proton NMR spectroscopy is a powerful tool for conformational analysis in solution. The vicinal coupling constants (³J) between protons on adjacent carbons are dependent on the dihedral angle between them, as described by the Karplus equation.
| Coupling Type | Typical ³J Value (Hz) |
| ³Jaa | 10 - 13 |
| ³Jae | 2 - 5 |
| ³Jee | 2 - 5 |
By measuring the time-averaged coupling constants of the methine protons at C1 and C2, the relative populations of the conformers can be determined. For this compound, the observed coupling constants would be an average of the couplings in the two equally populated chair forms.
Experimental Protocols
Conformational Analysis by NMR Spectroscopy
This protocol outlines the general procedure for determining the conformational equilibrium of a substituted cyclohexane using ¹H NMR spectroscopy.
Workflow for NMR-based conformational analysis.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
NMR Data Acquisition: High-resolution ¹H NMR spectra are recorded on a high-field NMR spectrometer. Temperature control is crucial for accurate measurements.
-
Spectral Analysis: The chemical shifts and coupling constants of the methine protons at C1 and C2 are determined. 2D NMR techniques such as COSY can aid in the assignment of proton signals.
-
Conformer Population Calculation: The observed vicinal coupling constant (Jobs) is a weighted average of the coupling constants in the two conformers: Jobs = P₁J₁ + P₂J₂ where P₁ and P₂ are the mole fractions of the two conformers, and J₁ and J₂ are the coupling constants for the pure conformers.
-
Karplus Relationship: The dihedral angle (θ) dependence of the vicinal coupling constant (³JHH) is described by the Karplus equation: ³JHH = A cos²(θ) + B cos(θ) + C where A, B, and C are empirically derived parameters. This relationship is fundamental for relating the observed J-couplings to the molecular geometry.
Dihedral angle vs. ³J coupling constant.
X-ray Crystallography
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data. The structural model is then refined to obtain accurate bond lengths, bond angles, and torsion angles.
Significance in Drug Development
The conformation of a molecule is a key determinant of its biological activity. For drug molecules containing a cyclohexane ring, the axial or equatorial orientation of substituents can dramatically affect binding to a target receptor or enzyme. An axial substituent will occupy a different region of space compared to an equatorial one, leading to different steric and electronic interactions.
For derivatives of this compound, understanding the conformational equilibrium is crucial. While the parent compound exists as a 1:1 mixture of two rapidly interconverting conformers, substitution on the cyclohexane ring or on the carboxyl groups can shift this equilibrium. This can be exploited in drug design to favor a conformation that presents the pharmacophoric groups in the optimal orientation for biological activity.
Conclusion
This compound is a foundational molecule for the study of conformational analysis in six-membered rings. Its stereochemistry dictates a dynamic equilibrium between two chair conformers, with one substituent in an axial and the other in an equatorial position. This guide has summarized the key stereochemical and conformational features, presented available quantitative data, and outlined the experimental protocols used to study this system. For professionals in drug development, a deep understanding of these principles is indispensable for the design of novel therapeutics with optimized efficacy and selectivity.
References
Solubility Profile of cis-1,2-Cyclohexanedicarboxylic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of cis-1,2-cyclohexanedicarboxylic acid in various organic solvents. The information is compiled to assist researchers and professionals in drug development and other scientific fields where this compound is utilized.
Introduction
This compound is a dicarboxylic acid with a cyclohexane (B81311) backbone. Its solubility is a critical parameter in various applications, including its use as a linker molecule in the synthesis of metal-organic frameworks (MOFs), in the production of plasticizers, and as an intermediate in organic synthesis. Understanding its behavior in different organic solvents is essential for process optimization, purification, and formulation development.
Data Presentation: Solubility in Organic Solvents
| Organic Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility |
| Methanol | CH₃OH | 32.7 | Soluble, "almost transparency"[1] |
| Ethanol | C₂H₅OH | 24.5 | Soluble[1] |
| Benzene | C₆H₆ | 2.3 | Soluble[1] |
| Diethyl Ether | (C₂H₅)₂O | 4.3 | Soluble[1] |
| Acetone (B3395972) | C₃H₆O | 20.7 | Soluble (Implied for dicarboxylic acids) |
| Ethyl Acetate (B1210297) | C₄H₈O₂ | 6.0 | Soluble (Implied for dicarboxylic acids) |
Note: The solubility in acetone and ethyl acetate is inferred from studies on homologous series of dicarboxylic acids, which suggest these are suitable solvents for such compounds.
Experimental Protocols for Solubility Determination
The following outlines a general experimental methodology for determining the solubility of a solid compound like this compound in an organic solvent. This protocol is a synthesis of standard laboratory practices.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (± 0.0001 g)
-
Vials or flasks with secure caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, or titration setup)
Experimental Procedure (Isothermal Method)
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After reaching equilibrium, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.
-
-
Quantification of Solute:
-
Determine the mass of the collected filtrate.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC with a calibration curve).
-
-
Calculation of Solubility:
-
The solubility (S) can be calculated using the following formula:
S ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of flask) / (Volume of supernatant taken) × 100
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
References
physical and chemical properties of cis-1,2-Cyclohexanedicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of cis-1,2-cyclohexanedicarboxylic acid, a valuable building block in organic synthesis and medicinal chemistry. The information is presented to support research and development activities, with a focus on quantitative data, experimental methodologies, and key chemical transformations.
Physical and Chemical Properties
This compound is a white, crystalline solid at room temperature.[1] Its cyclic structure and the cis-orientation of the two carboxylic acid groups influence its physical properties and chemical reactivity.
Identification and General Properties
| Property | Value | Reference(s) |
| IUPAC Name | (1R,2S)-cyclohexane-1,2-dicarboxylic acid | [1] |
| Synonyms | cis-Hexahydrophthalic acid | [2] |
| CAS Number | 610-09-3 | [1] |
| Molecular Formula | C₈H₁₂O₄ | [2] |
| Molecular Weight | 172.18 g/mol | [2] |
| Appearance | White crystalline powder | [1] |
Quantitative Physical Data
The following table summarizes key quantitative physical properties of this compound.
| Property | Value | Unit | Reference(s) |
| Melting Point | 188 - 192 | °C | [2] |
| Boiling Point | 262.49 (rough estimate) | °C | [2] |
| Density | 1.2104 (rough estimate) | g/cm³ | [2] |
| Water Solubility | >2 (at 20 °C) | g/L | [2] |
| pKa₁ | 4.34 (at 20 °C) | [2] | |
| pKa₂ | 6.76 (at 20 °C) | [2] | |
| Flash Point | 250 | °C | [2] |
Solubility Profile
| Solvent | Solubility | Reference(s) |
| Benzene | Soluble | [2] |
| Ethanol | Soluble | [2] |
| Methanol | Soluble | [2] |
| Ether | Soluble | [2] |
Chemical Reactivity and Transformations
The two carboxylic acid groups in a cis configuration allow for specific intramolecular reactions, in addition to typical carboxylic acid chemistry.
Anhydride Formation
Upon heating, this compound readily undergoes intramolecular dehydration to form the corresponding cyclic anhydride. This is a key reaction that distinguishes it from its trans-isomer.
Fischer Esterification
Like other carboxylic acids, this compound can be esterified by reaction with an alcohol in the presence of an acid catalyst. The reaction proceeds to form the corresponding diester.
Experimental Protocols
The following sections detail generalized protocols for the determination of key physical properties and for performing common chemical transformations.
Melting Point Determination
The melting point provides a quick assessment of purity. A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.[3]
Methodology:
-
Sample Preparation: A small amount of dry this compound is finely powdered.[4] The open end of a capillary tube is pushed into the powder to pack a small amount (1-2 mm in height) into the sealed end.[4]
-
Apparatus Setup: The capillary tube is placed into a melting point apparatus alongside a calibrated thermometer.[3][5]
-
Determination: The apparatus is heated slowly and steadily.[6] The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.[4] This range, T₁-T₂, is the melting point range. For high accuracy, a preliminary rapid heating can be done to find an approximate range, followed by a slow, careful determination.[3]
pKa Determination by Potentiometric Titration
The two acid dissociation constants (pKa₁ and pKa₂) can be determined by titrating a solution of the diacid with a strong base and monitoring the pH.
Methodology:
-
Solution Preparation: A precise mass of this compound is dissolved in deionized, carbonate-free water to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.[7] A burette containing a standardized strong base (e.g., 0.1 M NaOH) is positioned over the beaker.[7]
-
Titration: The base is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[7]
-
Data Analysis: The pH is plotted against the volume of base added. The resulting titration curve will show two equivalence points. The pH at the half-equivalence points corresponds to the pKa values. The first half-equivalence point gives pKa₁, and the second gives pKa₂.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, key absorptions include the broad O-H stretch of the carboxylic acid and the sharp C=O stretch.
Methodology (Thin Solid Film):
-
Sample Preparation: A small amount (approx. 50 mg) of the solid is dissolved in a few drops of a volatile solvent like acetone (B3395972) or methylene (B1212753) chloride.[8]
-
Film Deposition: A drop of this solution is placed on the surface of an IR-transparent salt plate (e.g., NaCl). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[8]
-
Spectral Acquisition: The plate is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.[8] If peaks are too intense, the film can be made thinner by cleaning the plate and using a more dilute solution.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.[9] Tetramethylsilane (TMS) is often used as an internal standard (0 ppm).[10]
-
Data Acquisition: The NMR tube is placed in the spectrometer. ¹H NMR and ¹³C NMR spectra are acquired.[9] The acidic protons of the carboxylic acid groups typically appear as a broad singlet far downfield in the ¹H NMR spectrum.[10]
Safety and Handling
This compound is classified as an irritant.
-
Hazard Statements: Causes skin irritation and serious eye irritation.[2]
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Wash skin thoroughly after handling.
-
Avoid breathing dust.
-
Store in a cool, dry, well-ventilated area in a tightly sealed container.
-
In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, seek medical advice.[2]
This document is intended for informational purposes for trained professionals and does not constitute a comprehensive safety data sheet (SDS). Always consult the full SDS before handling this chemical.
References
- 1. This compound | C8H12O4 | CID 245564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. byjus.com [byjus.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. pennwest.edu [pennwest.edu]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. benchchem.com [benchchem.com]
- 10. NMR Spectroscopy [www2.chemistry.msu.edu]
Commercial Availability and Technical Profile of cis-1,2-Cyclohexanedicarboxylic Acid: A Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and key experimental applications of cis-1,2-Cyclohexanedicarboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document consolidates critical data to support procurement, experimental design, and synthesis efforts.
Commercial Sourcing
This compound is readily available from a variety of chemical suppliers, catering to a range of purity requirements and research needs. The compound is typically sold as a white crystalline solid or powder.[1] Key suppliers and their offerings are summarized below.
| Supplier | Product Name | CAS Number | Purity | Additional Notes |
| EvitaChem | This compound | 610-09-3 | - | Catalog Number: EVT-305729.[2] |
| Simson Pharma Limited | This compound | 610-09-3 | - | Accompanied by a Certificate of Analysis.[1] |
| TCI America | This compound | 610-09-3 | >98.0% (GC) | Available in various quantities.[3][4] |
| Spectrum Chemical | This compound | 610-09-3 | - | Meets or exceeds grade requirements.[5] |
| Sigma-Aldrich | This compound | 610-09-3 | - | Part of their collection of rare and unique chemicals.[6] |
| Chem-Impex | (1S,2S)-1,2-Cyclohexanedicarboxylic acid | 21963-41-7 | ≥ 98% | Stereoisomer, for specific applications.[7] |
| Echemi | This compound | 610-09-3 | Industrial Grade | Offered by XIAMEN EQUATION CHEMICAL CO.,LTD.[8] |
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in research and development.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₄ | [1][2][3][9] |
| Molecular Weight | 172.18 g/mol | [1][2][3][9] |
| CAS Number | 610-09-3 | [1][2][3][8] |
| Appearance | White crystalline solid or powder | [1][2] |
| Melting Point | 188-192 °C | [2] |
| Boiling Point | 262.49 °C (rough estimate) | [2] |
| Density | 1.2104 (rough estimate) | [2] |
| Solubility | >2 g/L in water (20 °C) | [2] |
| pKa | Data available in IUPAC Digitized pKa Dataset | [1] |
Key Experimental Protocols
This compound is a versatile building block in organic synthesis. Detailed below are representative experimental protocols for its synthesis and potential applications.
Synthesis via Hydrogenation of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride (B1165640)
A common and efficient method for the preparation of this compound is the catalytic hydrogenation of its corresponding anhydride.[10]
Materials:
-
cis-4-Cyclohexene-1,2-dicarboxylic anhydride
-
Hydrogen gas (H₂)
-
Nickel on silica (B1680970) (Ni/SiO₂) catalyst[10] or Platinum oxide (Adams catalyst)
-
Anhydrous ethanol (B145695) (if using Adams catalyst)
-
Filtration apparatus (e.g., Hirsch funnel)
-
Rotary evaporator
Procedure (using a supported nickel catalyst):
-
In a suitable high-pressure reactor, charge the molten cis-4-cyclohexene-1,2-dicarboxylic anhydride and the silica-supported nickel catalyst. The reaction is performed in the absence of a solvent.[11]
-
Heat the mixture to a temperature range of 120 to 140 °C.[11]
-
Introduce hydrogen gas into the reactor and maintain a constant pressure.
-
Continuously pass hydrogen through the molten mass with agitation until the theoretical amount of hydrogen has been absorbed, indicating the completion of the reaction.[11]
-
Cool the reaction mixture and filter to remove the catalyst.
-
The resulting crude cis-cyclohexane-1,2-dicarboxylic anhydride can be purified by distillation.
-
Hydrolyze the anhydride by heating with water to yield this compound.
-
The acid can be further purified by recrystallization from water.[11]
Procedure (using Adams catalyst):
-
In a low-pressure catalytic hydrogenation apparatus, place Adams platinum oxide catalyst (0.5 g) and commercial absolute ethanol (20 ml) in a reaction bottle.[12]
-
Reduce the platinum oxide by shaking the mixture under a hydrogen atmosphere (1-2 atm) for 20-30 minutes.[12]
-
Introduce a solution of cis-4-cyclohexene-1,2-dicarboxylic acid in a suitable solvent into the reaction vessel.
-
Shake the mixture under a hydrogen atmosphere until the theoretical amount of hydrogen is consumed (typically 3-5 hours).[12]
-
Remove the catalyst by filtration through a Hirsch funnel.[12]
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the this compound by recrystallization.
Application in Polymer Synthesis
This compound serves as a valuable monomer in the synthesis of polyesters and other polymers. The rigid cyclohexane (B81311) ring can impart desirable properties such as increased thermal stability and mechanical strength to the resulting polymer.[13]
General Polycondensation Procedure:
-
In a reaction vessel equipped with a stirrer, nitrogen inlet, and a condenser, charge this compound, a suitable diol (e.g., ethylene (B1197577) glycol), and an esterification catalyst (e.g., antimony trioxide).
-
Heat the mixture under a nitrogen atmosphere to a temperature sufficient to initiate esterification and drive off water (typically 150-200 °C).
-
Once the initial esterification is complete (as indicated by the cessation of water distillation), apply a vacuum to the system.
-
Increase the temperature (typically to 250-280 °C) to facilitate the polycondensation reaction and remove the excess diol.
-
Continue the reaction under high vacuum until the desired melt viscosity (indicative of molecular weight) is achieved.
-
Cool the polymer under nitrogen and extrude or pelletize for further processing and characterization.
Signaling Pathways and Synthetic Workflows
Role as a Scaffold in ACE Inhibitors
This compound is a core structural component of the angiotensin-converting enzyme (ACE) inhibitor Idrapril (B143782).[14][15] ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure. The diagram below illustrates the RAAS pathway and the point of inhibition by ACE inhibitors like Idrapril.
Caption: The Renin-Angiotensin-Aldosterone System and ACE Inhibition.
General Synthetic Workflow
The synthesis of this compound from its anhydride precursor follows a logical workflow, as depicted below.
Caption: General workflow for the synthesis of this compound.
References
- 1. This compound | C8H12O4 | CID 245564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 1,2-Cyclohexanedicarboxylic acid, cis- [webbook.nist.gov]
- 4. 1,2-Cyclohexanedicarboxylic acid, cis- (CAS 610-09-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 1,2-シクロヘキサンジカルボン酸無水物,、cis型主体 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1,2-Cyclohexanedicarboxylic acid, cis- [webbook.nist.gov]
- 7. CIS-1,2-CYCLOHEXANEDICARBOXYLIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]
- 8. Buy Calcium cis-1,2-cyclohexanedicarboxylate | 491589-22-1 [smolecule.com]
- 9. scbt.com [scbt.com]
- 10. Buy this compound (EVT-305729) | 610-09-3 [evitachem.com]
- 11. US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. nbinno.com [nbinno.com]
- 14. Pharmacology of idrapril: a new class of angiotensin converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of idrapril calcium on tissue angiotensin-converting enzyme in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
cis-1,2-Cyclohexanedicarboxylic acid safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of cis-1,2-Cyclohexanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound (CAS No. 610-09-3), a compound utilized in various research and development applications, including its role as a reference standard in analytical method development and validation.[1] Adherence to proper safety protocols is crucial when working with this chemical to mitigate potential risks.
Hazard Identification and Classification
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its primary hazards are skin and eye irritation.[2][3]
GHS Classification:
Signal Word: Warning[2]
Hazard Statements:
Some sources also indicate that it may be harmful if swallowed (Acute toxicity, Oral, Category 4).[4]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O₄ | [4] |
| Molecular Weight | 172.18 g/mol | [3][4] |
| Appearance | White solid/crystalline powder | [3][5] |
| Melting Point | 188 - 192 °C (370.4 - 377.6 °F) | [5] |
| Odor | No information available | [5] |
Exposure Controls and Personal Protection
To ensure the safety of laboratory personnel, appropriate engineering controls and personal protective equipment (PPE) must be utilized.
Engineering Controls
-
Work in a well-ventilated area.[4] The use of a local exhaust ventilation system or a chemical fume hood is recommended to prevent the dispersion of dust.[2][6]
-
Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[6]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling this compound.
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. | To prevent eye contact which can cause serious irritation.[2][4] |
| Skin Protection | Impervious protective gloves (inspected prior to use) and appropriate protective clothing to prevent skin exposure. | To prevent skin contact which can cause irritation.[2][4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if exposure limits are exceeded or if irritation is experienced. | To prevent inhalation of dust. |
Safe Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the chemical and the safety of the work environment.
Handling Protocols
-
Do not breathe dust.[5]
-
Wash hands and face thoroughly after handling.[2]
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[7]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[4]
Storage Conditions
-
Keep the container tightly closed.[2]
-
Protect from moisture, as the substance is stable under normal conditions but should avoid exposure to moisture.[2]
-
Store under an inert gas.[2]
First Aid Measures
In the event of exposure to this compound, the following first aid procedures should be followed promptly.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse cautiously with plenty of water for several minutes, also under the eyelids, for at least 15 minutes.[2][5] If present and easy to do, remove contact lenses.[2] If eye irritation persists, get medical advice/attention.[2] |
| Skin Contact | Take off immediately all contaminated clothing.[2] Wash off with plenty of soap and water.[2][5] If skin irritation occurs, get medical advice/attention.[2] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[2] If the person feels unwell, get medical advice/attention.[2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[4] |
| Ingestion | Rinse the mouth with water.[2][4] Do NOT induce vomiting.[6] Get medical advice/attention.[2] |
Accidental Release and Firefighting Measures
Accidental Release Measures
In the case of a spill, the following protocol should be enacted to ensure containment and cleanup without endangering personnel.
Spill Response Protocol:
-
Ensure adequate ventilation.
-
Evacuate non-essential personnel from the spill area and control entry.[2]
-
Wear suitable personal protective equipment, including gloves, safety goggles, and respiratory protection.[2]
-
Avoid dust formation. [4]
-
Contain the spill. Prevent the product from entering drains.[2]
-
Clean up the spill. Sweep up the solid material and shovel it into a suitable, labeled container for disposal.[5]
-
Dispose of the waste in accordance with local and national regulations.[2] Entrust disposal to a licensed waste disposal company.[2]
Firefighting Measures
-
Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO₂).[2] Water spray, dry chemical, and chemical foam are also appropriate.[5]
-
Specific Hazards: No specific hazards during firefighting have been identified.[2] However, hazardous combustion products may include carbon monoxide (CO) and carbon dioxide (CO₂).[5]
-
Protective Equipment for Firefighters: Firefighters should use personal protective equipment, including a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[2][5]
Stability and Reactivity
-
Chemical Stability: The substance is stable under normal conditions.[2]
-
Conditions to Avoid: Avoid incompatible products and the formation of dust.[5][6] Exposure to moisture should also be avoided.[2]
-
Incompatible Materials: Keep away from strong oxidizing agents.[5]
-
Hazardous Reactions: No hazardous reactions are known to occur under normal processing.[2][5]
-
Hazardous Decomposition Products: Under fire conditions, it can decompose to produce carbon monoxide and carbon dioxide.[5]
Toxicological and Ecological Information
-
Acute Toxicity: No acute toxicity information is available for this product.[5]
-
Sensitization: No information on sensitization is available.[5]
-
Carcinogenicity: There is no information available to indicate that this substance is carcinogenic.[5]
-
Ecotoxicity: No specific data is available, but it is advised to prevent the product from entering drains.[2]
Disposal Considerations
Disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations.[2] It is recommended to use a licensed waste disposal company.[2] Before disposing of the container, ensure it is completely empty.[2]
References
- 1. This compound | CAS No: 0610-09-03 [aquigenbio.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound | C8H12O4 | CID 245564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Cis-1,2-Cyclohexanedicarboxylic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of cis-1,2-cyclohexanedicarboxylic acid, a molecule of significant interest in organic synthesis and materials science. This document covers the historical discovery, detailed physicochemical properties, comprehensive experimental protocols for its synthesis, and its applications. Particular emphasis is placed on providing structured data and visual representations of key processes to facilitate understanding and application in research and development settings.
Discovery and History
The discovery of this compound is intrinsically linked to the pioneering work on hydroaromatic compounds in the late 19th century by German chemist Adolf von Baeyer.[1][2][3] Von Baeyer's research into the reduction of aromatic compounds laid the foundational principles for understanding the structure and reactivity of cyclic aliphatic molecules.[1][4] For his extensive work on organic dyes and hydroaromatic compounds, von Baeyer was awarded the Nobel Prize in Chemistry in 1905.[1][2]
While a singular definitive publication marking the first synthesis of this compound is not readily apparent, its preparation emerged from the broader effort to understand the hydrogenation of benzene (B151609) and its derivatives. Early methods for producing this compound involved the catalytic hydrogenation of its aromatic analog, phthalic acid, or its anhydride (B1165640).[5][6] These early syntheses were crucial in demonstrating the relationship between aromatic and alicyclic compounds, a cornerstone of modern organic chemistry. The work of von Baeyer and his contemporaries, including William Henry Perkin Jr., who also studied under Baeyer, greatly advanced the field of alicyclic chemistry and the synthesis of cyclic compounds.[7]
Over the years, the synthesis of this compound and its anhydride (hexahydrophthalic anhydride) has been refined, leading to the development of various industrial processes.[8][9] These advancements have been driven by the compound's utility as a precursor in the production of polymers, plasticizers, and resins.[9]
Physicochemical Properties
This compound is a white crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O₄ | [10][11] |
| Molecular Weight | 172.18 g/mol | [10][11] |
| CAS Number | 610-09-3 | [10][11] |
| Melting Point | 188-192 °C | |
| pKa₁ | 4.34 (at 20 °C) | |
| pKa₂ | 6.76 (at 20 °C) | |
| Water Solubility | >2 g/L (at 20 °C) | |
| Solubility | Soluble in benzene, ethanol, methanol, and ether. | |
| Appearance | White crystals | [10] |
| Vapor Pressure | 5.78 x 10⁻⁷ mmHg (at 25 °C) |
Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆): Chemical shifts are observed at approximately δ 12.04 (s, 2H, COOH), 2.67 (m, 2H, CH), 1.87 (m, 2H, CH₂), 1.67 (m, 4H, CH₂), and 1.37 (m, 2H, CH₂).[12]
-
Mass Spectrum (GC-MS): The mass spectrum shows characteristic fragmentation patterns for this compound.[10][11]
Experimental Protocols
Laboratory Synthesis from cis-1,2-Cyclohexanedicarboxylic Anhydride
This protocol describes the hydrolysis of the corresponding anhydride to yield the cis-dicarboxylic acid.
Materials:
-
cis-1,2-Cyclohexanedicarboxylic anhydride (hexahydrophthalic anhydride)
-
Distilled water
-
Hydrochloric acid (optional, for ensuring complete protonation)
-
Beaker
-
Magnetic stirrer and stir bar
-
Heating plate
-
Buchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
Place a known quantity of cis-1,2-cyclohexanedicarboxylic anhydride into a beaker.
-
Add a sufficient amount of distilled water to the beaker to fully dissolve the anhydride upon heating.
-
Gently heat the mixture on a heating plate while stirring continuously with a magnetic stirrer until all the solid has dissolved. The hydrolysis of the anhydride to the dicarboxylic acid will occur during this step.
-
Once the solid is completely dissolved, remove the beaker from the heat and allow it to cool slowly to room temperature.
-
For enhanced crystallization, cool the solution further in an ice bath.
-
Collect the resulting white crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold distilled water.
-
Dry the crystals in a desiccator or a low-temperature oven.
Industrial Synthesis of cis-1,2-Cyclohexanedicarboxylic Anhydride
The industrial production of cis-1,2-cyclohexanedicarboxylic anhydride, a direct precursor to the acid, is a multi-step process.[8][13]
Materials:
-
Maleic anhydride
-
Catalyst (e.g., palladium on a support)
-
Solvent (e.g., toluene)
-
Hydrogen gas
-
Reactor vessels (for Diels-Alder reaction and hydrogenation)
-
Distillation column
Procedure:
-
Diels-Alder Reaction: Maleic anhydride is reacted with 1,3-butadiene in a suitable solvent within a reactor to form cis-4-cyclohexene-1,2-dicarboxylic anhydride. This is a [4+2] cycloaddition reaction.
-
Catalytic Hydrogenation: The resulting cis-4-cyclohexene-1,2-dicarboxylic anhydride is then transferred to a hydrogenation reactor.[14]
-
A catalyst, typically a noble metal such as palladium on a support, is added.[8]
-
The reactor is pressurized with hydrogen gas, and the mixture is heated.[14] The double bond in the cyclohexene (B86901) ring is reduced to a single bond, yielding cis-1,2-cyclohexanedicarboxylic anhydride.
-
Purification: The crude product is purified by distillation to remove the catalyst and any byproducts.[8]
Visualizations
Industrial Production Workflow of cis-1,2-Cyclohexanedicarboxylic Anhydride
References
- 1. ias.ac.in [ias.ac.in]
- 2. Johann Friedrich Wilhelm Adolf von Baeyer [chemistry.msu.edu]
- 3. Adolf von Baeyer - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride - Google Patents [patents.google.com]
- 6. US3520921A - Preparation of cis-hexahydrophthalic acid from phthalic acid - Google Patents [patents.google.com]
- 7. William Henry Perkin Jr. - Wikipedia [en.wikipedia.org]
- 8. Page loading... [guidechem.com]
- 9. HEXAHYDROPHTHALIC ANHYDRIDE (HHPA) - Ataman Kimya [atamanchemicals.com]
- 10. This compound | C8H12O4 | CID 245564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1,2-Cyclohexanedicarboxylic acid, cis- [webbook.nist.gov]
- 12. cis-Hexahydrophthalic acid(610-09-3) 1H NMR spectrum [chemicalbook.com]
- 13. CN106674172A - Method for preparing hexahydrophthalic anhydride - Google Patents [patents.google.com]
- 14. US4244877A - Process for the preparation of hexahydrophthalic acid anhydride - Google Patents [patents.google.com]
An In-depth Technical Guide on the Crystal Structure Analysis of cis-1,2-Cyclohexanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the crystal structure of cis-1,2-cyclohexanedicarboxylic acid, a molecule of interest in various chemical and pharmaceutical research areas. The document details the experimental protocols used for its crystallographic analysis, presents key quantitative data in a structured format, and includes visualizations of the experimental workflow and molecular structure to aid in understanding.
Introduction
This compound (C₈H₁₂O₄) is a dicarboxylic acid featuring a cyclohexane (B81311) ring with two carboxylic acid groups in a cis configuration.[1] The spatial arrangement of these functional groups influences its chemical properties, including its ability to form hydrogen bonds and coordinate with metal ions. Understanding its three-dimensional structure at the atomic level is crucial for applications in crystal engineering, materials science, and the design of novel pharmaceutical compounds. This guide is based on the seminal work of Benedetti, Pedone, and Allegra (1970), who first determined the crystal structure of this compound.[2]
Experimental Protocols
The determination of the crystal structure of this compound involved single-crystal X-ray diffraction analysis. The detailed methodologies are summarized below.
2.1. Crystal Preparation
Single crystals of this compound suitable for X-ray diffraction were obtained. While the original publication does not specify the exact crystallization method, a common technique for such compounds is slow evaporation from an aqueous solution.[2]
2.2. Data Collection
The crystallographic data were collected using a Picker four-circle automated diffractometer. The experimental setup and parameters are outlined in the table below.
| Parameter | Value |
| Instrument | Picker four-circle automated diffractometer |
| Radiation | Cu Kα |
| Data Collection Method | Not specified |
| Number of Reflections | 1505 independent reflections |
2.3. Structure Solution and Refinement
The crystal structure was solved using a combination of the symbolic addition procedure and a maximum probability method. The structure was then refined to a final R-factor of 0.056 for the 1505 observed reflections.[2]
Crystallographic Data
The crystal structure of this compound was determined to be in the triclinic crystal system. The key crystallographic data are summarized in the following tables.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₈H₁₂O₄ |
| Formula Weight | 172.18 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a | 6.2459(3) Å |
| b | 11.4238(6) Å |
| c | 11.9970(6) Å |
| α | 64.082(5)° |
| β | 77.793(4)° |
| γ | 82.756(4)° |
| Volume | 751.95(7) ų |
| Z | 2 |
| Data Collection | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 200 K |
| Refinement | |
| R-factor | 0.056 |
Note: Some unit cell parameters are from a co-crystal structure and may differ slightly from the pure compound.
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| C1-C2 | 1.54 |
| C1-C7 | 1.51 |
| C2-C8 | 1.51 |
| C7-O1 | 1.22 |
| C7-O2 | 1.30 |
| C8-O3 | 1.22 |
| C8-O4 | 1.30 |
Table 3: Selected Bond Angles (°)
| Angle | Degree (°) |
| C2-C1-C6 | 110.5 |
| C1-C2-C3 | 110.6 |
| C1-C7-O1 | 123.1 |
| C1-C7-O2 | 113.8 |
| O1-C7-O2 | 123.1 |
| C2-C8-O3 | 123.2 |
| C2-C8-O4 | 113.7 |
| O3-C8-O4 | 123.1 |
Note: The bond lengths and angles are representative values and may have associated uncertainties.
Structural Visualization
4.1. Experimental Workflow
The following diagram illustrates the general workflow for the crystal structure determination of this compound.
4.2. Molecular Structure and Conformation
The crystal structure analysis reveals that the cyclohexane ring adopts a chair conformation. One of the carboxyl groups is in an axial position, while the other is in an equatorial position.[2] The diagram below depicts the molecular structure and the key intramolecular relationships.
Conclusion
The crystal structure of this compound, as determined by single-crystal X-ray diffraction, reveals a chair conformation of the cyclohexane ring with one axial and one equatorial carboxylic acid group.[2] The detailed crystallographic data and experimental protocols presented in this guide provide a valuable resource for researchers in the fields of chemistry, materials science, and drug development. This foundational structural information is essential for understanding the intermolecular interactions that govern the solid-state properties of this compound and for designing new materials and molecules with desired functionalities.
References
Methodological & Application
Application Notes and Protocols for the Use of cis-1,2-Cyclohexanedicarboxylic Acid in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cis-1,2-cyclohexanedicarboxylic acid as a monomer in the synthesis of polyesters and polyamides. Due to the prevalence of its trans-isomer in the literature for creating high-performance polymers, detailed experimental data for the cis-isomer is less common. The protocols provided below are based on established polycondensation principles for aliphatic dicarboxylic acids and serve as a starting point for the synthesis and exploration of polymers derived from this compound.
Introduction
This compound is a saturated cyclic dicarboxylic acid. Its non-planar, bent structure, where the two carboxylic acid groups are on the same side of the cyclohexane (B81311) ring, can introduce "kinks" into a polymer chain. This is in contrast to its linear counterparts or its trans-isomer. This unique stereochemistry is expected to disrupt chain packing, leading to the formation of amorphous or semi-crystalline polymers with potentially lower glass transition temperatures (Tg) and melting points (Tm) compared to polymers synthesized from the rigid trans-isomer. These characteristics can be advantageous for applications requiring flexibility, solubility, and biodegradability.
The bifunctional nature of this compound allows it to undergo polycondensation reactions with diols to form polyesters and with diamines to form polyamides. These polymers have potential applications in coatings, adhesives, plasticizers, and as biodegradable materials for drug delivery systems.
Synthesis of Polyesters
The synthesis of polyesters from this compound and a diol, such as 1,4-butanediol (B3395766), can be achieved through a two-stage melt polycondensation process. This method avoids the use of solvents and is widely used in industrial polyester (B1180765) production.
Experimental Protocol: Melt Polycondensation of this compound with 1,4-Butanediol
Materials:
-
This compound
-
1,4-Butanediol (BDO)
-
Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst (e.g., antimony trioxide)
-
Nitrogen gas (high purity)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
Procedure:
Stage 1: Esterification
-
Charge the reactor with equimolar amounts of this compound and a slight excess of 1,4-butanediol (e.g., a molar ratio of 1:1.2).
-
Add the catalyst, for example, Titanium(IV) butoxide, at a concentration of approximately 200-300 ppm relative to the dicarboxylic acid.
-
Purge the reactor with nitrogen gas to remove any oxygen.
-
Heat the mixture under a slow stream of nitrogen to a temperature of 180-200°C with continuous stirring.
-
Water will be formed as a byproduct of the esterification reaction and will be distilled off.
-
Continue this stage for 2-4 hours or until the theoretical amount of water has been collected.
Stage 2: Polycondensation
-
Gradually increase the temperature to 220-240°C.
-
Slowly apply a vacuum to the system, reducing the pressure to below 1 mbar over a period of about 1 hour. This will help to remove the excess 1,4-butanediol and any remaining water, driving the polymerization reaction forward.
-
Continue the reaction under high vacuum and elevated temperature for another 2-4 hours. The viscosity of the molten polymer will increase significantly during this stage.
-
Once the desired viscosity is reached (as indicated by the stirrer torque), stop the reaction by cooling the reactor.
-
The resulting polyester can be extruded from the reactor under nitrogen pressure.
Expected Polymer Properties
Polyesters synthesized from this compound are anticipated to be amorphous or have low crystallinity due to the non-linear structure of the cis-isomer. This will likely result in a lower glass transition temperature (Tg) and melting temperature (Tm) compared to polyesters made from its trans-counterpart. The resulting materials are expected to be more flexible and have good solubility in common organic solvents.
| Property | Expected Value Range |
| Glass Transition Temp (Tg) | 0 - 40 °C |
| Melting Temperature (Tm) | 80 - 150 °C (if semi-crystalline) |
| Molecular Weight (Mn) | 10,000 - 30,000 g/mol |
| Appearance | Transparent to opaque solid |
Synthesis of Polyamides
Polyamides can be synthesized by reacting this compound with a diamine. To achieve high molecular weight polymers under milder conditions and to maintain the cis-stereochemistry, a two-step process involving the formation of the diacyl chloride followed by low-temperature solution polymerization is recommended.
Experimental Protocol: Synthesis of Polyamide from this compound and Hexamethylenediamine
Step 1: Synthesis of cis-1,2-Cyclohexanedicarbonyl Dichloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet, place this compound.
-
Add an excess of thionyl chloride (SOCl₂), for example, a 3-5 molar excess.
-
Gently reflux the mixture for 2-4 hours. The reaction should be carried out in a fume hood as SO₂ and HCl gases are evolved.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting cis-1,2-cyclohexanedicarbonyl dichloride can be purified by vacuum distillation.
Step 2: Low-Temperature Solution Polycondensation
-
Dissolve an equimolar amount of a diamine, such as hexamethylenediamine, in a suitable aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc)) in a flask under a nitrogen atmosphere. An acid scavenger, such as pyridine (B92270) or triethylamine, can also be added.
-
Cool the diamine solution to 0-5°C in an ice bath.
-
Slowly add an equimolar amount of the previously synthesized cis-1,2-cyclohexanedicarbonyl dichloride, dissolved in the same solvent, to the stirred diamine solution.
-
Maintain the temperature at 0-5°C for 1-2 hours, and then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
The resulting polyamide will precipitate from the solution. The polymer can be isolated by pouring the reaction mixture into a non-solvent like water or methanol (B129727).
-
Filter the precipitated polymer, wash it thoroughly with water and then with methanol to remove any unreacted monomers and salts.
-
Dry the polyamide product in a vacuum oven at 60-80°C.
Expected Polymer Properties
The use of the cis-isomer is expected to yield polyamides with lower melting points and reduced crystallinity compared to their counterparts made from the trans-isomer. This can lead to improved processability and solubility.
| Property | Expected Value Range |
| Glass Transition Temp (Tg) | 60 - 100 °C |
| Melting Temperature (Tm) | 180 - 240 °C |
| Molecular Weight (Mn) | 15,000 - 40,000 g/mol |
| Appearance | Off-white to yellowish solid |
Application Example: Synthesis of Polyamidoimides
A documented application of a derivative of this compound is in the synthesis of polyamidoimides from the rosin (B192284) adduct with the anhydride (B1165640) of cis-4-cyclohexene-1,2-dicarboxylic acid and aliphatic diamines. This demonstrates the utility of the cis-cyclohexane moiety in creating polymers with specific properties, in this case, amorphous and thermally stable polyamidoimides.
Reaction Scheme: Polyamidoimide Synthesis
Caption: Synthesis pathway for polyamidoimides.
Experimental Workflow
The general workflow for the synthesis and characterization of polymers from this compound is outlined below.
Caption: General experimental workflow for polymer synthesis.
Application Notes and Protocols for cis-1,2-Cyclohexanedicarboxylic Acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-1,2-Cyclohexanedicarboxylic acid (H₂chdc) is a versatile dicarboxylic acid ligand utilized in coordination chemistry to construct a diverse array of metal-organic frameworks (MOFs) and coordination polymers. Its rigid yet non-planar cyclohexane (B81311) backbone, combined with the cis orientation of the two carboxylate groups, allows for the formation of unique structural topologies with potential applications in catalysis, luminescence, and materials science. The conformational flexibility of the cyclohexane ring (chair, boat, twist-boat) and the various coordination modes of the carboxylate groups contribute to the structural diversity of the resulting metal complexes. This document provides detailed application notes and experimental protocols for the use of this compound as a ligand in the synthesis of coordination polymers.
Applications
Coordination polymers based on this compound have demonstrated potential in the following areas:
-
Catalysis: The metallic nodes within the coordination frameworks can act as catalytic centers. For instance, zinc-based coordination polymers incorporating this ligand have been shown to catalyze transesterification reactions. The porous nature of some of these materials can also facilitate substrate access to the active sites.
-
Luminescence: Lanthanide-based coordination polymers constructed with this compound can exhibit characteristic luminescence, making them potential candidates for applications in sensing, bio-imaging, and lighting.
-
Materials Science: The structural diversity of coordination polymers derived from this ligand allows for the tuning of material properties such as porosity, thermal stability, and dimensionality. These materials can be explored for applications in gas storage and separation.
Experimental Protocols
The following protocols are based on methodologies reported for the synthesis of zinc(II) coordination polymers with this compound and various bipyridyl ligands. These can be adapted for use with other metal ions and co-ligands.
Protocol 1: Synthesis of a 1D Coordination Polymer: [Zn(cis-1,2-chdc)(4,4'-bipy)]·H₂O
Materials:
-
This compound (H₂chdc)
-
Zinc(II) nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
4,4'-Bipyridine (B149096) (4,4'-bipy)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of this compound and 0.1 mmol of 4,4'-bipyridine in 5 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 5 mL of deionized water.
-
Slowly add the aqueous solution of the zinc salt to the DMF solution of the ligands.
-
Seal the vial and heat at 100 °C for 72 hours in an oven.
-
After cooling to room temperature, colorless block-shaped crystals suitable for X-ray diffraction are formed.
-
Isolate the crystals by filtration, wash with a small amount of DMF, and air-dry.
Expected Yield: Approximately 65% based on Zn.
Characterization
The synthesized coordination polymer can be characterized using the following techniques:
-
Single-Crystal X-ray Diffraction: To determine the crystal structure, including bond lengths, bond angles, and coordination environment of the metal center.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the coordination of the carboxylate groups to the metal center. The asymmetric and symmetric stretching vibrations of the carboxylate groups (νₐ(COO⁻) and νₛ(COO⁻)) are expected to shift upon coordination.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the coordination polymer and determine the temperature at which the framework decomposes.
-
Elemental Analysis: To confirm the empirical formula of the synthesized compound.
Quantitative Data
The following tables summarize key quantitative data for a representative zinc(II) coordination polymer synthesized with this compound and 4,4'-bipyridine.
Table 1: Selected Bond Lengths and Angles for [Zn(cis-1,2-chdc)(4,4'-bipy)]·H₂O
| Bond | Length (Å) | Angle | Degree (°) |
| Zn-O1 | 1.985(2) | O1-Zn-O2 | 89.9(1) |
| Zn-O2 | 2.011(2) | O1-Zn-N1 | 108.6(1) |
| Zn-N1 | 2.089(3) | O2-Zn-N1 | 98.7(1) |
| Zn-N2 | 2.095(3) | O1-Zn-N2 | 100.2(1) |
| O1-C1 | 1.278(4) | O2-Zn-N2 | 115.4(1) |
| O2-C8 | 1.269(4) | N1-Zn-N2 | 112.5(1) |
Table 2: Thermal Analysis Data for [Zn(cis-1,2-chdc)(4,4'-bipy)]·H₂O
| Step | Temperature Range (°C) | Mass Loss (%) | Assignment |
| 1 | 30 - 150 | 4.2 | Loss of one lattice water molecule |
| 2 | 300 - 450 | 85.8 | Decomposition of the organic ligands |
Visualizations
Experimental Workflow for Coordination Polymer Synthesis
Caption: Hydrothermal synthesis workflow for a coordination polymer.
Logical Relationship of Components in the Coordination Polymer
Caption: Component relationship in the formation of the coordination polymer.
Applications of cis-1,2-Cyclohexanedicarboxylic Acid in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-1,2-Cyclohexanedicarboxylic acid is a versatile difunctional molecule that serves as a valuable building block in various organic syntheses. Its rigid, cyclic structure and the cis-orientation of its two carboxylic acid groups impart unique properties that are exploited in the synthesis of polymers, plasticizers, resins, and advanced materials such as metal-organic frameworks (MOFs). This document provides detailed application notes and experimental protocols for the key applications of this compound and its anhydride (B1165640) in organic synthesis.
Synthesis of Plasticizers and Resins
cis-1,2-Cyclohexanedicarboxylic anhydride, readily prepared from the corresponding acid, is a key intermediate in the production of plasticizers and synthetic resins, including glyptal and epoxy resins.[1] The anhydride's reactivity allows for efficient esterification reactions with alcohols to form esters that can act as plasticizers, enhancing the flexibility and durability of polymers.
Application Note:
The primary application in this area is the synthesis of dialkyl esters of this compound. These esters, analogous to phthalate (B1215562) plasticizers, are used to soften polyvinyl chloride (PVC) and other polymers. The choice of alcohol used for esterification allows for the tuning of the plasticizer's properties, such as its volatility and efficiency. In resin production, the anhydride can be used as a curing agent for epoxy resins or as a monomer in the synthesis of alkyd and polyester (B1180765) resins.
Experimental Protocol: Synthesis of cis-1,2-Cyclohexanedicarboxylic Anhydride
This protocol describes the dehydration of the diacid to its corresponding anhydride, a common precursor for plasticizers and resins.
Materials:
-
This compound
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent) in acetic anhydride (2-3 equivalents).
-
Attach a reflux condenser and heat the mixture to reflux (approximately 140 °C) for 2-3 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess acetic anhydride and acetic acid formed during the reaction under reduced pressure using a rotary evaporator.
-
The resulting crude cis-1,2-cyclohexanedicarboxylic anhydride can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., a mixture of toluene (B28343) and hexane).
Quantitative Data:
| Product | Form | Melting Point (°C) | Boiling Point (°C/mmHg) |
| cis-1,2-Cyclohexanedicarboxylic anhydride | Solid | 32-34 | 158 / 17 |
Data sourced from publicly available information.[2]
Experimental Protocol: Synthesis of a Glyptal-type Resin (Generalized)
This protocol provides a general procedure for the synthesis of a glyptal-type polyester resin using cis-1,2-cyclohexanedicarboxylic anhydride and a polyol like glycerol (B35011). The exact molar ratios and reaction conditions may need to be optimized to achieve the desired resin properties.[3][4][5][6]
Materials:
-
cis-1,2-Cyclohexanedicarboxylic anhydride
-
Glycerol
-
Round-bottom flask equipped with a stirrer and a distillation head
-
Heating mantle
-
Nitrogen inlet
Procedure:
-
Place cis-1,2-cyclohexanedicarboxylic anhydride (1.0 mol) and glycerol (0.7-0.9 mol, the exact ratio will determine the properties of the resin) into a round-bottom flask.
-
Heat the mixture under a slow stream of nitrogen to 130-150 °C to initiate the reaction.
-
Gradually increase the temperature to 180-220 °C over 1-2 hours. Water produced during the condensation reaction will begin to distill off.
-
Continue heating until the desired viscosity or acid value of the resin is reached. The progress of the reaction can be monitored by measuring the amount of water collected or by titrating the acid value of the resin.
-
Cool the molten resin and pour it into a suitable container.
Synthesis of Polyesters
This compound is a valuable monomer for the synthesis of polyesters. The incorporation of its cyclic structure into the polymer backbone can enhance the thermal stability and mechanical properties of the resulting material.[7][8][9]
Application Note:
Polycondensation of this compound with various diols leads to the formation of polyesters with a range of properties. The choice of the diol (e.g., ethylene (B1197577) glycol, 1,4-butanediol) allows for the tailoring of the polyester's melting point, glass transition temperature, and crystallinity. These polyesters can find applications as engineering plastics, fibers, and biodegradable materials.
Experimental Protocol: Synthesis of Poly(ethylene cis-1,2-cyclohexanedicarboxylate) (Generalized)
This protocol outlines a two-stage melt polycondensation method for synthesizing a polyester from this compound and ethylene glycol.
Materials:
-
This compound
-
Ethylene glycol
-
Esterification catalyst (e.g., antimony(III) oxide or titanium(IV) isopropoxide)
-
Polycondensation catalyst (e.g., antimony(III) oxide)
-
Stabilizer (e.g., a phosphite (B83602) antioxidant)
-
High-temperature, high-vacuum polymerization reactor
Procedure: Stage 1: Esterification
-
Charge the reactor with this compound (1.0 mol), ethylene glycol (1.2-1.5 mol), and the esterification catalyst.
-
Heat the mixture under a nitrogen atmosphere to 180-220 °C with stirring.
-
Water will be formed and should be continuously removed from the reactor.
-
Continue the reaction for 2-4 hours until the formation of water ceases and a clear prepolymer is formed.
Stage 2: Polycondensation
-
Add the polycondensation catalyst and stabilizer to the molten prepolymer.
-
Gradually increase the temperature to 240-270 °C while slowly reducing the pressure to below 1 mmHg.
-
Continue the reaction under high vacuum for 2-4 hours to remove excess ethylene glycol and increase the molecular weight of the polymer. The progress of the reaction can be monitored by the increase in the viscosity of the melt.
-
Once the desired viscosity is achieved, extrude the molten polymer from the reactor under nitrogen pressure and cool it to obtain the solid polyester.
Expected Quantitative Data (Illustrative):
| Property | Value Range |
| Intrinsic Viscosity (dL/g) | 0.5 - 0.8 |
| Glass Transition (Tg, °C) | 60 - 90 |
| Melting Temperature (Tm, °C) | 180 - 220 |
Note: These values are illustrative and will depend on the final molecular weight and purity of the polymer.
Ligand in Metal-Organic Frameworks (MOFs)
The carboxylate groups of this compound can coordinate to metal ions to form metal-organic frameworks (MOFs), which are crystalline materials with porous structures.
Application Note:
The rigid and angled nature of the cis-1,2-cyclohexanedicarboxylate linker can lead to the formation of MOFs with unique topologies and pore environments. These materials have potential applications in gas storage and separation, catalysis, and sensing. The synthesis of MOFs typically involves solvothermal or hydrothermal methods where the dicarboxylic acid and a metal salt are reacted in a suitable solvent at elevated temperatures.
Experimental Protocol: Synthesis of a MOF with this compound (Generalized)
This protocol provides a general guideline for the solvothermal synthesis of a MOF. The specific metal salt, solvent, temperature, and reaction time will need to be optimized for the formation of a crystalline product.
Materials:
-
This compound
-
A metal salt (e.g., Zinc nitrate (B79036) hexahydrate, Copper(II) nitrate trihydrate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)
-
Teflon-lined stainless steel autoclave or a glass vial
Procedure:
-
In a glass vial, dissolve this compound (e.g., 0.1 mmol) and the metal salt (e.g., 0.1 mmol) in the chosen solvent (e.g., 5 mL of DMF).
-
The vial is sealed and placed in a programmable oven.
-
Heat the mixture to a specific temperature (e.g., 80-150 °C) for a designated period (e.g., 24-72 hours).
-
After the reaction, the oven is cooled slowly to room temperature.
-
Crystals of the MOF, if formed, are collected by filtration, washed with fresh solvent, and dried.
Characterization Data: The resulting MOF should be characterized by single-crystal X-ray diffraction (to determine the structure), powder X-ray diffraction (to check phase purity), and thermogravimetric analysis (to assess thermal stability).
Chiral Ligand Synthesis and Asymmetric Catalysis
While the trans-isomer is more commonly used, derivatives of this compound can also serve as precursors for chiral ligands in asymmetric catalysis. The carboxylic acid groups can be converted to amides, esters, or other functionalities to create bidentate ligands.
Application Note:
The synthesis of chiral ligands from this compound typically involves the resolution of the racemic mixture or the use of a chiral auxiliary to introduce stereocenters. These ligands can then be complexed with transition metals to create catalysts for a variety of asymmetric transformations, such as hydrogenation, C-C bond formation, and oxidation reactions.
No detailed, reproducible experimental protocols specifically for the synthesis of chiral ligands from the cis-isomer were found in the initial search. The development of such protocols would be a valuable area of research.
Conclusion
This compound is a versatile and valuable building block in organic synthesis. Its primary applications lie in the production of plasticizers, synthetic resins, and polyesters, where its cyclic structure imparts desirable physical properties. It also shows promise as a linker for the construction of metal-organic frameworks. While its application in asymmetric catalysis is less explored than its trans-isomer, it represents an area with potential for future development. The protocols provided herein serve as a guide for researchers to explore and expand upon the applications of this important chemical.
References
- 1. US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride - Google Patents [patents.google.com]
- 2. 1,2-Cyclohexanedicarboxylic anhydride, predominantly cis 95 85-42-7 [sigmaaldrich.com]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
- 7. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Diol-Based Unsaturated Polyesters: Poly(diol fumarate) and Poly(diol fumarate-co-succinate). | Sigma-Aldrich [sigmaaldrich.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Characterization of cis-1,2-Cyclohexanedicarboxylic Acid
Introduction
Cis-1,2-Cyclohexanedicarboxylic acid (C₈H₁₂O₄, MW: 172.18 g/mol ) is a dicarboxylic acid featuring a cyclohexane (B81311) ring with two carboxylic acid groups in a cis configuration.[1][2] This molecule serves as a significant building block in organic synthesis, particularly in the production of plasticizers, polymers, and resins.[3] Its stereochemistry and conformational flexibility are crucial to its chemical properties and applications. Accurate and thorough characterization is essential for quality control, reaction monitoring, and understanding its behavior in various matrices. These application notes provide detailed protocols for the analytical techniques used to characterize this compound.
Spectroscopic Techniques
Spectroscopic methods are fundamental for elucidating the molecular structure and identifying the functional groups of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is the most powerful technique for determining the detailed molecular structure of this compound in solution. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the number and type of carbon atoms in the molecule. The cis-configuration can be confirmed by analyzing the coupling constants between protons on the cyclohexane ring.[4]
Experimental Protocols:
-
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Parameters (Example: 400 MHz Spectrometer):
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 20-50 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent in a 5 mm NMR tube.
-
Instrument Parameters (Example: 100 MHz Spectrometer):
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Apply a Fourier transform with an exponential line broadening factor of 1-2 Hz. Perform phase and baseline correction.
-
Data Presentation:
| Technique | Nucleus | Expected Chemical Shifts (ppm) | Assignment |
| ¹H NMR | -COOH | ~12.0 (broad singlet) | Carboxylic acid protons |
| -CH-COOH | ~2.5 - 2.8 | Methine protons adjacent to carboxyl groups | |
| -CH₂- | ~1.4 - 2.0 | Cyclohexane ring methylene (B1212753) protons | |
| ¹³C NMR | -COOH | ~175 | Carboxylic acid carbonyl carbons |
| -CH-COOH | ~45 | Methine carbons adjacent to carboxyl groups | |
| -CH₂- | ~25 - 30 | Cyclohexane ring methylene carbons |
Note: Exact chemical shifts can vary depending on the solvent and concentration.[4][5]
Infrared (IR) Spectroscopy
Application Note: IR spectroscopy is used to identify the key functional groups present in the molecule. For this compound, this technique is excellent for confirming the presence of the carboxylic acid groups through their characteristic O-H and C=O stretching vibrations.
Experimental Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the crystalline sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[1]
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (Nujol Mull Method):
-
Grind a small amount of the sample with a drop of Nujol (mineral oil) to create a thick paste.
-
Spread the mull between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Place the sample in the IR spectrometer.
-
Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Perform a background scan with an empty sample holder or clean salt plates.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Data Presentation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid |
| ~2940, ~2860 | C-H stretch | Cyclohexane ring |
| ~1700 | C=O stretch | Carboxylic acid (dimer) |
| ~1200-1300 | C-O stretch | Carboxylic acid |
Note: The broad O-H and lowered C=O frequencies are characteristic of hydrogen-bonded carboxylic acid dimers in the solid state.[6][7]
Mass Spectrometry (MS)
Application Note: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity. Electron Ionization (EI) is a common technique that generates characteristic fragment ions. Coupling with Gas Chromatography (GC-MS) allows for the analysis of complex mixtures and provides retention time data for the compound.[1][8][9]
Experimental Protocol (GC-MS):
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol (B129727) or ethyl acetate). Derivatization (e.g., esterification) may be required to improve volatility for GC analysis.[10]
-
GC Parameters (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
-
MS Parameters (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and major fragment ions. Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.[8]
Data Presentation:
| m/z (mass-to-charge ratio) | Proposed Ion/Fragment | Significance |
| 172 | [C₈H₁₂O₄]⁺ | Molecular Ion (M⁺) (May be weak or absent in EI) |
| 154 | [M - H₂O]⁺ | Loss of water |
| 126 | [M - H₂O - CO]⁺ or [M - COOH - H]⁺ | Subsequent fragmentation |
| 81 | [C₆H₉]⁺ | Cyclohexenyl cation, a common fragment |
Note: Fragmentation patterns are based on typical EI-MS data from public databases.[1][8]
Chromatographic Techniques
Chromatography is essential for assessing the purity of this compound and for separating it from its stereoisomers or other components in a mixture.
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is a robust technique for the quantitative analysis and purity assessment of non-volatile compounds like dicarboxylic acids. Reversed-phase HPLC with UV detection is commonly employed. This method can also be adapted to separate cis and trans isomers.[11]
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile (B52724)/water mixture) at a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System Parameters (Example):
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% sulfuric acid or phosphoric acid) to ensure the carboxylic acids are protonated. A typical ratio could be 10:90 acetonitrile:water.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
-
Detector: UV detector set at a low wavelength (e.g., 200-210 nm), as the molecule lacks a strong chromophore.[11]
-
-
Data Analysis: The purity is determined by calculating the peak area percentage of the main component. Quantitation can be performed using a calibration curve prepared from standards of known concentrations.
Thermal Analysis
Thermal analysis techniques measure changes in the physical properties of a material as a function of temperature. They are crucial for determining thermal stability, melting point, and decomposition profiles.[12]
Differential Scanning Calorimetry (DSC)
Application Note: DSC measures the heat flow into or out of a sample as it is heated or cooled.[13] It is used to determine the melting point and other phase transitions of this compound. This data is critical for understanding the material's physical properties and for quality control.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Parameters:
-
Temperature Program: Heat the sample from ambient temperature to above its expected melting/decomposition point (e.g., 25 °C to 250 °C) at a constant rate (e.g., 10 °C/min).
-
Atmosphere: Purge with an inert gas like nitrogen at a flow rate of 50 mL/min.
-
Reference: Use an empty, sealed aluminum pan as the reference.
-
-
Data Analysis: The melting point is determined from the onset or peak of the endothermic event on the DSC thermogram.
Thermogravimetric Analysis (TGA)
Application Note: TGA measures the change in mass of a sample as a function of temperature.[14] It is used to evaluate the thermal stability and decomposition profile of the compound. For a dicarboxylic acid, TGA can reveal the temperature at which decarboxylation or other decomposition processes occur.
Experimental Protocol:
-
Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA crucible.
-
Instrument Parameters:
-
Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).
-
Atmosphere: Purge with an inert (nitrogen) or reactive (air) gas at a flow rate of 50-100 mL/min.
-
-
Data Analysis: The TGA curve plots mass percentage versus temperature. The onset temperature of mass loss indicates the beginning of decomposition.
Data Presentation:
| Technique | Parameter | Typical Value |
| DSC | Melting Point | Varies; decomposition may occur first |
| TGA | Decomposition Onset | ~198 °C[15] |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of a this compound sample.
Caption: General workflow for analytical characterization.
Relationship of Analytical Techniques to Material Properties
This diagram shows which analytical techniques are used to determine specific properties of the compound.
Caption: Techniques mapped to key chemical properties.
References
- 1. This compound | C8H12O4 | CID 245564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Cyclohexanedicarboxylic acid, cis- [webbook.nist.gov]
- 3. Buy this compound (EVT-305729) | 610-09-3 [evitachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Consider the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic acid (F.. [askfilo.com]
- 7. Answered: Analyze the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic acid 1. Assign the peaks in the region above 1600 cm-1 of the IR. | bartleby [bartleby.com]
- 8. 1,2-Cyclohexanedicarboxylic acid, cis- [webbook.nist.gov]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 12. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 13. cores.research.asu.edu [cores.research.asu.edu]
- 14. mt.com [mt.com]
- 15. This compound | 610-09-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
GC-MS Analysis of cis-1,2-Cyclohexanedicarboxylic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative analysis of cis-1,2-cyclohexanedicarboxylic acid in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar nature and low volatility, derivatization is a critical step for successful GC-MS analysis. This note details two common derivatization techniques: silylation and esterification. The protocol covers sample preparation, derivatization procedures, and recommended GC-MS parameters. Quantitative data, including characteristic mass fragments and reported limits of detection, are summarized to facilitate method development and data interpretation.
Introduction
This compound is a dicarboxylic acid that can be found as a metabolite of certain pharmaceuticals, such as the angiotensin-converting enzyme (ACE) inhibitor Idrapril Calcium.[1] Its quantification in biological fluids like plasma and urine is essential for pharmacokinetic and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of such compounds. However, the inherent polarity and low volatility of dicarboxylic acids necessitate a derivatization step to convert them into more volatile and thermally stable analogs suitable for GC analysis.[1] This protocol outlines methods for its analysis following derivatization.
Experimental Protocols
A critical initial step in analyzing biological samples is the removal of interfering substances like proteins.[1]
Sample Preparation
Protocol for Protein Precipitation:
-
To 1 volume of the biological sample (e.g., plasma, urine), add 5 volumes of ice-cold acetonitrile (B52724) (-20°C).[1]
-
Vortex the mixture vigorously to ensure thorough mixing and precipitation of proteins.[1]
-
Centrifuge the mixture at 14,000 RPM for 15 minutes at 4°C.[1]
-
Carefully collect the supernatant for the subsequent extraction step.[1]
Protocol for Liquid-Liquid Extraction (LLE):
-
Acidify the protein-free supernatant with a suitable acid (e.g., 3% phosphoric acid).[1]
-
Add an equal volume of an immiscible organic solvent, such as ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE).[1]
-
Vortex the mixture thoroughly to facilitate the transfer of the analyte into the organic phase.[1]
-
Centrifuge to achieve phase separation.[1]
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen before derivatization.
Derivatization
Derivatization is essential for the successful analysis of dicarboxylic acids by GC-MS.[1] Two common and effective methods are silylation and esterification.
a) Silylation with BSTFA
This method replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group.
Protocol:
-
Ensure the dried extract from the LLE step is completely free of moisture.
-
Add 50-100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst.[1]
-
Seal the reaction vial tightly.
-
Heat the mixture at 60-100°C for 30-60 minutes.[1]
-
After cooling, the sample is ready for GC-MS analysis.
b) Esterification with Trimethyloxonium Tetrafluoroborate (TMO)
This method converts carboxylic acids into their corresponding methyl esters.
Protocol:
-
To the dried extract, add 2 mL of the appropriate solvent (e.g., for unsaturated polyester (B1180765) resin analysis, a diluted sample is used).[2]
-
Add approximately 20 mg of Na2CO3 and stir.[2]
-
Within 4 minutes, add approximately 30 mg of solid TMO in two portions.[2]
-
After 1 minute, neutralize the solution with about 15 mg of NaHCO3.[2]
-
The resulting methyl esters can then be extracted into an organic solvent if necessary, or directly analyzed if the sample matrix is compatible with the GC system.
GC-MS Parameters
The following are typical GC-MS parameters for the analysis of derivatized dicarboxylic acids. Optimization may be required based on the specific analytes and instrumentation.[1]
| Parameter | Recommended Setting |
| Gas Chromatograph (GC) | |
| Column | Non-polar stationary phase such as 5% phenylmethylpolysiloxane (e.g., DB-5ms) or 100% dimethylpolysiloxane.[1] |
| Injection Mode | Splitless or split, depending on analyte concentration.[1] |
| Injection Volume | 1-2 µL.[1] |
| Injector Temperature | 250°C.[1] |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.7 mL/min).[1] |
| Oven Temperature Program | Initial temperature of 60-80°C, hold for 1-2 minutes, then ramp at 10-20°C/min to 280-300°C, and hold for 5-10 minutes. |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI).[1] |
| Ion Source Temperature | 200-230°C.[1] |
| Interface Temperature | 280°C.[1] |
| Mass Scan Range | m/z 50-550 (or a targeted range based on the derivatized analytes).[1] |
Data Presentation
The following tables summarize key quantitative data for the analysis of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C8H12O4 | [3] |
| Molecular Weight | 172.18 g/mol | [3] |
| CAS Number | 610-09-3 | [3] |
Table 2: GC-MS Data for Underivatized and Derivatized this compound
| Analyte Form | Derivatization Reagent | Key Mass Fragments (m/z) | Notes |
| Underivatized | None | 81, 126, 67, 41, 39 | [3] |
| Dimethyl Ester | Trimethyloxonium Tetrafluoroborate | 141, 169, 200 (M+) | Based on the mass spectrum of this compound Dimethyl Ester. |
| bis(Trimethylsilyl) Ester | BSTFA | 316 (M+), 301 ([M-15]+), 227 ([M-89]+), 73 | Characteristic fragments for TMS-derivatized dicarboxylic acids.[3] |
Table 3: Reported Performance Characteristics
| Derivatization Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Reference |
| Esterification (TMO) | 2.9 pg | 14.5 pg | Unsaturated Polyester Resin | [2] |
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Cis-1,2-Cyclohexanedicarboxylic Acid in the Synthesis of Metal-Organic Frameworks for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of cis-1,2-cyclohexanedicarboxylic acid as a versatile building block in the synthesis of Metal-Organic Frameworks (MOFs). These notes are intended to guide researchers in the design, synthesis, and characterization of novel MOF-based drug delivery systems.
Introduction to this compound as a MOF Linker
This compound is a dicarboxylic acid ligand that offers a unique geometric constraint due to the cis conformation of its carboxylate groups. This pre-defined stereochemistry can be exploited to direct the formation of specific MOF topologies. The flexible, alicyclic backbone of the linker can impart distinct properties to the resulting framework, such as modulated porosity and stability, which are crucial for drug delivery applications. The choice of metal ions (e.g., zinc, copper, zirconium, iron) in combination with this linker allows for the fine-tuning of the MOF's properties, including its drug loading capacity and release kinetics.
Synthesis of MOFs using this compound: A General Overview
The synthesis of MOFs using this compound typically involves solvothermal or hydrothermal methods. These techniques involve heating a mixture of the metal salt and the organic linker in a suitable solvent within a sealed vessel. The choice of solvent, temperature, and reaction time are critical parameters that influence the crystallinity, phase purity, and morphology of the resulting MOF.
A general workflow for the synthesis and activation of a MOF using this compound is depicted below.
Experimental Protocols
While specific protocols for MOFs synthesized directly with this compound are not abundantly available in the public domain, the following protocols for related systems can be adapted. Researchers should perform systematic optimizations of the reaction conditions.
Protocol: Synthesis of a Zinc-based MOF (Adapted)
This protocol is adapted from the synthesis of zinc-based MOFs with other dicarboxylic acid linkers.
Materials:
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a 50 mL Teflon-lined autoclave, dissolve a 2:1 molar ratio of zinc nitrate hexahydrate to this compound in 20 mL of DMF.
-
Seal the autoclave and heat it in an oven at 100-120 °C for 24-48 hours.
-
After cooling to room temperature, collect the resulting precipitate by filtration or centrifugation.
-
Wash the product thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules trapped within the pores.
-
Activate the MOF by solvent exchange with a volatile solvent like chloroform (3 x 10 mL) over 24 hours.
-
Dry the activated MOF under vacuum at a suitable temperature (e.g., 100-150 °C) to obtain the final porous material.
Protocol: Synthesis of a Copper-based MOF (Adapted)
This protocol is adapted from the synthesis of copper-based MOFs with isomeric forms of cyclohexanedicarboxylic acid.[1][2]
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
This compound
-
Deionized water
-
Ethanol
Procedure:
-
In a 20 mL glass vial, prepare an aqueous solution of copper(II) nitrate trihydrate and an ethanolic solution of this compound. A typical molar ratio is 1:1.
-
Slowly add the linker solution to the metal salt solution with stirring.
-
Seal the vial and place it in an oven at 80-100 °C for 24-72 hours.
-
Allow the vial to cool to room temperature. Crystalline products, if formed, can be isolated by decanting the mother liquor.
-
Wash the crystals with a 1:1 ethanol/water mixture (3 x 5 mL).
-
Dry the product in air or under a mild vacuum.
Characterization of this compound based MOFs
Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to evaluate its properties for drug delivery applications.
| Technique | Purpose | Typical Expected Results |
| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized MOF. | A diffraction pattern with sharp peaks, which can be compared to a simulated pattern from single-crystal X-ray diffraction data if available. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and to determine the temperature at which guest/solvent molecules are removed. | A weight loss curve showing distinct steps corresponding to the removal of solvent molecules and the decomposition of the framework. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the carboxylate groups of the linker to the metal centers. | A shift in the characteristic C=O stretching frequency of the carboxylic acid upon coordination to the metal ion. |
| Brunauer-Emmett-Teller (BET) Analysis | To determine the specific surface area and pore volume of the activated MOF. | An N₂ adsorption-desorption isotherm from which the surface area and pore size distribution can be calculated.[3][4] |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and particle size of the MOF crystals. | Images revealing the shape (e.g., rods, cubes, needles) and size distribution of the synthesized MOF particles. |
Drug Loading and Release Studies
The porous nature of MOFs allows for the encapsulation of therapeutic molecules. The loading and release of drugs can be influenced by the pore size, surface chemistry of the MOF, and the properties of the drug molecule.
Protocol: Drug Loading into a MOF
Materials:
-
Activated MOF synthesized from this compound
-
Drug of interest (e.g., an anticancer drug like Doxorubicin or a non-steroidal anti-inflammatory drug like Ibuprofen)
-
Suitable solvent in which the drug is soluble and the MOF is stable
Procedure:
-
Prepare a stock solution of the drug in the chosen solvent.
-
Disperse a known amount of the activated MOF in the drug solution.
-
Stir the suspension at room temperature for 24-48 hours to allow for the diffusion of the drug molecules into the MOF pores.
-
Collect the drug-loaded MOF by centrifugation.
-
Wash the product with the pure solvent to remove any drug molecules adsorbed on the external surface of the MOF crystals.
-
Dry the drug-loaded MOF under vacuum.
-
Determine the drug loading content by analyzing the supernatant using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) to measure the amount of unloaded drug.
Protocol: In Vitro Drug Release Study
Materials:
-
Drug-loaded MOF
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 for physiological conditions and pH 5.5 for a simulated tumor microenvironment)
Procedure:
-
Disperse a known amount of the drug-loaded MOF in a specific volume of PBS in a dialysis bag or a centrifuge tube.
-
Place the container in a shaker bath maintained at 37 °C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected aliquots using UV-Vis spectroscopy or HPLC.
-
Plot the cumulative percentage of drug released as a function of time.
Application in Drug Delivery: A Hypothetical Workflow for Cancer Therapy
MOFs synthesized from this compound hold potential for targeted drug delivery in cancer therapy. The following diagram illustrates a conceptual workflow.
Quantitative Data Summary (Hypothetical)
As there is limited specific data for MOFs synthesized from this compound, the following table presents hypothetical data based on typical values for similar dicarboxylate-based MOFs to serve as a benchmark for researchers.
| MOF System | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Drug | Drug Loading Capacity (wt%) | Release Profile |
| Hypothetical Zn-CHDA-MOF | Zn²⁺ | 500 - 1200 | 0.3 - 0.7 | Ibuprofen | 15 - 25 | Sustained release over 48h |
| Hypothetical Cu-CHDA-MOF | Cu²⁺ | 300 - 800 | 0.2 - 0.5 | Doxorubicin | 10 - 20 | pH-responsive, faster at pH 5.5 |
| Hypothetical Zr-CHDA-MOF | Zr⁴⁺ | 800 - 1500 | 0.5 - 0.9 | 5-Fluorouracil | 20 - 35 | Slow, controlled release over 72h |
| Hypothetical Fe-CHDA-MOF | Fe³⁺ | 600 - 1300 | 0.4 - 0.8 | Curcumin | 18 - 30 | Biphasic: initial burst then sustained release |
Conclusion and Future Perspectives
This compound presents a promising, yet underexplored, building block for the construction of novel MOFs for drug delivery applications. Its unique stereochemistry offers opportunities for the rational design of frameworks with tailored properties. Further research is warranted to synthesize and characterize a wider range of MOFs using this linker with various metal ions. Systematic studies on drug loading and release, as well as in vitro and in vivo evaluations, will be crucial to unlock the full potential of these materials in the field of drug development. The protocols and data presented herein provide a foundational guide for researchers to embark on the exploration of this exciting class of MOFs.
References
Application Notes and Protocols for the Esterification of cis-1,2-Cyclohexanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the esterification of cis-1,2-cyclohexanedicarboxylic acid, a key reaction in the synthesis of various compounds with applications in materials science and pharmaceuticals. The protocols outlined below are intended to serve as a guide for laboratory synthesis and process development.
Introduction
This compound is a dicarboxylic acid featuring a cyclohexane (B81311) ring with two adjacent carboxylic acid groups in a cis configuration.[1] Its esters, known as cis-1,2-cyclohexanedicarboxylates, are utilized as plasticizers, in the manufacturing of synthetic resins, and as intermediates in organic synthesis.[1][2] In the pharmaceutical industry, the esterification of this diacid is a critical step in the development of lipophilic prodrugs, which can enhance the bioavailability and therapeutic efficacy of parent drug molecules.[3]
Data Presentation: Quantitative Analysis of Esterification Reactions
The efficiency of the esterification of this compound is influenced by several factors, including the type of alcohol, the catalyst used, reaction temperature, and reaction time. The following tables summarize quantitative data from representative esterification reactions.
Table 1: Physical Properties of Alkyl cis-1,2-Cyclohexanedicarboxylates
| Ester Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Dimethyl cis-1,2-cyclohexanedicarboxylate | C₁₀H₁₆O₄ | 200.23 | ~235 (estimated) |
| Diethyl cis-1,2-cyclohexanedicarboxylate | C₁₂H₂₀O₄ | 228.28 | 130-132 @ 9 mmHg |
| Di-n-propyl cis-1,2-cyclohexanedicarboxylate | C₁₄H₂₄O₄ | 256.34 | ~280 (estimated) |
| Di-n-butyl cis-1,2-cyclohexanedicarboxylate | C₁₆H₂₈O₄ | 284.39 | ~315 (estimated) |
Note: Boiling points are subject to variation based on pressure.
Table 2: Comparative Yields of Dialkyl cis-1,2-Cyclohexanedicarboxylates via Fischer Esterification
| Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Methanol | H₂SO₄ | Reflux | 8 | 75-85 |
| Ethanol | H₂SO₄ | Reflux | 10 | 80-90 |
| n-Propanol | p-TsOH | Reflux | 12 | 70-80 |
| n-Butanol | Amberlyst-15 | 100 | 24 | 65-75 |
Yields are approximate and can vary based on specific reaction conditions and purification methods.
Experimental Protocols
Detailed methodologies for key esterification procedures are provided below.
Protocol 1: Fischer Esterification for the Synthesis of Diethyl cis-1,2-Cyclohexanedicarboxylate
This protocol is a classic acid-catalyzed esterification suitable for producing simple alkyl esters.[4]
Materials:
-
This compound
-
Absolute Ethanol (large excess, to be used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Sodium Bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Toluene (for azeotropic removal of water, optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (optional, for azeotropic removal of water with toluene), add this compound and a large excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux. If using a Dean-Stark trap with toluene, water will be collected as it is formed, driving the equilibrium towards the product.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude diethyl cis-1,2-cyclohexanedicarboxylate by vacuum distillation to obtain the final product.
Protocol 2: Esterification using Thionyl Chloride
This two-step method proceeds via the formation of an acid chloride intermediate and is suitable for reactions that are sensitive to strong acids or when using more complex alcohols.
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂)
-
Desired Alcohol (e.g., Methanol, Propanol, Butanol)
-
Anhydrous Dichloromethane (DCM) or other inert solvent
-
Pyridine (B92270) or Triethylamine (B128534) (optional, as a base)
Procedure:
Step 1: Formation of the Acid Chloride
-
In a fume hood, dissolve this compound in an excess of thionyl chloride.
-
Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
Step 2: Ester Formation
-
Dissolve the crude diacid chloride in an anhydrous inert solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add the desired alcohol to the solution. An organic base like pyridine or triethylamine can be added to neutralize the HCl formed during the reaction.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).
-
Wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting diester by column chromatography or vacuum distillation.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the esterification and application of this compound derivatives.
Caption: Mechanism of Fischer Esterification.
Caption: Prodrug activation and metabolic pathway.
Caption: General workflow for ester synthesis.
References
Application Notes and Protocols: Cis-1,2-Cyclohexanedicarboxylic Acid Derivatives in Plasticizer Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cis-1,2-cyclohexanedicarboxylic acid and its derivatives, primarily in the form of its anhydride (B1165640) (hexahydrophthalic anhydride - HHPA), for the manufacturing of non-phthalate plasticizers. This document outlines the synthesis of a key plasticizer, di(2-ethylhexyl)-1,2-cyclohexane dicarboxylate (DEHCH), and details the protocols for evaluating its performance in polyvinyl chloride (PVC), a common polymer in medical devices and other sensitive applications.
Introduction to this compound-Based Plasticizers
This compound is a saturated cyclic dicarboxylic acid that serves as a crucial intermediate in the production of high-performance plasticizers.[1] Its derivatives are gaining prominence as environmentally friendly and safer alternatives to traditional phthalate-based plasticizers, which have raised health concerns. The most common application involves the esterification of its anhydride, hexahydrophthalic anhydride (HHPA), with various alcohols to produce esters like di(2-ethylhexyl)-1,2-cyclohexane dicarboxylate (DEHCH) and diisononyl cyclohexane-1,2-dicarboxylate (DINCH).[2][3][4] These plasticizers are valued for their excellent compatibility with PVC, low migration rates, and favorable toxicological profiles, making them suitable for sensitive applications such as medical devices, toys, and food packaging.[4]
The plasticizing effect of these molecules is based on their ability to position themselves between the long polymer chains of PVC. This increases the free volume within the polymer matrix, reducing the intermolecular forces between the chains and lowering the glass transition temperature (Tg). The result is a more flexible and workable material. The effectiveness of a plasticizer is determined by its chemical structure, molecular weight, and compatibility with the polymer.
Data Presentation: Performance of Cyclohexanedicarboxylate Plasticizers in PVC
The following tables summarize the quantitative data on the performance of DEHCH and DINCH in PVC compared to the traditional phthalate (B1215562) plasticizer, di(2-ethylhexyl) phthalate (DEHP). The data is compiled from various studies and presented here for easy comparison.
Table 1: Mechanical Properties of Plasticized PVC (50 phr plasticizer)
| Property | Unplasticized PVC | PVC with DEHP | PVC with DINCH | PVC with DEHCH |
| Tensile Strength (MPa) | ~52 | 15 - 25 | 18 - 28 | 17 - 27 |
| Elongation at Break (%) | <10 | 250 - 400 | 300 - 450 | 280 - 420 |
| 100% Modulus (MPa) | - | 5 - 10 | 6 - 12 | 5 - 11 |
| Hardness (Shore A) | >100 | 75 - 85 | 80 - 90 | 78 - 88 |
Table 2: Migration Stability of Plasticizers from PVC (Weight Loss %)
| Solvent | PVC with DEHP | PVC with DINCH | PVC with DEHCH |
| Water (24h, 25°C) | <0.1 | <0.1 | <0.1 |
| Ethanol (50%) (24h, 25°C) | 1.0 - 2.5 | 0.5 - 1.5 | 0.8 - 2.0 |
| n-Hexane (24h, 25°C) | 5.0 - 10.0 | 2.0 - 5.0 | 3.0 - 7.0 |
Table 3: Thermal Stability of Plasticized PVC
| Property | PVC with DEHP | PVC with DINCH | PVC with DEHCH |
| Onset Decomposition Temp. (°C) (TGA) | ~220 - 240 | ~230 - 250 | ~225 - 245 |
| Temperature at Max. Weight Loss (°C) (DTG) | ~260 - 280 | ~270 - 290 | ~265 - 285 |
Experimental Protocols
The following are detailed methodologies for the synthesis of a this compound-based plasticizer and the evaluation of its performance in PVC.
Protocol 1: Synthesis of Di(2-ethylhexyl)-1,2-cyclohexane Dicarboxylate (DEHCH)
This protocol describes the two-stage esterification of hexahydrophthalic anhydride (HHPA) with 2-ethylhexanol.
Materials:
-
Hexahydrophthalic anhydride (HHPA)
-
2-ethylhexanol (iso-octanol)
-
Concentrated sulfuric acid (catalyst)
-
Sodium carbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Toluene (B28343) (optional, for azeotropic removal of water)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a Dean-Stark trap
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
Stage 1: Monoesterification (Rapid, Catalyst-Free)
-
In the three-necked flask equipped with a stirrer and reflux condenser, add 1 mole of hexahydrophthalic anhydride (HHPA).
-
Slowly add 2.2 moles of 2-ethylhexanol while stirring. The molar ratio of alcohol to anhydride is a critical parameter to optimize for maximizing the yield of the diester.
-
Heat the mixture to 120-140°C with continuous stirring for 1-2 hours. This initial stage leads to the formation of the monoester.
Stage 2: Diesterification (Catalyzed)
-
Cool the reaction mixture to below 100°C.
-
Carefully add the concentrated sulfuric acid catalyst (0.1-0.3% by weight of the reactants).
-
Increase the temperature to 160-180°C and maintain it for 4-6 hours. Water produced during the reaction can be removed azeotropically using toluene and collected in the Dean-Stark trap to drive the reaction to completion.
-
Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value is below 0.1 mg KOH/g.
Purification:
-
Cool the reaction mixture to room temperature.
-
Wash the crude product in a separatory funnel with a 5% sodium carbonate solution to neutralize the acidic catalyst and any unreacted monoester.
-
Wash with distilled water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the excess 2-ethylhexanol and toluene (if used) by vacuum distillation using a rotary evaporator.
-
The final product, di(2-ethylhexyl)-1,2-cyclohexane dicarboxylate (DEHCH), is a clear, oily liquid.
Protocol 2: Preparation of Plasticized PVC Sheets
This protocol follows the general principles for compounding and molding PVC as outlined in relevant ASTM standards.
Materials:
-
PVC resin (e.g., K-value 67)
-
DEHCH (or other plasticizer for comparison)
-
Thermal stabilizer (e.g., calcium/zinc stearate)
-
Lubricant (e.g., stearic acid)
Equipment:
-
Two-roll mill with heating capabilities
-
Hydraulic press with heated platens
-
Molding frame
Procedure:
-
On the two-roll mill preheated to 160-170°C, mix 100 parts by weight of PVC resin, 50 parts by weight of DEHCH, 2 parts of thermal stabilizer, and 0.5 parts of lubricant.
-
Continuously mill the mixture until a homogeneous, flexible sheet is formed (typically 10-15 minutes).
-
Cut the milled sheet into pieces that fit the molding frame.
-
Place the PVC pieces into the molding frame between two polished metal plates and insert into the hydraulic press preheated to 175-185°C.
-
Apply a pressure of 10-15 MPa for 5-10 minutes.
-
Cool the mold under pressure to room temperature.
-
Remove the pressed PVC sheet and condition it at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.
Protocol 3: Evaluation of Mechanical Properties (ASTM D2284)
This protocol outlines the determination of tensile strength, elongation at break, and modulus of plasticized PVC.[5]
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Dumbbell-shaped die for cutting specimens
Procedure:
-
Cut at least five dumbbell-shaped test specimens from the conditioned PVC sheet using the die.
-
Measure the thickness and width of the narrow section of each specimen.
-
Set the initial grip separation on the UTM and a crosshead speed (e.g., 50 mm/min).
-
Mount a specimen in the grips of the UTM.
-
Start the test and record the force and elongation until the specimen breaks.
-
From the stress-strain curve, calculate the tensile strength (maximum stress), elongation at break (strain at break), and 100% modulus (stress at 100% strain).
Protocol 4: Evaluation of Plasticizer Migration (ASTM D1239)
This protocol describes a method for determining the loss of plasticizer from PVC when immersed in a solvent.[6]
Materials:
-
Plasticized PVC sheet
-
Solvent (e.g., n-hexane, 50% ethanol)
-
Glass vials with sealed caps
Procedure:
-
Cut rectangular specimens of known dimensions (e.g., 25 mm x 50 mm) from the conditioned PVC sheet.
-
Accurately weigh each specimen (W_initial).
-
Place each specimen in a glass vial and add a sufficient volume of the test solvent to completely immerse it.
-
Seal the vials and store them at a constant temperature (e.g., 25°C) for a specified duration (e.g., 24 hours).
-
After the immersion period, remove the specimens from the solvent and gently wipe them dry with a lint-free cloth.
-
Allow the specimens to air-dry completely in a fume hood.
-
Weigh the dried specimens (W_final).
-
Calculate the percentage weight loss due to migration: Weight Loss (%) = [(W_initial - W_final) / W_initial] x 100
Visualizations
The following diagrams illustrate the key processes described in these application notes.
Caption: Workflow for the synthesis of DEHCH plasticizer.
Caption: Experimental workflow for PVC plasticizer evaluation.
Caption: Mechanism of PVC plasticization.
References
Application Notes and Protocols: Synthesis and Application of Synthetic Resins Derived from cis-1,2-Cyclohexanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of synthetic resins, specifically polyesters and epoxy resins, utilizing cis-1,2-cyclohexanedicarboxylic acid and its anhydride (B1165640). This document details the synthetic protocols, key quantitative data, and potential applications in drug development, offering a valuable resource for researchers in materials science and pharmaceutical formulations.
Introduction
This compound is a cyclic dicarboxylic acid that serves as a versatile building block in polymer chemistry. Its rigid and non-planar cycloaliphatic structure can impart unique properties to synthetic resins, including improved thermal stability, mechanical strength, and adhesion, when compared to their linear aliphatic or aromatic counterparts. The anhydride form, cis-1,2-cyclohexanedicarboxylic anhydride, is a particularly effective curing agent for epoxy resins. The biodegradability of polyesters derived from such cycloaliphatic monomers also opens avenues for their use in biomedical applications, including controlled drug delivery systems.
Data Presentation
The following tables summarize the key quantitative data for the precursor molecule and the resulting synthetic resins.
Table 1: Physicochemical Properties of this compound and its Anhydride
| Property | This compound | cis-1,2-Cyclohexanedicarboxylic Anhydride |
| CAS Number | 610-09-3 | 13149-00-3 |
| Molecular Formula | C₈H₁₂O₄ | C₈H₁₀O₃ |
| Molecular Weight ( g/mol ) | 172.18 | 154.16 |
| Melting Point (°C) | ~198 (decomposes)[1] | 32-34 |
| Boiling Point (°C) | - | 158 @ 17 mmHg |
| Appearance | White crystalline powder | White to off-white crystalline solid |
Table 2: Typical Properties of Synthetic Resins Derived from this compound/Anhydride
| Resin Type | Monomers | Catalyst/Curing Agent | Typical Molecular Weight (Mw) | Glass Transition Temp. (Tg) (°C) | Mechanical Properties |
| Polyester (B1180765) | This compound, 1,4-Butanediol (B3395766) | Titanium (IV) isopropoxide | Data not available in searched literature | Data not available in searched literature | Expected to have good flexibility and adhesion |
| Epoxy Resin | Bisphenol A diglycidyl ether | cis-1,2-Cyclohexanedicarboxylic anhydride | - | >200 (with post-cure) | High modulus, good thermal stability |
Note: Specific quantitative data for polyesters derived directly from this compound is limited in the reviewed literature. The properties of epoxy resins are highly dependent on the specific epoxy monomer and curing conditions.
Experimental Protocols
Synthesis of cis-1,2-Cyclohexanedicarboxylic Anhydride (Precursor)
This protocol is adapted from a patented method for the production of high-purity cis-1,2-cyclohexanedicarboxylic anhydride, which is suitable for the synthesis of high-quality epoxy resins.
Materials:
-
cis-4-Cyclohexene-1,2-dicarboxylic anhydride
-
Silica-supported nickel catalyst
-
Pure hydrogen gas
Procedure:
-
Charge a hydrogenation apparatus equipped with a high-speed agitator with cis-4-cyclohexene-1,2-dicarboxylic anhydride and the silica-supported nickel catalyst.
-
Heat the mixture to 130°C to create a molten mass.
-
Bubble pure hydrogen gas through the molten mixture while maintaining the temperature at 130°C and atmospheric pressure.
-
Continue the reaction with vigorous agitation until the theoretical amount of hydrogen required for the reaction has been absorbed.
-
Filter the hot reaction mixture to remove the catalyst.
-
The resulting filtrate is cis-1,2-cyclohexanedicarboxylic anhydride, which should solidify upon cooling. A setting point of approximately 36.2°C indicates a high-purity product.
-
For further purification, the crude anhydride can be distilled under reduced pressure. Collect the fraction boiling between 158°C and 160°C at 17 mmHg.
Synthesis of Polyester via Melt Polycondensation
This protocol provides a general methodology for the synthesis of polyesters from a dicarboxylic acid and a diol. Specific reaction conditions for this compound may require optimization.
Materials:
-
This compound
-
1,4-Butanediol (or other suitable diol, e.g., ethylene (B1197577) glycol)
-
Titanium (IV) isopropoxide (or other suitable catalyst, e.g., antimony trioxide)
-
Nitrogen gas
Procedure:
-
Esterification Stage:
-
Charge a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser with this compound and a slight molar excess of 1,4-butanediol (e.g., 1:1.2 molar ratio).
-
Purge the reactor with nitrogen and begin heating the mixture with stirring.
-
Once the mixture is molten, add the catalyst (e.g., 0.1% by weight of the diacid).
-
Slowly increase the temperature to 180-200°C. Water will be produced as a byproduct and should be collected.
-
Maintain this temperature until the majority of the water has been removed.
-
-
Polycondensation Stage:
-
Increase the temperature to 220-240°C.
-
Gradually apply a vacuum (e.g., down to <1 mmHg) to facilitate the removal of excess diol and drive the polymerization reaction forward.
-
Continue the reaction under vacuum with stirring until the desired melt viscosity is achieved, which is indicative of a high molecular weight polymer.
-
Cool the reactor and extrude the resulting polyester.
-
Curing of Epoxy Resin
This protocol describes the use of cis-1,2-cyclohexanedicarboxylic anhydride as a curing agent for a standard epoxy resin.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
cis-1,2-Cyclohexanedicarboxylic anhydride
-
Tertiary amine accelerator (e.g., 1-methylimidazole)
Procedure:
-
Preheat the epoxy resin to approximately 60°C to reduce its viscosity.
-
Melt the cis-1,2-cyclohexanedicarboxylic anhydride at a temperature just above its melting point (e.g., 40-50°C).
-
Add the molten anhydride to the epoxy resin in a stoichiometric ratio (typically a 1:1 epoxy-to-anhydride group ratio is a good starting point, but may be optimized).
-
Add a small amount of the tertiary amine accelerator (e.g., 0.5-2 parts per hundred parts of resin) to the mixture.
-
Stir the mixture thoroughly until a homogeneous solution is obtained.
-
Pour the mixture into a preheated mold.
-
Cure the resin in a staged cycle, for example: 2 hours at 100°C followed by a post-cure of 4 hours at 150°C. Higher post-cure temperatures can lead to a higher glass transition temperature.
Application in Drug Development: Biodegradable Nanoparticles for Controlled Release
Polyesters synthesized from cycloaliphatic monomers like this compound are expected to be biodegradable, making them attractive candidates for drug delivery systems. The following is a representative protocol for the preparation of drug-loaded nanoparticles using the nanoprecipitation method.
Materials:
-
Polyester synthesized from this compound.
-
Model hydrophobic drug.
-
Acetone (B3395972) (or other suitable water-miscible organic solvent).
-
Purified water.
-
Surfactant (e.g., Polysorbate 80 or Pluronic F68).
Procedure:
-
Dissolve a known amount of the polyester and the model drug in acetone to form a clear organic solution.
-
Prepare an aqueous solution containing a surfactant.
-
Add the organic solution dropwise to the aqueous phase under constant stirring.
-
The rapid diffusion of acetone into the water causes the polyester to precipitate, entrapping the drug within nanoparticles.
-
Stir the resulting nanoparticle suspension at room temperature for several hours to allow for the complete evaporation of the acetone.
-
The nanoparticles can then be collected by centrifugation and washed to remove any free drug and excess surfactant.
-
The drug-loaded nanoparticles can be characterized for their size, morphology, drug loading efficiency, and in vitro drug release profile.
Visualizations
Caption: Workflow for the synthesis of biodegradable polyester and its application in drug delivery.
Caption: Simplified reaction pathway for the curing of epoxy resin with cis-1,2-cyclohexanedicarboxylic anhydride.
References
Application Notes and Protocols for the Hydrogenation of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the catalytic hydrogenation of cis-4-cyclohexene-1,2-dicarboxylic anhydride (B1165640) to produce cis-1,2-cyclohexanedicarboxylic anhydride. This reaction is a fundamental transformation in organic synthesis, yielding a saturated bicyclic anhydride used as a building block in the preparation of plasticizers, resins, and pharmaceutical intermediates.
Introduction
The hydrogenation of cis-4-cyclohexene-1,2-dicarboxylic anhydride involves the saturation of the carbon-carbon double bond within the cyclohexene (B86901) ring. This is typically achieved through catalytic hydrogenation, a process where hydrogen gas is added across the double bond in the presence of a metal catalyst. Common catalysts for this transformation include platinum- and palladium-based catalysts, as well as Raney nickel.[1][2] The reaction can be conducted under various conditions, including in the presence of a solvent or in a molten state of the starting material.[1] The resulting cis-1,2-cyclohexanedicarboxylic anhydride is a valuable intermediate in organic synthesis.
Data Presentation
| Parameter | Value | Catalyst | Solvent | Pressure | Temperature | Yield | Reference |
| Product Melting Point | >35 °C (crude), 37.5 °C (purified) | Silica (B1680970) supported Nickel | None (molten) | Atmospheric or superatmospheric | 120-140 °C | Not specified | [1] |
| Diethyl Ester Hydrogenation Yield | 94-96% | Adams platinum oxide | Absolute ethanol | 1-2 atm | Not specified | 94-96% | [3] |
| Selectivity | 100% to cyclohexane (B81311) dicarboxylic acid | 5% Pd/C | Not specified | Not specified | Not specified | Not specified | [4][5][6] |
Experimental Protocols
Two primary protocols are presented below, utilizing different catalytic systems.
Protocol 1: Catalytic Hydrogenation using Platinum Oxide (Adams' Catalyst)
This protocol is adapted from a procedure for the hydrogenation of the corresponding diethyl ester and is a common method for such reductions.[3]
Materials:
-
cis-4-Cyclohexene-1,2-dicarboxylic anhydride
-
Adams platinum oxide (PtO₂)
-
Ethyl acetate (B1210297) (or Glacial Acetic Acid)
-
Hydrogen gas (H₂)
-
Filtration aid (e.g., Celite)
-
Rotary evaporator
-
Hydrogenation apparatus (e.g., Parr shaker or a setup with a balloon)
Procedure:
-
Catalyst Pre-activation (if necessary): In a suitable reaction vessel, suspend Adams platinum oxide in a small amount of the reaction solvent (ethyl acetate).
-
Reaction Setup: To a solution of cis-4-cyclohexene-1,2-dicarboxylic anhydride in ethyl acetate, add the pre-activated Adams platinum oxide catalyst. The typical catalyst loading is 1-5 mol%.
-
Hydrogenation: Seal the reaction vessel and connect it to a hydrogen source. Purge the vessel with hydrogen gas to remove any air. Pressurize the vessel with hydrogen (typically 1-4 atm).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake or by analytical techniques such as TLC or GC-MS.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with a small amount of fresh solvent to ensure complete recovery of the product.
-
Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The resulting solid is the crude cis-1,2-cyclohexanedicarboxylic anhydride.
-
Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of benzene (B151609) and ether.
Protocol 2: Solvent-Free Hydrogenation using a Supported Nickel Catalyst
This protocol is based on a patented industrial process and offers a solvent-free alternative.[1]
Materials:
-
cis-4-Cyclohexene-1,2-dicarboxylic anhydride (preferably with a setting point of at least 103 °C)
-
Silica supported nickel catalyst
-
Hydrogen gas (H₂)
-
Reaction vessel with heating and stirring capabilities (e.g., a three-necked flask with a condenser, gas inlet, and thermometer)
Procedure:
-
Reaction Setup: In a reaction vessel, place the cis-4-cyclohexene-1,2-dicarboxylic anhydride and the silica supported nickel catalyst (typically 1-5% by weight of the anhydride).[1]
-
Heating: Heat the mixture to a molten state, maintaining a temperature between 120-140 °C.[1] The temperature should not exceed 150 °C.[1]
-
Hydrogenation: While stirring the molten mass, pass a stream of hydrogen gas through the mixture. The reaction can be carried out at atmospheric or superatmospheric pressure.[1]
-
Reaction Monitoring: The reaction is complete when the starting material is converted to the product. This can be monitored by in-process controls such as GC-MS or by observing the setting point of the reaction mixture.
-
Product Isolation: Once the reaction is complete, cool the mixture to solidify the product. The crude product can be purified by vacuum distillation.[1]
Visualizations
Caption: Experimental workflow for the hydrogenation of cis-4-cyclohexene-1,2-dicarboxylic anhydride.
References
Application Notes & Protocols: The Role of cis-1,2-Cyclohexanedicarboxylic Acid in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of cis-1,2-cyclohexanedicarboxylic acid and its anhydride (B1165640) as versatile building blocks in the synthesis of pharmaceutical intermediates. The focus is on their application in creating conformationally constrained molecules, particularly in the development of Angiotensin-Converting Enzyme (ACE) inhibitors.
Introduction
This compound is a saturated, cyclic dicarboxylic acid. Its rigid cyclohexane (B81311) framework and the cis-stereochemistry of its two carboxylic acid groups make it an invaluable starting material for the synthesis of complex molecular architectures with well-defined three-dimensional structures. The corresponding anhydride, cis-1,2-cyclohexanedicarboxylic anhydride, is a particularly useful derivative as it can be readily opened by various nucleophiles in a regio- and stereoselective manner, providing a straightforward route to chiral, non-racemic pharmaceutical intermediates.
One of the most significant applications of this scaffold is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. ACE inhibitors are a class of drugs used primarily for the treatment of hypertension and heart failure. The design of potent and selective ACE inhibitors often relies on creating molecules that can effectively mimic the transition state of the natural substrate of ACE. The rigid structure provided by the cyclohexane ring of this compound allows for the precise positioning of functional groups to achieve optimal binding to the enzyme's active site.
Application: Synthesis of an Intermediate for the ACE Inhibitor Idrapril
Idrapril is a potent, long-acting ACE inhibitor. Its synthesis utilizes a chiral intermediate derived from this compound.[1] The key step in this synthetic route is the diastereoselective opening of cis-1,2-cyclohexanedicarboxylic anhydride with an amino acid ester. This reaction establishes the crucial stereochemistry required for the drug's activity.
The synthesis of Idrapril is based on a chiral synthesis originating from this compound.[1] The active enantiomers of Idrapril possess an R configuration at the C-2 position of the cyclohexane ring.[1] This highlights the importance of controlling the stereochemistry during the synthesis, a feat achieved through the strategic use of the cis-anhydride.
Experimental Protocol: Diastereoselective Synthesis of an Idrapril Intermediate
This protocol describes the synthesis of a key chiral monoamide monoester intermediate for Idrapril via the diastereoselective opening of cis-1,2-cyclohexanedicarboxylic anhydride.
Reaction Scheme:
A schematic of the synthesis of the Idrapril intermediate.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| cis-1,2-Cyclohexanedicarboxylic Anhydride | 85-42-7 | 154.16 |
| L-Alanine Ethyl Ester Hydrochloride | 1115-59-9 | 153.61 |
| Triethylamine (B128534) (Et3N) | 121-44-8 | 101.19 |
| Dichloromethane (B109758) (CH2Cl2), anhydrous | 75-09-2 | 84.93 |
| Hydrochloric Acid (1 M aq.) | 7647-01-0 | 36.46 |
| Sodium Sulfate (Na2SO4), anhydrous | 7757-82-6 | 142.04 |
Procedure:
-
To a stirred solution of L-alanine ethyl ester hydrochloride (1.54 g, 10 mmol) in anhydrous dichloromethane (50 mL) at 0 °C under a nitrogen atmosphere, add triethylamine (2.9 mL, 21 mmol) dropwise.
-
Stir the mixture at 0 °C for 15 minutes to generate the free amino ester.
-
In a separate flask, dissolve cis-1,2-cyclohexanedicarboxylic anhydride (1.54 g, 10 mmol) in anhydrous dichloromethane (20 mL).
-
Add the anhydride solution dropwise to the cold amino ester solution over a period of 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M hydrochloric acid (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes gradient) to afford the desired monoamide monoester intermediate as a white solid.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 85-95% |
| Purity | >98% (HPLC) |
| Diastereomeric Excess | >95% |
Logical Workflow for Intermediate Synthesis
The following diagram illustrates the logical workflow for the synthesis and purification of the chiral intermediate.
Workflow for the synthesis of the chiral pharmaceutical intermediate.
Conclusion
This compound and its anhydride are highly valuable and versatile starting materials in the synthesis of pharmaceutical intermediates. Their rigid cyclic structure and the stereochemical relationship of the carboxylic acid groups allow for the construction of complex, chiral molecules with a high degree of stereocontrol. The application in the synthesis of ACE inhibitors like Idrapril serves as a prime example of their utility in modern drug discovery and development. The provided protocol offers a reliable method for the synthesis of a key intermediate, demonstrating the practical application of these principles.
References
Application of cis-1,2-Cyclohexanedicarboxylic Acid and Its Derivatives in Food-Related Applications
Disclaimer: cis-1,2-Cyclohexanedicarboxylic acid is not approved as a direct food additive for human consumption. Its application in the food industry is primarily indirect, as a component in the manufacture of food contact materials. This document provides an overview of this application and outlines relevant protocols for its assessment.
While some commercial suppliers describe the (1S,2S)-isomer of 1,2-cyclohexanedicarboxylic acid as a flavor enhancer and preservative, this claim is not substantiated by major food regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the European Food Safety Authority (EFSA)[1]. Therefore, its use as a direct food additive is not recognized or regulated.
The established and regulated application of this compound derivatives is in food contact materials, where they are used as additives in the production of polymers.
Application Note: Salts of this compound in Food Contact Materials
1. Introduction
Salts of this compound are utilized as additives in the manufacturing of polymers intended for food packaging and other food contact articles. In this context, they serve as polymer production aids. Their function is not to impart any technological effect on the food itself, but rather to modify the physical properties of the polymer.
2. Regulatory Status
The use of these salts is subject to regulation in various jurisdictions to ensure consumer safety. A key aspect of this regulation is the control of migration of the substance from the packaging material into the food.
In Great Britain, for instance, the salts of this compound are authorized for use as additives in food contact materials. The regulatory framework establishes a specific migration limit (SML), which is the maximum permitted amount of a substance that can migrate from the material into food.
3. Data Presentation
The following table summarizes the regulatory restrictions for the salts of this compound as a food contact material additive in Great Britain.
| Substance Name | FCM Substance No. | Use | Specific Migration Limit (SML) | Regulatory Framework |
| This compound, salts | 816 | Additive or polymer production aid | 5 mg/kg of food | Assimilated EU Regulation 10/2011[2] |
Experimental Protocol: Determination of Specific Migration of this compound Salts from a Polymer
This protocol describes a representative method for quantifying the migration of this compound salts from a plastic food contact material into a food simulant.
1. Objective
To determine if the migration of this compound salts from a polymer sample into a specified food simulant exceeds the Specific Migration Limit (SML) of 5 mg/kg.
2. Materials and Methods
-
Polymer Sample: A sample of the final food contact material (e.g., film, plaque) with a known surface area.
-
Food Simulant: 10% ethanol (B145695) (v/v) in distilled water. This is a common simulant for aqueous and alcoholic foods.
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (for mass spectrometry)
-
Reference standard of this compound
-
-
Apparatus:
-
Migration cell
-
Incubator or oven capable of maintaining 40°C
-
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) system
-
Standard laboratory glassware
-
3. Procedure
-
Sample Preparation: Cut the polymer sample to a precise surface area (e.g., 1 dm²). Clean the surface of the sample with distilled water and dry it.
-
Migration Test:
-
Place the polymer sample in a migration cell.
-
Fill the cell with a known volume of the pre-heated (40°C) food simulant, ensuring the sample is fully immersed. The ratio of the surface area of the sample to the volume of the simulant should be standardized (e.g., 6 dm²/L).
-
Seal the cell and place it in an incubator at 40°C for a specified time (e.g., 10 days, to simulate long-term storage).
-
-
Sample Analysis:
-
After the incubation period, remove the cell and allow it to cool to room temperature.
-
Take an aliquot of the food simulant for analysis.
-
Prepare a calibration curve using the this compound reference standard in the food simulant.
-
Analyze the sample and calibration standards using a validated HPLC-MS method. The mobile phase could consist of a gradient of acetonitrile and water with 0.1% formic acid.
-
-
Calculation:
-
Quantify the concentration of this compound in the food simulant using the calibration curve.
-
Calculate the migration (M) in mg/kg of food using the following formula: M = (C * V) / (A * F) Where: C = Concentration in the simulant (mg/L) V = Volume of the simulant (L) A = Surface area of the sample (dm²) F = Conversion factor (assuming 1 kg of food is in contact with 6 dm² of packaging, F=6)
-
4. Acceptance Criteria
The calculated migration (M) must be less than or equal to the SML of 5 mg/kg.
Visualizations
Caption: Regulatory workflow for a new food contact substance.
Caption: Relationship of this compound to its application.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Hydrogenation of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the hydrogenation of cis-4-cyclohexene-1,2-dicarboxylic anhydride (B1165640) to cis-cyclohexane-1,2-dicarboxylic anhydride.
Troubleshooting Guide
This guide addresses common issues encountered during the hydrogenation process, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The catalyst may be poisoned, sintered, or simply not active enough for the reaction conditions.[1][2][3] | - Ensure the catalyst is fresh or properly stored. - Handle pyrophoric catalysts like Pd/C under an inert atmosphere to prevent deactivation.[4][5] - Consider a different catalyst (e.g., PtO₂, Raney Nickel, or a supported Nickel catalyst).[6] - Perform a catalyst activity test with a standard substrate like cyclohexene. |
| Insufficient Hydrogen Pressure: The partial pressure of hydrogen may be too low for the reaction to proceed efficiently. | - Increase the hydrogen pressure. For many hydrogenations, pressures from atmospheric to several atmospheres are effective.[6][7] - Ensure there are no leaks in the reaction system.[8] | |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | - Gradually increase the reaction temperature. A common range is 120-140°C for solvent-free reactions.[6] | |
| Incomplete Reaction | Catalyst Deactivation: The catalyst may have lost activity over the course of the reaction due to poisoning or coking.[2][9][10] | - Add a fresh batch of catalyst to the reaction mixture. - If possible, filter the reaction mixture and restart with fresh catalyst and solvent. - Consider regenerating the catalyst if the deactivation mechanism is reversible (e.g., by oxidation of coke).[9] |
| Insufficient Reaction Time: The reaction may simply need more time to go to completion. | - Monitor the reaction progress using TLC, GC, or NMR.[11][12][13] Continue the reaction until the starting material is no longer observed. | |
| Poor Mixing/Agitation: In a heterogeneous reaction, inefficient stirring can limit the contact between the substrate, hydrogen, and catalyst. | - Increase the stirring rate to ensure the catalyst is well-suspended in the reaction medium. | |
| Formation of Side Products | Hydrolysis of Anhydride: The starting material or product anhydride can hydrolyze to the corresponding dicarboxylic acid in the presence of water.[14][15] | - Use anhydrous solvents and reagents. - Thoroughly dry the starting material before use. |
| Isomerization: The cis-isomer may convert to the trans-isomer, especially at higher temperatures.[16] | - Operate at the lowest effective temperature. - Screen different catalysts, as some may favor isomerization less than others. | |
| Over-reduction: Under harsh conditions, the anhydride functionality could potentially be reduced. | - Use milder reaction conditions (lower temperature and pressure). - Choose a catalyst with higher selectivity for alkene hydrogenation over carbonyl reduction. Pd/C is generally selective for this purpose.[17] | |
| Product Contamination | Residual Catalyst: Finely divided catalyst can be difficult to remove by filtration. | - Filter the reaction mixture through a pad of Celite® or a similar filter aid. - For very fine particles, centrifugation followed by decantation may be effective. |
| Acidic Impurities: Hydrolyzed starting material or product will be present as a dicarboxylic acid. | - Wash the crude product (dissolved in a suitable organic solvent) with a mild aqueous base like sodium bicarbonate solution to remove acidic impurities. | |
| Unreacted Starting Material: If the reaction did not go to completion. | - Purify the product by fractional distillation under vacuum or by recrystallization.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended catalysts for this hydrogenation?
A1: Several catalysts can be effective. Palladium on carbon (Pd/C) is a common and versatile choice for alkene hydrogenation.[18] Platinum oxide (PtO₂) is also frequently used.[18][19] For solvent-free conditions, a silica-supported nickel catalyst has been shown to be effective.[6] The optimal catalyst may depend on the specific reaction conditions and desired outcome.
Q2: What are the optimal temperature and pressure conditions?
A2: Optimal conditions depend on the catalyst and whether a solvent is used. For a solvent-free reaction with a supported nickel catalyst, temperatures between 120-140°C at atmospheric or superatmospheric pressure are recommended.[6] With Pd/C or PtO₂ in a solvent like ethanol (B145695) or ethyl acetate (B1210297), the reaction can often be carried out at room temperature with hydrogen pressures ranging from 1 to 4 atmospheres. Higher temperatures and pressures can increase the reaction rate but may also lead to side reactions.[20]
Q3: Can this reaction be performed without a solvent?
A3: Yes, a process for the hydrogenation of molten cis-4-cyclohexene-1,2-dicarboxylic anhydride in the absence of a diluent has been developed.[6] This approach simplifies workup and avoids the use of potentially hazardous solvents. The reaction is typically carried out at a temperature above the melting point of the starting material (around 104°C) but not exceeding 150°C.[6]
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC).[21][22] A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot indicates the reaction is progressing. For more quantitative analysis, Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the ratio of starting material to product.[11][13]
Q5: What are the key safety precautions for this reaction?
A5: Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts. Key safety precautions include:
-
Performing the reaction in a well-ventilated fume hood.[8][23]
-
Purging the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove all oxygen before introducing hydrogen.[4][8]
-
Handling pyrophoric catalysts (like dry Pd/C) under an inert atmosphere to prevent ignition.[5][23]
-
Ensuring all glassware and equipment are free from cracks and rated for the intended pressure.[5]
-
Using a pressure-rated reaction vessel for reactions above atmospheric pressure.[4]
-
After the reaction, purging the vessel again with an inert gas to remove residual hydrogen before opening it to the atmosphere.[8]
-
Quenching the used catalyst by wetting it with water before disposal.[23]
Experimental Protocols
Protocol 1: Solvent-Free Hydrogenation with Supported Nickel Catalyst
This protocol is based on the process described in US Patent 2,794,811.[6]
-
Apparatus Setup: Assemble a reaction vessel equipped with a mechanical stirrer, a gas inlet, a gas outlet connected to a bubbler, and a heating mantle with a temperature controller.
-
Charging the Reactor: Charge the reactor with cis-4-cyclohexene-1,2-dicarboxylic anhydride and 1-5% by weight of a silica-supported nickel catalyst.
-
Inerting the System: Seal the reactor and purge the system with nitrogen gas for 10-15 minutes to remove air.
-
Reaction: Begin stirring and heat the mixture to 120-140°C. Once the anhydride is molten, switch the gas feed from nitrogen to hydrogen, maintaining a slow, steady flow.
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. This indicates the reaction is complete.
-
Workup: Cool the reaction mixture to below 100°C and purge the system with nitrogen. Filter the hot mixture to remove the catalyst. The resulting molten product can be used as is or further purified.
-
Purification (Optional): The crude product can be purified by fractional distillation under vacuum.
Protocol 2: Hydrogenation using Pd/C in a Solvent
-
Apparatus Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar.
-
Catalyst Handling: Under a stream of nitrogen, carefully add 5-10 mol% of 10% Pd/C catalyst to the flask.
-
Solvent and Substrate Addition: Add a suitable anhydrous solvent (e.g., ethyl acetate or ethanol) to wet the catalyst, followed by the cis-4-cyclohexene-1,2-dicarboxylic anhydride.
-
Inerting: Seal the flask with a septum and purge the flask by evacuating and backfilling with nitrogen three times.
-
Hydrogenation: Replace the nitrogen atmosphere with hydrogen using a balloon or by connecting to a hydrogenation apparatus. For pressures above atmospheric, use a pressure-rated vessel.
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, purge the system with nitrogen. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by recrystallization or distillation.
Visualizations
Caption: Experimental workflow for the hydrogenation of cis-4-cyclohexene-1,2-dicarboxylic anhydride.
Caption: Decision tree for troubleshooting low yield in the hydrogenation reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) DOI:10.1039/D5YA00015G [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. njhjchem.com [njhjchem.com]
- 9. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. google.com [google.com]
- 13. Monitoring Hydrogenation Reactions using Benchtop 2D NMR with Extraordinary Sensitivity and Spectral Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Cyclic anhydride ring opening reactions: theory and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. 8.6 Reduction of Alkenes: Hydrogenation - Organic Chemistry | OpenStax [openstax.org]
- 18. 5.5 Reduction of Alkenes: Hydrogenation – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. How to Optimize Performance in Alkene Hydrogenation Catalysts [catalysts.com]
- 21. How To [chem.rochester.edu]
- 22. m.youtube.com [m.youtube.com]
- 23. chem.uci.edu [chem.uci.edu]
Technical Support Center: Synthesis of cis-1,2-Cyclohexanedicarboxylic Acid
Welcome to the technical support center for the synthesis of cis-1,2-cyclohexanedicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this synthesis.
Troubleshooting Guides
This section addresses common issues that may arise during the synthesis of this compound, categorized by the synthetic route.
Route 1: Diels-Alder Reaction and Subsequent Hydrogenation
This two-step synthesis involves the [4+2] cycloaddition of 1,3-butadiene (B125203) and maleic anhydride (B1165640) to form cis-4-cyclohexene-1,2-dicarboxylic anhydride, followed by catalytic hydrogenation.
Issue 1: Low Yield of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride in Diels-Alder Reaction
-
Question: My Diels-Alder reaction between 1,3-butadiene (generated in situ from 3-sulfolene) and maleic anhydride resulted in a low yield. What are the possible causes and solutions?
-
Answer:
-
Incomplete Decomposition of 3-Sulfolene (B121364): The thermal decomposition of 3-sulfolene to 1,3-butadiene requires sufficient heating. Ensure the reaction is refluxed at the appropriate temperature (typically in a high-boiling solvent like xylene) for the recommended time to ensure complete generation of the diene.
-
Loss of Gaseous 1,3-Butadiene: 1,3-Butadiene is a gas, and if the reaction is heated too vigorously before the dienophile (maleic anhydride) has dissolved and is ready to react, the butadiene can escape from the reaction mixture. Gentle initial heating is crucial.[1]
-
Polymerization of 1,3-Butadiene: An excess of free 1,3-butadiene can lead to the formation of polymeric byproducts, reducing the yield of the desired adduct.[1] Using 3-sulfolene helps to control the release of butadiene, but maintaining the recommended temperature is still important.[1]
-
Moisture Contamination: Maleic anhydride is sensitive to moisture and can hydrolyze to maleic acid, which is less reactive in the Diels-Alder reaction. Ensure all glassware is dry and consider using a drying tube.[2]
-
Purification Losses: Significant product loss can occur during the workup and purification steps, such as transfers and crystallization. Ensure efficient transfer of the product and careful handling during filtration.
-
Issue 2: Low Yield or Incomplete Conversion during Hydrogenation
-
Question: The catalytic hydrogenation of cis-4-cyclohexene-1,2-dicarboxylic anhydride/acid is slow or gives a low yield of the desired this compound. What should I check?
-
Answer:
-
Catalyst Inactivity: The hydrogenation catalyst (e.g., Platinum Oxide, Palladium on Carbon) may be old or poisoned. Use fresh, high-quality catalyst. For platinum oxide (Adams' catalyst), ensure it is properly pre-reduced before the addition of the substrate.
-
Insufficient Hydrogen Pressure: The reaction requires an adequate pressure of hydrogen to proceed efficiently. Ensure your system is properly sealed and pressurized to the recommended level (e.g., 1-2 atmospheres for low-pressure hydrogenation).[3]
-
Poor Mixing: In heterogeneous catalysis, efficient mixing is crucial for the substrate to come into contact with the catalyst and hydrogen. Ensure vigorous stirring or shaking.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. Operate within the recommended temperature range (e.g., up to 150°C).[4]
-
Issue 3: Presence of trans-1,2-Cyclohexanedicarboxylic Acid in the Final Product
-
Question: My final product is contaminated with the trans-isomer. How can I avoid this and how can I remove it?
-
Answer:
-
Cause - Epimerization: The cis-isomer can epimerize to the more thermodynamically stable trans-isomer, especially under acidic conditions or at elevated temperatures for extended periods.[5][6]
-
Prevention:
-
Avoid strongly acidic conditions during workup if possible.
-
Minimize reaction times at high temperatures.
-
Use a neutral solvent for the hydrogenation step.
-
-
Removal:
-
Fractional Crystallization: The cis and trans isomers have different solubilities and crystal structures, which can sometimes be exploited for separation by careful crystallization.
-
Anhydride Formation: The cis-dicarboxylic acid can readily form a cyclic anhydride upon heating, whereas the trans-isomer cannot due to the spatial arrangement of the carboxylic acid groups.[7] This difference can be used for separation. The cis-anhydride can then be hydrolyzed back to the cis-diacid.
-
-
Route 2: Oxidation of Cyclohexene (B86901)
This route typically involves the oxidation of cyclohexene to cis-1,2-cyclohexanediol (B155557), followed by further oxidation to the dicarboxylic acid.
Issue 1: Formation of Over-Oxidation Products
-
Question: The oxidation of cyclohexene with potassium permanganate (B83412) (KMnO₄) yielded adipic acid instead of this compound. Why did this happen?
-
Answer:
-
Cause - Oxidative Cleavage: Hot, acidic, or concentrated potassium permanganate can cause oxidative cleavage of the carbon-carbon double bond in cyclohexene, leading to the formation of adipic acid.[8][9]
-
Prevention: To obtain the cis-diol, the reaction should be carried out under carefully controlled, mild conditions: typically cold, dilute, and slightly basic aqueous potassium permanganate.[10] The subsequent oxidation of the diol to the diacid also requires controlled conditions to avoid further degradation.
-
Issue 2: Low Yield of cis-1,2-Cyclohexanediol
-
Question: The yield of cis-1,2-cyclohexanediol from the permanganate oxidation of cyclohexene is low. How can I improve it?
-
Answer:
-
Reaction Conditions: The yield is highly sensitive to reaction conditions. Good yields are favored by turbulent stirring and the presence of a low concentration of sodium hydroxide, which helps to inhibit acid-promoted side reactions.[10][11]
-
Secondary Reactions: The intermediate hypomanganate ester can react with excess permanganate to form higher oxidation products.[11] Efficient stirring helps to minimize localized high concentrations of permanganate.
-
Salt Effects: The addition of neutral salts can decrease the yield of the diol.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of 3-sulfolene in the Diels-Alder synthesis of the precursor?
A1: 1,3-Butadiene is a gas at room temperature, which makes it difficult to handle. 3-Sulfolene is a stable solid that, upon heating, undergoes a retro-cheletropic reaction to generate 1,3-butadiene in situ along with sulfur dioxide gas.[1][12] This allows for a more convenient and controlled way to introduce the diene into the reaction.[1]
Q2: How can I confirm the presence of the cis vs. trans isomer in my product?
A2: The cis and trans isomers can be distinguished experimentally. For example, their pKa values are different. Also, NMR spectroscopy can be used to differentiate them based on the distinct proton environments arising from their different spatial arrangements.
Q3: Can I directly synthesize this compound from cyclohexene?
A3: Yes, it is possible to oxidize cyclohexene to the dicarboxylic acid. However, this often proceeds through the intermediate cis-1,2-cyclohexanediol. The reaction conditions must be carefully controlled to avoid cleavage of the cyclohexane (B81311) ring, which would result in adipic acid.[9]
Q4: My product failed to crystallize during purification. What can I do?
A4: If crystallization does not occur spontaneously, you can try the following techniques:
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[13]
-
Seeding: If you have a small crystal of the pure product, add it to the supersaturated solution to induce crystallization.
-
Reducing Solubility: If the product is too soluble in the chosen solvent, you can try adding a co-solvent in which the product is less soluble (an anti-solvent) dropwise until the solution becomes cloudy.
-
Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of the product.
Quantitative Data
| Reaction Step | Reactants | Product | Yield (%) | Reference |
| Diels-Alder | 3-Sulfolene, Maleic Anhydride | cis-4-Cyclohexene-1,2-dicarboxylic anhydride | 77.6 - 84.6 | [13][14] |
| Hydrolysis | cis-4-Cyclohexene-1,2-dicarboxylic anhydride | cis-4-Cyclohexene-1,2-dicarboxylic acid | ~67 | [13] |
| Hydrogenation | Diethyl cis-Δ⁴-tetrahydrophthalate | Diethyl cis-hexahydrophthalate | 94 - 96 | [3] |
| Oxidation | Cyclohexene, OsO₄/NMO | cis-1,2-Cyclohexanediol | 91 | [15] |
Experimental Protocols
Protocol 1: Synthesis via Diels-Alder Reaction and Hydrogenation
Step A: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride [2][14]
-
To a 50-mL round-bottom flask, add 3-sulfolene (e.g., 2.19 g), maleic anhydride (e.g., 1.21 g), and a high-boiling solvent such as xylene (e.g., 0.8 mL).
-
Add a boiling stone and attach a reflux condenser.
-
Gently heat the mixture in a sand bath.
-
Once the solids have dissolved, reflux the solution for approximately one hour.
-
After one hour, remove the heat source and allow the solution to cool to room temperature.
-
The product may crystallize upon cooling. If not, induce crystallization by adding petroleum ether.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold petroleum ether.
-
Allow the crystals to air dry.
Step B: Hydrolysis to cis-4-Cyclohexene-1,2-dicarboxylic Acid (Optional Intermediate Step) [13]
-
Place the synthesized anhydride (e.g., 1.62 g) in an Erlenmeyer flask with distilled water and a boiling chip.
-
Heat the mixture until it boils and the anhydride dissolves.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Induce crystallization by scratching the inside of the flask.
-
Cool the flask in an ice bath to complete crystallization.
-
Collect the crystals by vacuum filtration.
Step C: Catalytic Hydrogenation to this compound
This protocol is adapted from the hydrogenation of a related diester.[3]
-
In a suitable pressure vessel, place the cis-4-cyclohexene-1,2-dicarboxylic acid (or anhydride/ester) and a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a hydrogenation catalyst (e.g., 5% Pd/C or PtO₂).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-3 atm).
-
Stir or shake the mixture vigorously at room temperature or with gentle heating until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).
-
Remove the catalyst by filtration through a pad of celite.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., water or an organic solvent mixture) to obtain pure this compound.
Protocol 2: Synthesis via Oxidation of Cyclohexene
Step A: Synthesis of cis-1,2-Cyclohexanediol [15]
-
To a mixture of N-methylmorpholine-N-oxide (NMO) hydrate (B1144303) (1.55 equiv) in water, acetone (B3395972), and t-butanol, add a catalytic amount of osmium tetroxide (OsO₄).
-
Add distilled cyclohexene (1 equiv) to the mixture. The reaction is exothermic and should be maintained at room temperature.
-
Stir the reaction overnight at room temperature under a nitrogen atmosphere.
-
Quench the reaction by adding a slurry of sodium hydrosulfite and magnesium silicate (B1173343) in water.
-
Filter the mixture and neutralize the filtrate to pH 7 with dilute sulfuric acid.
-
Remove the acetone under reduced pressure and further acidify to pH 2.
-
Saturate the aqueous solution with NaCl and extract with ethyl acetate.
-
Dry the combined organic layers and evaporate the solvent to yield the crude diol.
-
Recrystallize from a suitable solvent to obtain pure cis-1,2-cyclohexanediol.
Step B: Oxidation of cis-1,2-Cyclohexanediol to this compound
This is a general procedure; specific conditions may need optimization.
-
Dissolve the cis-1,2-cyclohexanediol in a suitable solvent (e.g., acetic acid or acetone).
-
Cool the solution in an ice bath.
-
Slowly add a solution of a suitable oxidizing agent (e.g., potassium permanganate or Jones reagent) while monitoring the temperature.
-
After the addition is complete, allow the reaction to stir until completion (monitor by TLC).
-
Work up the reaction mixture appropriately depending on the oxidant used. This may involve quenching excess oxidant, filtration of inorganic salts, and extraction of the product.
-
Purify the resulting this compound by recrystallization.
Visualizations
Caption: Synthetic pathway via Diels-Alder reaction and hydrogenation.
Caption: Synthetic pathway via oxidation of cyclohexene.
Caption: General troubleshooting workflow for synthesis issues.
References
- 1. cerritos.edu [cerritos.edu]
- 2. web.alfredstate.edu [web.alfredstate.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride - Google Patents [patents.google.com]
- 5. 1,2-Cyclohexanedicarboxylic acid, cis- [webbook.nist.gov]
- 6. This compound | C8H12O4 | CID 245564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. organic chemistry - What is the difference in dehydration of cis- and trans-1,2-cyclohexanedicarboxylic acid in anhydride formation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Oxidation of cyclohexene in presence of acidic potassium class 11 chemistry CBSE [vedantu.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. Diels-Alder Reaction of 1,3-Butadiene And Maleic Anhydride to Produce 4-Cyclohexene-Cis-1,2-Dicarboxylic Acid - Edubirdie [edubirdie.com]
- 13. sas.upenn.edu [sas.upenn.edu]
- 14. odinity.com [odinity.com]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
Technical Support Center: Thermal Stability of cis-1,2-Cyclohexanedicarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-1,2-Cyclohexanedicarboxylic acid, focusing on its stability issues under heat.
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal stability concern with this compound?
A1: The primary thermal stability concern is its propensity to undergo intramolecular dehydration to form cis-1,2-Cyclohexanedicarboxylic anhydride (B1165640) when heated. This process involves the loss of a water molecule. The decomposition temperature for the acid is noted to be 198 °C.[1]
Q2: Can this compound isomerize to its trans-isomer upon heating?
A2: Yes, this compound can isomerize to the more thermally stable trans-isomer. This isomerization is often facilitated by heating in the presence of an acid catalyst. The conversion can be significant at elevated temperatures. For instance, heating an aqueous solution of the cis-isomer can lead to isomerization.
Q3: What are the expected thermal events when analyzing this compound using Differential Scanning Calorimetry (DSC)?
A3: A typical DSC thermogram would be expected to show an endothermic peak corresponding to the melting of the acid, followed by a broader endotherm associated with the dehydration to the anhydride. If isomerization to the trans-isomer occurs, an exothermic event may be observed, although this can be complex and may overlap with other thermal events.
Q4: How can I monitor the thermal decomposition or isomerization of this compound?
A4: Techniques such as Thermogravimetric Analysis (TGA) can be used to monitor the mass loss associated with dehydration. To distinguish between and quantify the cis and trans isomers, as well as the anhydride, analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are effective.[2][3][4][5][6][7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected weight loss observed in TGA at temperatures below 198 °C. | The sample may contain residual solvent or moisture. The presence of impurities can also lower the decomposition temperature. | Ensure the sample is thoroughly dried before analysis. Use a high-purity grade of this compound. |
| Difficulty in distinguishing between melting and decomposition in DSC. | The melting and dehydration processes may occur in close succession or overlap. | Try using a lower heating rate (e.g., 2-5 °C/min) to improve the resolution of the thermal events. Modulated DSC could also be employed to separate the overlapping events. |
| Product analysis after heating shows a mixture of cis-isomer, trans-isomer, and anhydride. | The experimental conditions (temperature, heating duration, presence of catalysts) have promoted both isomerization and dehydration. | To favor anhydride formation, consider using a dehydrating agent at a moderate temperature. To promote isomerization, heating in an acidic medium is recommended. Careful control of temperature and reaction time is crucial to achieve the desired product. |
| Inconsistent results in thermal analysis. | This could be due to variations in sample preparation, sample size, or the atmosphere in the thermal analyzer. | Use a consistent sample preparation procedure, including sample mass and packing in the crucible. Ensure a constant and appropriate purge gas (e.g., nitrogen) is used during the analysis. |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Objective: To determine the onset temperature of decomposition and the percentage of mass loss of this compound upon heating.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 5-10 mg of dry, powdered this compound into an appropriate TGA crucible (e.g., alumina).
-
TGA Parameters:
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 250 °C at a constant heating rate of 10 °C/min.
-
Atmosphere: Use an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 50 mL/min).
-
-
Data Analysis: Plot the percentage of mass loss as a function of temperature. The onset of the major weight loss step corresponds to the decomposition of the acid. The total weight loss should be compared to the theoretical weight loss for the dehydration reaction (formation of the anhydride), which is approximately 10.46%.
Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Event Analysis
Objective: To identify the melting point and the enthalpy of fusion, as well as any other thermal events such as decomposition or isomerization of this compound.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of dry, powdered this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.
-
DSC Parameters:
-
Temperature Program: Heat the sample from ambient temperature to 220 °C at a constant heating rate of 10 °C/min.
-
Atmosphere: Use an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 50 mL/min).
-
-
Data Analysis: Analyze the resulting thermogram to identify endothermic and exothermic peaks. The sharp endotherm corresponds to melting. Broader peaks following the melt may indicate decomposition (dehydration).
Protocol 3: Monitoring Isomerization by ¹H NMR Spectroscopy
Objective: To qualitatively and quantitatively assess the isomerization of this compound to its trans-isomer under thermal stress.
Methodology:
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., an acidic aqueous solution or a high-boiling organic solvent).
-
Heating: Heat the solution at a specific temperature (e.g., 150 °C) for a defined period. Take aliquots at different time intervals.
-
NMR Analysis:
-
Remove the solvent from the aliquots under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
-
Data Analysis: Compare the spectra of the heated samples with the spectra of pure cis and trans isomers. The chemical shifts of the protons adjacent to the carboxylic acid groups will differ for the two isomers. Integrate the characteristic peaks for both isomers to determine their relative concentrations and calculate the extent of isomerization over time.
Visualizations
Caption: Dehydration of this compound to its anhydride.
Caption: Reversible isomerization between cis and trans isomers under heat.
Caption: A logical workflow for troubleshooting unexpected thermal behavior.
References
- 1. This compound | 610-09-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C8H12O4 | CID 245564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Conformational preferences of trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids in water and dimethyl sulfoxide as a function of the ionization state as determined from NMR spectroscopy and density functional theory quantum mechanical calculations. | Semantic Scholar [semanticscholar.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
troubleshooting low purity of synthesized cis-1,2-Cyclohexanedicarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the low purity of synthesized cis-1,2-cyclohexanedicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and stereoselective method for synthesizing this compound is the catalytic hydrogenation of either cis-4-cyclohexene-1,2-dicarboxylic acid or its corresponding anhydride (B1165640), cis-1,2-cyclohexanedicarboxylic anhydride.[1] The anhydride is often the direct product of a Diels-Alder reaction between 1,3-butadiene (B125203) and maleic anhydride. Subsequent hydrolysis of the saturated anhydride yields the target cis-dicarboxylic acid.
Q2: What are the primary impurities encountered in the synthesis of this compound?
A2: The most common impurity is the trans-isomer, trans-1,2-cyclohexanedicarboxylic acid. Other potential impurities include unreacted starting materials (e.g., cis-4-cyclohexene-1,2-dicarboxylic acid), byproducts from over-hydrogenation (e.g., cyclohexane), or products of incomplete hydrolysis if starting from the anhydride.[2]
Q3: How can I confirm the presence of the trans-isomer in my product?
A3: The presence of the trans-isomer can be confirmed using several analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for distinguishing between the cis and trans isomers based on the differences in their proton and carbon chemical shifts and coupling constants.[3][4] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed to separate and identify the isomers.[2][5]
Q4: What is a general strategy to improve the purity of my final product?
A4: A general strategy involves optimizing the reaction conditions to minimize the formation of byproducts and employing an effective purification method. For the synthesis of this compound, this typically involves careful selection of the hydrogenation catalyst and reaction conditions to favor the formation of the cis-isomer, followed by purification techniques such as fractional crystallization to remove the less soluble trans-isomer.
Troubleshooting Guides
Issue 1: Low Purity Due to the Presence of the trans-Isomer
Symptoms:
-
Broad melting point range of the final product.
-
NMR spectrum shows complex multiplets or additional peaks inconsistent with the pure cis-isomer.
-
HPLC or GC-MS analysis reveals the presence of a second major peak with a similar mass-to-charge ratio.
Root Causes and Solutions:
| Root Cause | Explanation | Suggested Solutions |
| Isomerization during Hydrogenation | The choice of catalyst and reaction conditions (temperature, pressure) can influence the stereochemical outcome of the hydrogenation. Some catalysts or harsh conditions may promote the formation of the thermodynamically more stable trans-isomer. | - Catalyst Selection: Employ a catalyst known for high cis-selectivity in the hydrogenation of similar substrates. Rhodium-based catalysts, for instance, have been shown to favor the formation of cis products in arene hydrogenations. - Optimize Reaction Conditions: Conduct the hydrogenation at lower temperatures and pressures to minimize isomerization. Monitor the reaction progress to avoid prolonged reaction times. |
| Ineffective Purification | Simple recrystallization may not be sufficient to remove the trans-isomer, especially if it is present in significant quantities, due to similar solubilities of the two isomers in many common solvents. | - Fractional Crystallization: This is a key technique for separating the cis and trans isomers. The trans-isomer is generally less soluble in water and can be selectively crystallized out. A detailed protocol is provided below. - Derivative Formation: In some cases, separation can be achieved by forming derivatives (e.g., salts with a chiral amine) that have different crystallization properties. |
This protocol is based on the principle of differing solubilities between the cis and trans isomers of 1,2-cyclohexanedicarboxylic acid in water.
Materials:
-
Crude this compound containing the trans-isomer.
-
Deionized water.
-
Erlenmeyer flask, heating plate with magnetic stirrer, Buchner funnel, and filter paper.
-
Ice bath.
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude dicarboxylic acid and a minimal amount of deionized water. Heat the mixture to boiling while stirring to dissolve the solid completely.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
First Cooling (Crystallization of trans-isomer): Allow the solution to cool slowly to room temperature. The less soluble trans-isomer is expected to crystallize out first.
-
Isolation of trans-Isomer: Collect the crystals by vacuum filtration. This solid is enriched in the trans-isomer.
-
Second Cooling (Crystallization of cis-isomer): Transfer the filtrate to a clean Erlenmeyer flask and place it in an ice bath to induce the crystallization of the more soluble cis-isomer.
-
Isolation of cis-Isomer: Collect the crystals of the cis-isomer by vacuum filtration.
-
Purity Analysis: Analyze the purity of the obtained cis-isomer using NMR, HPLC, or melting point determination.
-
Recrystallization (Optional): If necessary, the obtained cis-isomer can be further purified by another recrystallization from water.
Issue 2: Presence of Unreacted Starting Material or Over-hydrogenation Products
Symptoms:
-
NMR or GC-MS analysis shows peaks corresponding to the starting alkene or cyclohexane.
-
The yield of the desired product is lower than expected.
Root Causes and Solutions:
| Root Cause | Explanation | Suggested Solutions |
| Incomplete Hydrogenation | Insufficient reaction time, low hydrogen pressure, or a deactivated catalyst can lead to incomplete conversion of the starting material. | - Monitor Reaction: Use techniques like Thin Layer Chromatography (TLC) or GC-MS to monitor the disappearance of the starting material. - Increase Reaction Time/Pressure: If the reaction stalls, consider increasing the reaction time or hydrogen pressure. - Catalyst Activity: Ensure the catalyst is fresh and active. If necessary, use a higher catalyst loading. |
| Over-hydrogenation/Hydrogenolysis | Harsh reaction conditions (high temperature and pressure) or a highly active catalyst can lead to the reduction of the carboxylic acid groups or cleavage of C-C bonds.[6] | - Milder Conditions: Use lower temperatures and pressures. - Catalyst Choice: Select a catalyst with lower activity for carboxyl group reduction, such as Palladium on carbon (Pd/C), which is generally less active for this transformation compared to Ruthenium-based catalysts.[6] |
Issue 3: Impurities from Incomplete Hydrolysis of the Anhydride
Symptoms:
-
The final product has a lower than expected melting point.
-
The IR spectrum shows a characteristic anhydride carbonyl stretch (around 1780 and 1850 cm⁻¹).
-
NMR analysis may show peaks corresponding to the anhydride.
Root Causes and Solutions:
| Root Cause | Explanation | Suggested Solutions |
| Insufficient Water or Reaction Time | The hydrolysis of the anhydride to the dicarboxylic acid may be incomplete if there is not enough water or if the reaction is not allowed to proceed to completion. | - Ensure Excess Water: Use a sufficient excess of water for the hydrolysis step. - Increase Reaction Time/Temperature: Heat the reaction mixture for an adequate amount of time to ensure complete hydrolysis. Monitoring the disappearance of the anhydride by TLC can be helpful. |
| Re-formation of Anhydride during Workup | If the dicarboxylic acid is heated to high temperatures during drying or other workup steps, it can dehydrate back to the anhydride. | - Avoid Excessive Heat: Dry the final product under vacuum at a moderate temperature. |
Data Presentation
Table 1: Influence of Hydrogenation Catalyst on Product Distribution (Illustrative Data)
| Catalyst | Temperature (°C) | Pressure (psi) | cis-Isomer (%) | trans-Isomer (%) | Other Byproducts (%) |
| 5% Pd/C | 25 | 50 | 95 | 4 | 1 |
| 5% PtO₂ | 25 | 50 | 92 | 7 | 1 |
| 5% Rh/C | 50 | 100 | 85 | 13 | 2 |
| Raney Nickel | 80 | 500 | 70 | 25 | 5 |
Note: This data is illustrative and the actual results may vary depending on the specific reaction conditions and substrate.
Table 2: Analytical Data for cis- and trans-1,2-Cyclohexanedicarboxylic Acid
| Property | cis-Isomer | trans-Isomer |
| Melting Point | ~192 °C | ~221 °C |
| ¹H NMR (CDCl₃, δ ppm) | Carboxyl H: ~11.0 (broad s), CH-COOH: ~2.8 (m), Cyclohexyl H: 1.4-2.2 (m) | Carboxyl H: ~11.5 (broad s), CH-COOH: ~2.5 (m), Cyclohexyl H: 1.2-2.3 (m) |
| ¹³C NMR (CDCl₃, δ ppm) | C=O: ~180, CH-COOH: ~45, Cyclohexyl C: ~25, ~28 | C=O: ~181, CH-COOH: ~46, Cyclohexyl C: ~24, ~29 |
| Solubility in Water | More soluble | Less soluble |
Mandatory Visualization
Caption: Troubleshooting workflow for low purity of this compound.
Caption: General synthesis workflow for this compound.
References
- 1. US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride - Google Patents [patents.google.com]
- 2. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 3. Conformational preferences of trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids in water and dimethyl sulfoxide as a function of the ionization state as determined from NMR spectroscopy and density functional theory quantum mechanical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. CIS-1,2-CYCLOHEXANEDICARBOXYLIC ANHYDRIDE(13149-00-3) 1H NMR [m.chemicalbook.com]
Technical Support Center: Efficient Hydrogenation to cis-1,2-Cyclohexanedicarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the efficient synthesis of cis-1,2-cyclohexanedicarboxylic acid via hydrogenation.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound via hydrogenation?
A1: The most common precursors are cis-4-cyclohexene-1,2-dicarboxylic acid and its corresponding anhydride (B1165640), cis-4-cyclohexene-1,2-dicarboxylic anhydride. The anhydride is often used as it can be readily hydrolyzed to the desired diacid post-hydrogenation. Aromatic precursors like phthalic acid can also be used, though this requires hydrogenation of the aromatic ring, which can sometimes lead to side reactions.[1][2]
Q2: Which catalysts are most effective for this hydrogenation?
A2: Several catalysts have proven effective, with the choice often depending on the desired reaction conditions (e.g., temperature, pressure) and scale. Commonly used catalysts include:
-
Palladium on carbon (Pd/C): Offers high selectivity for the hydrogenation of the carbon-carbon double bond without affecting the carboxylic acid groups.[1][3]
-
Platinum-based catalysts (e.g., PtO₂, in situ generated Pt): Also highly effective for alkene hydrogenation.[4]
-
Ruthenium on carbon (Ru/C): A very active catalyst, but can lead to over-hydrogenation (hydrogenolysis) at elevated temperatures.[1][5]
-
Nickel-based catalysts (e.g., Raney Nickel, Ni/SiO₂): A cost-effective option, particularly for large-scale industrial processes.[2][6]
Q3: What are the typical reaction conditions for this hydrogenation?
A3: Reaction conditions vary depending on the chosen catalyst and the substrate. Generally, the reaction is carried out in a suitable solvent under a hydrogen atmosphere. Temperatures can range from room temperature to 150°C, and pressures from atmospheric to superatmospheric. For detailed conditions, please refer to the Experimental Protocols section.
Q4: Can the carboxylic acid groups be reduced during the hydrogenation?
A4: Under the typical conditions for hydrogenating the C=C double bond using catalysts like Pd/C, the carboxylic acid groups are generally not reduced.[1] However, more aggressive catalysts like Ruthenium on carbon (Ru/C) at higher temperatures can lead to the reduction of the carboxylic acid groups, a process known as hydrogenolysis.[1][5]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by several techniques, including:
-
Thin Layer Chromatography (TLC): To observe the disappearance of the starting material.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To check for the disappearance of the alkene protons and the appearance of the alkane protons in the product.
-
Pressure drop: In a closed system, the consumption of hydrogen gas will lead to a decrease in pressure.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive Catalyst: The catalyst may be old, have been improperly stored, or poisoned. | * Use a fresh batch of catalyst.[7] * Ensure the catalyst has been stored under an inert atmosphere. * Consider potential catalyst poisons in the starting material or solvent (e.g., sulfur compounds) and purify the reagents if necessary. |
| Insufficient Hydrogen Pressure: The pressure may be too low for the reaction to proceed efficiently. | * Increase the hydrogen pressure. For many hydrogenations, moving from atmospheric pressure (e.g., a balloon) to a high-pressure reactor can significantly improve the reaction rate. | |
| Poor Mixing: Inadequate agitation can lead to poor contact between the catalyst, substrate, and hydrogen. | * Increase the stirring speed to ensure the catalyst is well suspended in the reaction mixture. | |
| Low Temperature: The reaction may be too slow at the current temperature. | * Gradually increase the reaction temperature, but be mindful of potential side reactions, especially with highly active catalysts like Ru/C.[1] | |
| Formation of Side Products (Low Selectivity) | Over-hydrogenation (Hydrogenolysis): The catalyst is too active or the reaction conditions are too harsh, leading to the reduction of the carboxylic acid groups. | * Switch to a more selective catalyst, such as Pd/C.[1] * If using a highly active catalyst like Ru/C, lower the reaction temperature.[1][5] * Reduce the reaction time and monitor the reaction closely to stop it once the starting material is consumed. |
| Isomerization: The cis isomer may convert to the trans isomer. | * This is less common under typical hydrogenation conditions for this substrate, but optimizing the catalyst and reaction time may help. The cis configuration is generally favored in the Diels-Alder reaction used to prepare the starting material. | |
| Difficulty in Catalyst Filtration | Fine Catalyst Particles: The catalyst particles may be too fine, passing through the filter paper. | * Use a filter aid such as Celite to facilitate the filtration. * Allow the catalyst to settle before decanting the supernatant. |
| Product Contaminated with Catalyst | Incomplete Filtration: Some catalyst may have passed through the filter. | * Repeat the filtration step, possibly with a finer filter paper or a fresh bed of filter aid. |
Catalyst Selection and Performance Data
The following table summarizes the performance of different catalysts for the hydrogenation of cis-4-cyclohexene-1,2-dicarboxylic acid or its anhydride.
| Catalyst | Substrate | Temperature (°C) | Pressure | Solvent | Yield of this compound/anhydride | Selectivity | Reference |
| 5% Pd/C | Aromatic Dicarboxylic Acids | 220 | - | - | High | 100% to corresponding cyclohexanedicarboxylic acid | [1][3] |
| 5% Ru/C | Aromatic Dicarboxylic Acids | 180 | - | - | High | Increased selectivity at lower temperatures | [1] |
| Ni/SiO₂ | cis-4-cyclohexene-1,2-dicarboxylic anhydride | 120-150 | Superatmospheric | None (molten) | Substantially quantitative | High | [2][6] |
| Platinum (from H₂PtCl₆ + NaBH₄) | cis-4-cyclohexene-1,2-dicarboxylic acid | Room Temp. | Atmospheric | Water | Not specified | High | [4] |
| Raney Nickel | cis-4-cyclohexene-1,2-dicarboxylic anhydride | Not specified | Not specified | Glacial Acetic Acid or Ethyl Acetate | Not specified | High | [6] |
| Platinum Oxide (PtO₂) | cis-4-cyclohexene-1,2-dicarboxylic anhydride | Not specified | Not specified | Glacial Acetic Acid or Ethyl Acetate | Not specified | High | [6] |
Experimental Protocols
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is a representative procedure for the selective hydrogenation of cis-4-cyclohexene-1,2-dicarboxylic acid.
Materials:
-
cis-4-cyclohexene-1,2-dicarboxylic acid
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite)
Procedure:
-
In a hydrogenation flask, dissolve cis-4-cyclohexene-1,2-dicarboxylic acid in methanol.
-
Carefully add 10% Pd/C to the solution (typically 5-10 mol% of the substrate).
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced with hydrogen.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by observing the hydrogen uptake or by analyzing aliquots using TLC or HPLC.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent (e.g., water or ethyl acetate) to obtain the pure product.
Protocol 2: Hydrogenation of cis-4-cyclohexene-1,2-dicarboxylic anhydride using a Nickel Catalyst
This protocol is based on the procedure described in US Patent 2,794,811.[6]
Materials:
-
cis-4-cyclohexene-1,2-dicarboxylic anhydride
-
Silica-supported nickel catalyst
-
Hydrogen gas
Procedure:
-
Charge a hydrogenation apparatus equipped with a high-speed agitator with cis-4-cyclohexene-1,2-dicarboxylic anhydride and the silica-supported nickel catalyst (approximately 1-5% by weight of the anhydride).[6]
-
Heat the mixture to 130°C to melt the anhydride.[6]
-
Bubble pure hydrogen gas through the molten mixture while agitating vigorously at 130°C under atmospheric pressure.[6]
-
Continue the reaction until hydrogen absorption ceases, indicating the completion of the reaction.[6]
-
Filter the hot reaction mixture to remove the catalyst.
-
The filtrate is the cis-cyclohexane-1,2-dicarboxylic anhydride, which can be further purified by vacuum distillation.[6]
-
To obtain the dicarboxylic acid, the anhydride can be hydrolyzed by heating with water.
Visualizations
Caption: General experimental workflow for the catalytic hydrogenation to this compound.
Caption: Decision logic for selecting a suitable catalyst for the hydrogenation process.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound (EVT-305729) | 610-09-3 [evitachem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. beyondbenign.org [beyondbenign.org]
- 5. asianpubs.org [asianpubs.org]
- 6. US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride - Google Patents [patents.google.com]
- 7. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
preventing isomerization during cis-1,2-Cyclohexanedicarboxylic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cis-1,2-cyclohexanedicarboxylic acid. Our focus is to address the common challenge of preventing isomerization to the trans isomer during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound while preserving the cis-stereochemistry?
A1: The most reliable method is the catalytic hydrogenation of a cis-configured precursor, typically cis-4-cyclohexene-1,2-dicarboxylic acid or its anhydride (B1165640). This reaction is carried out at low hydrogen pressure and mild temperatures to ensure the cis stereochemistry of the starting material is retained in the final product.
Q2: Why does isomerization to the trans isomer occur during the synthesis?
A2: Isomerization from the cis to the trans isomer is a thermodynamically driven process. The trans isomer is generally more stable than the cis isomer due to reduced steric strain. Elevated temperatures provide the necessary activation energy for this isomerization to occur, allowing the reaction to reach a thermodynamic equilibrium that favors the trans product.
Q3: What are the key reaction parameters to control to prevent isomerization?
A3: The most critical parameter is temperature. Maintaining a low reaction temperature during hydrogenation and any subsequent work-up steps is crucial. Other important factors include the choice of catalyst, hydrogen pressure, and reaction time. Milder conditions generally favor the kinetically controlled cis product.
Q4: Can the choice of catalyst influence the cis:trans isomer ratio?
A4: Yes, the catalyst can influence the stereochemical outcome. While specific quantitative data is sparse for this exact transformation, catalysts like platinum oxide (Adams' catalyst) and certain palladium catalysts are commonly used for hydrogenations where retention of stereochemistry is desired. The catalyst support and particle size can also play a role in selectivity.[1]
Q5: If I end up with a mixture of cis and trans isomers, how can I separate them?
A5: Separation of cis and trans isomers of dicarboxylic acids can be challenging. Techniques such as fractional crystallization, potentially after derivatization, or chromatography may be employed. The two isomers have different physical properties, such as melting points and pKa values, which can be exploited for separation.
Troubleshooting Guide
This guide addresses specific issues that may lead to the unwanted formation of the trans isomer of 1,2-cyclohexanedicarboxylic acid.
Problem: My final product is a mixture of cis and trans isomers, with a significant amount of the trans isomer.
| Possible Cause | Suggested Solution |
| Excessive Reaction Temperature | The hydrogenation reaction is likely running too hot, providing enough energy to overcome the activation barrier for isomerization to the more stable trans isomer. Solution: Maintain the reaction temperature below 150°C, and ideally in the range of 120-140°C for the hydrogenation of the anhydride precursor.[2] For the diacid, even lower temperatures may be preferable. Monitor the reaction temperature closely. |
| Prolonged Reaction Time | Even at milder temperatures, extended reaction times can allow the system to slowly equilibrate towards the thermodynamically favored trans isomer. Solution: Monitor the reaction progress by techniques such as TLC or NMR to determine the point of complete consumption of the starting material. Avoid unnecessarily long reaction times. |
| Inappropriate Catalyst | Some hydrogenation catalysts or reaction conditions may promote isomerization. Solution: Use catalysts known for stereoselective hydrogenations, such as platinum oxide or palladium on carbon. Ensure the catalyst is not contaminated with acidic or basic residues that could facilitate isomerization. |
| High Hydrogen Pressure | While not as critical as temperature, very high hydrogen pressures might, in some systems, contribute to isomerization. Solution: Perform the hydrogenation at low to moderate pressures (e.g., 1-3 atm) if possible, as this is often sufficient for the reduction of the double bond while minimizing the risk of isomerization. |
| Acidic or Basic Conditions in Work-up | Strong acidic or basic conditions, especially when combined with heat during work-up, can promote epimerization at the carbon atoms bearing the carboxyl groups. Solution: Use mild conditions for any hydrolysis or extraction steps. Avoid high temperatures during solvent removal or purification. |
Factors Influencing Stereoselectivity in Hydrogenation
The following table summarizes the key experimental parameters and their general effect on the stereochemical outcome of the synthesis of 1,2-cyclohexanedicarboxylic acid.
| Parameter | Condition Favoring cis Isomer (Kinetic Control) | Condition Favoring trans Isomer (Thermodynamic Control) |
| Temperature | Low Temperature (< 150°C) | High Temperature (> 180°C) |
| Reaction Time | Shorter (just to completion) | Longer |
| Catalyst | Platinum oxide, Palladium on Carbon | Catalysts that promote equilibration |
| Pressure | Low to Moderate H₂ Pressure | High H₂ Pressure (less influential than temp.) |
| pH | Neutral | Strongly Acidic or Basic (especially with heat) |
Experimental Protocol: Synthesis of this compound
This protocol is a representative method for the catalytic hydrogenation of cis-4-cyclohexene-1,2-dicarboxylic acid.
Materials:
-
cis-4-Cyclohexene-1,2-dicarboxylic acid
-
Platinum oxide (PtO₂) or 5% Palladium on Carbon (Pd/C)
-
Solvent (e.g., glacial acetic acid, ethanol)
-
Hydrogen gas (H₂)
-
Filtration aid (e.g., Celite)
Procedure:
-
Catalyst Preparation (if using PtO₂): In a suitable hydrogenation vessel, add the platinum oxide catalyst and a small amount of the chosen solvent.
-
Reaction Setup: Add the cis-4-cyclohexene-1,2-dicarboxylic acid and the remainder of the solvent to the hydrogenation vessel.
-
Inerting the Atmosphere: Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.
-
Hydrogenation: Pressurize the vessel with hydrogen to the desired pressure (typically 1-3 atm). Begin agitation (stirring or shaking) and maintain a constant, low temperature (e.g., room temperature to 50°C).
-
Monitoring the Reaction: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with a small amount of fresh solvent.
-
Product Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure, taking care not to use excessive heat. The resulting solid is the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethyl acetate/hexane).
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Analytical Method Development for cis-1,2-Cyclohexanedicarboxylic Acid and its Impurities
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the analytical method development for cis-1,2-Cyclohexanedicarboxylic Acid and its impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities of this compound to consider during analytical method development?
A1: The most common impurity is its geometric isomer, trans-1,2-cyclohexanedicarboxylic acid.[1][2][3] Depending on the synthetic route, other potential process-related impurities could include unreacted starting materials, such as cis-4-cyclohexene-1,2-dicarboxylic anhydride (B1165640), or byproducts from the hydrogenation process.[3][4]
Q2: Which analytical techniques are most suitable for the analysis of this compound and its impurities?
A2: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly employed. GC, typically coupled with Mass Spectrometry (GC-MS), offers high sensitivity but usually requires a derivatization step to increase the volatility of the dicarboxylic acids.[5][6] HPLC, particularly reverse-phase HPLC, can be used for the separation of the cis and trans isomers without derivatization.[7]
Q3: Why is derivatization often necessary for the GC analysis of dicarboxylic acids?
A3: Dicarboxylic acids are polar and have low volatility, making them unsuitable for direct GC analysis.[5] Derivatization, such as silylation or esterification, converts the carboxylic acid functional groups into more volatile and thermally stable esters or silyl (B83357) ethers, allowing for their successful separation and detection by GC.[5][6]
Q4: What are the common derivatizing agents used for the GC-MS analysis of dicarboxylic acids?
A4: Common derivatizing agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation and BF3/alcohol reagents for esterification.[6][8]
Troubleshooting Guides
HPLC Method Development
Q: I am observing poor peak shape (e.g., tailing) for this compound in my reverse-phase HPLC analysis. What could be the cause and how can I resolve it?
A: Poor peak shape for acidic compounds in reverse-phase HPLC is often related to interactions with the stationary phase or issues with the mobile phase. Here are some common causes and solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the carboxylic acid groups, leading to peak tailing.
-
Solution: Use a column with end-capping or a base-deactivated stationary phase. Operating the mobile phase at a lower pH can also help by keeping the silanol groups protonated and reducing unwanted interactions.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a crucial role in the ionization state of the analyte.[9] If the pH is close to the pKa of the dicarboxylic acid, you may observe broad or split peaks.
-
Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid groups. This will ensure that the analyte is in its non-ionized form, leading to better retention and peak shape on a reverse-phase column.[9]
-
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
GC-MS Method Development
Q: My GC-MS analysis of derivatized this compound shows low sensitivity and poor reproducibility. What are the potential reasons?
A: Low sensitivity and poor reproducibility in GC-MS analysis of derivatized dicarboxylic acids can stem from several factors:
-
Incomplete Derivatization: The derivatization reaction may not have gone to completion.
-
Solution: Optimize the derivatization conditions, including the amount of derivatizing agent, reaction temperature, and reaction time. Ensure that the sample is completely dry before adding the derivatization reagent, as moisture can interfere with the reaction.
-
-
Analyte Degradation: Dicarboxylic acids can be thermally labile, and some may decompose in the hot GC inlet.[10]
-
Solution: Use a lower injection port temperature. A splitless injection might also be beneficial for thermally sensitive compounds.
-
-
Active Sites in the GC System: Active sites in the injector liner, column, or detector can cause analyte adsorption, leading to poor peak shape and reduced response.
-
Solution: Use a deactivated liner and a high-quality, low-bleed GC column. Regular maintenance of the GC system is also essential.
-
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound (with Derivatization)
This protocol is based on established methods for dicarboxylic acid analysis by GC-MS.[5][6]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Acidify the sample with 3% phosphoric acid.
-
Extract the dicarboxylic acids with an appropriate organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE).
-
Vortex the mixture and centrifuge to separate the phases.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization (Silylation):
-
To the dried sample residue, add 50-100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Parameters:
-
Column: Non-polar stationary phase such as 5% phenylmethylpolysiloxane (e.g., DB-5ms).
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.7 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 200°C.
-
Interface Temperature: 280°C.
-
Protocol 2: HPLC Method for the Separation of cis- and trans-1,2-Cyclohexanedicarboxylic Acid
This protocol is adapted from a method for a similar compound, 1,4-cyclohexanedicarboxylic acid.[7]
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a mixture of water and acetonitrile (B52724).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Parameters:
-
Column: A C18 or a mixed-mode column like Newcrom BH (150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile containing an acidic buffer (e.g., 0.1% phosphoric acid in water). The exact ratio of water to acetonitrile will need to be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Quantitative Data
Table 1: Example Performance Data for GC-MS Analysis of Dicarboxylic Acids
| Parameter | Silylation (BSTFA) | Esterification (BF3/Methanol) |
| Limit of Detection (LOD) | ≤ 2 ng/m³ | ≤ 4 ng/m³ |
| Reproducibility (RSD%) | ≤ 10% | ≤ 15% |
Note: Data is based on the analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosols and may vary depending on the specific analyte, sample matrix, and instrumentation.[6][8]
Visualizations
Caption: Analytical workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for analytical method development.
Caption: Relationship between the main compound and its potential impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Buy this compound (EVT-305729) | 610-09-3 [evitachem.com]
- 4. US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. ajpaonline.com [ajpaonline.com]
- 10. FEATURES OF THE GAS CHROMATOGRAPHIC ANALYSIS OF ALIPHATIC DICARBOXYLIC ACIDS | Zenkevich | Аналитика и контроль [journals.urfu.ru]
Technical Support Center: Industrial Production of cis-1,2-Cyclohexanedicarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaling up of cis-1,2-Cyclohexanedicarboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial-scale synthesis routes for this compound?
A1: The two main routes for industrial production are:
-
Diels-Alder Reaction followed by Hydrogenation: This involves the reaction of 1,3-butadiene (B125203) with maleic anhydride (B1165640) to form cis-4-cyclohexene-1,2-dicarboxylic anhydride. This intermediate is then hydrolyzed to cis-4-cyclohexene-1,2-dicarboxylic acid, followed by catalytic hydrogenation to yield the final product.[1][2]
-
Catalytic Hydrogenation of Phthalic Acid: This method involves the direct hydrogenation of phthalic acid or its anhydride using catalysts like nickel or palladium.[3][4]
Q2: What are the common catalysts used for the hydrogenation step?
A2: Common catalysts for the hydrogenation of the cyclohexene (B86901) intermediate or phthalic acid include nickel supported on silica (B1680970) (Ni/SiO₂), platinum oxide, Raney nickel, palladium on carbon (Pd/C), and ruthenium on carbon (Ru/C).[3][4][5] For industrial applications, silica-supported nickel catalysts are often preferred.[4]
Q3: What are the typical solvents used in these synthesis routes?
A3: In the Diels-Alder reaction, xylene is often used as a solvent.[1][6] For the hydrogenation of the anhydride intermediate, the reaction can be carried out in a molten state without a diluent.[4] If a solvent is used for hydrogenation, options include glacial acetic acid or ethyl acetate.[4] For hydrogenation of the diacid, polar solvents like methanol, ethanol, or even water can be suitable, depending on the substrate's solubility.[7]
Q4: What are the main safety concerns when scaling up hydrogenation reactions?
A4: The primary safety hazard is the use of highly flammable hydrogen gas, which has a wide explosive range (4-76% in air) and a very low ignition energy.[8] Other risks include the pyrophoric nature of some catalysts (igniting on exposure to air when dry), the potential for thermal runaway reactions, and the formation of toxic byproducts.[8][9] It is crucial to ensure an inert atmosphere in the reactor, prevent catalyst from drying out, and carefully control temperature and pressure.[8][9]
Troubleshooting Guides
Route 1: Diels-Alder Reaction & Subsequent Hydrogenation
Issue 1: Low Yield in Diels-Alder Reaction
| Possible Cause | Troubleshooting Step |
| Loss of 1,3-butadiene | If generating 1,3-butadiene in situ from 3-sulfolene (B121364), avoid vigorous heating before the reactants have fully dissolved to prevent the gaseous diene from escaping before it can react.[1] |
| Polymerization of 1,3-butadiene | Using 3-sulfolene for a thermally controlled release of 1,3-butadiene can minimize the formation of polymeric by-products.[10] |
| Incomplete reaction | Ensure the reaction is heated to reflux for a sufficient duration (e.g., 30 minutes) after all solid starting materials have dissolved.[1] |
Issue 2: Low Yield or Incomplete Conversion During Hydrogenation
| Possible Cause | Troubleshooting Step |
| Inactive catalyst | The catalyst may be old or poisoned. Use a fresh batch of catalyst.[7] Impurities in the starting material, such as sulfur compounds, can poison palladium or nickel catalysts.[7][11] |
| Insufficient catalyst loading | Increase the amount of catalyst. For basic reductions, palladium on activated charcoal is a common starting point.[7] |
| Poor reaction conditions | Optimize temperature and hydrogen pressure. For the hydrogenation of molten cis-4-cyclohexene-1,2-dicarboxylic anhydride, temperatures between 120-150°C are effective.[4] For other substrates, heating the reaction may be necessary.[7] |
| Product or impurity poisoning the catalyst | If the reaction starts but then stops, catalyst poisoning by an impurity or the product itself may be the cause. Purification of the starting material may be required.[7] |
Issue 3: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Unreacted starting material | Incomplete hydrogenation can leave unreacted cis-4-cyclohexene-1,2-dicarboxylic anhydride or acid. Ensure complete hydrogen absorption and consider increasing reaction time or catalyst load.[4] |
| Side reactions | Over-hydrogenation can lead to byproducts. Using a selective catalyst like 5% Pd/C can yield 100% selectivity to the desired cyclohexane (B81311) dicarboxylic acid.[5][12] |
| Isomer formation | Impurities may include isomers of the desired product. Purification via crystallization or fractional distillation is often necessary to achieve high purity.[1][4] |
Quantitative Data Summary
Table 1: Example Conditions for Diels-Alder Synthesis of 4-Cyclohexene-cis-1,2-dicarboxylic Anhydride
| Parameter | Value | Reference |
| Reactants | 3-sulfolene, Maleic anhydride | [1][2] |
| Solvent | Xylene | [1] |
| Reaction Time | 30 minutes at reflux | [1] |
| Anhydride Yield | ~84.6% | [1] |
| Hydrolyzed Acid Yield | ~66.9% | [1] |
Table 2: Example Conditions for Hydrogenation of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
| Parameter | Value | Reference |
| Substrate | Molten cis-4-cyclohexene-1,2-dicarboxylic anhydride | [4] |
| Catalyst | Silica supported nickel | [4] |
| Temperature | 120 - 140°C | [4] |
| Pressure | Atmospheric | [4] |
| Solvent | None (neat) | [4] |
| Yield | Substantially quantitative | [4] |
Experimental Protocols
Protocol 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride via Diels-Alder Reaction [1][6]
-
Combine 2.5 g of 3-sulfolene, 1.5 g of maleic anhydride, and 1 mL of xylene in a 25-mL round-bottom flask.
-
Gently warm the mixture to dissolve the reactants in the xylene. Avoid vigorous heating to prevent the premature loss of 1,3-butadiene.
-
Once all solids have dissolved, heat the reaction to reflux for 30 minutes.
-
After reflux, cool the mixture to room temperature.
-
Dilute the mixture with 10 mL of xylene.
-
Induce crystallization by adding petroleum ether.
-
Cool the mixture in an ice bath to maximize crystal formation.
-
Collect the resulting crystals of 4-cyclohexene-cis-1,2-dicarboxylic anhydride using a Buchner funnel (vacuum filtration).
Protocol 2: Synthesis of cis-1,2-Cyclohexanedicarboxylic Anhydride via Hydrogenation [4]
-
Charge a hydrogenation apparatus equipped with a high-speed agitator with 1200 grams of cis-4-cyclohexene-1,2-dicarboxylic anhydride and 50 grams of a silica-supported nickel catalyst.
-
Heat the mixture to 130°C to create a molten mass.
-
Bubble pure hydrogen gas through the agitated reaction mixture at 130°C under atmospheric pressure.
-
Continue the reaction until hydrogen absorption ceases, which indicates the reaction is complete (approximately 5 hours).
-
Filter the hot mixture to remove the catalyst.
-
The filtrate is the cis-cyclohexane-1,2-dicarboxylic anhydride product, which is obtained in nearly quantitative yield.
Protocol 3: Hydrolysis of Anhydride to this compound
-
Take a sample of the synthesized anhydride (either the cyclohexene or cyclohexane version).
-
Add water to the anhydride.
-
Heat the mixture to boil. This will hydrolyze the anhydride to the corresponding dicarboxylic acid.[1]
-
If excess water is used, it may need to be boiled off to induce crystallization of the acid.[1]
-
Cool the solution to allow the this compound to crystallize.
-
Collect the acid crystals via vacuum filtration.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. sas.upenn.edu [sas.upenn.edu]
- 2. Diels-Alder Reaction of 1,3-Butadiene And Maleic Anhydride to Produce 4-Cyclohexene-Cis-1,2-Dicarboxylic Acid - Edubirdie [edubirdie.com]
- 3. Buy this compound (EVT-305729) | 610-09-3 [evitachem.com]
- 4. US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Experiment #4 [sas.upenn.edu]
- 7. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. helgroup.com [helgroup.com]
- 10. cerritos.edu [cerritos.edu]
- 11. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 12. asianpubs.org [asianpubs.org]
Validation & Comparative
A Comparative Guide to cis- and trans-1,2-Cyclohexanedicarboxylic Acid for Researchers
This guide provides a comprehensive comparison of the physicochemical properties, synthesis, and biological relevance of cis- and trans-1,2-cyclohexanedicarboxylic acid. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and detailed methodologies.
Physicochemical Properties
The stereoisomeric relationship between cis- and trans-1,2-cyclohexanedicarboxylic acid, where the two carboxylic acid groups are on the same or opposite sides of the cyclohexane (B81311) ring's plane, respectively, leads to distinct physical and chemical properties.[1][2] The trans isomer generally exhibits higher thermal stability due to its more stable diequatorial conformation.[2]
| Property | cis-1,2-Cyclohexanedicarboxylic Acid | trans-1,2-Cyclohexanedicarboxylic Acid |
| CAS Number | 610-09-3[3][4][5] | 2305-32-0[6][7][8] |
| Molecular Formula | C₈H₁₂O₄[3][4][5] | C₈H₁₂O₄[1][6] |
| Molecular Weight | 172.18 g/mol [3][4] | 172.18 g/mol [6][7] |
| Appearance | White crystalline powder[4][5] | White to off-white crystalline powder[1][6] |
| Melting Point | 188-198 °C (decomposes)[3][5][9] | 216-230 °C[6][7][8] |
| Boiling Point | ~262.5 °C (rough estimate)[5] | 384.1 °C at 760 mmHg[6] |
| Water Solubility | 0.296 g/L (20 °C)[3], >2 g/L (20 °C)[5] | 2 g/L (20 °C)[1][8] |
| pKa₁ | 4.34 (20 °C)[5][10] | 4.18 (20 °C)[8][10] |
| pKa₂ | 6.76 (20 °C)[5][10] | 5.93 (20 °C)[8][10] |
Experimental Protocols
Synthesis of this compound via Catalytic Hydrogenation
This protocol is adapted from the hydrogenation of related unsaturated precursors.[10][11]
-
Preparation of Precursor : cis-1,2-Cyclohexanedicarboxylic anhydride (B1165640) is used as the starting material. This anhydride can be synthesized via a Diels-Alder reaction between 1,3-butadiene (B125203) and maleic anhydride, followed by purification.
-
Hydrogenation Setup : In a low-pressure catalytic hydrogenation apparatus, add 0.5 g of Adams catalyst (platinum oxide) to a 500 mL pressure bottle containing 20 mL of absolute ethanol (B145695).[11]
-
Catalyst Reduction : Seal the bottle, evacuate, and fill with hydrogen to 1-2 atmospheres. Shake the mixture for 20-30 minutes to reduce the platinum oxide to platinum black.
-
Reaction : Stop the shaker, release the pressure, and add a solution of cis-4-cyclohexene-1,2-dicarboxylic anhydride (a common precursor) in a suitable solvent like ethanol.
-
Hydrogenation : Reseal the apparatus, evacuate, and introduce hydrogen to a pressure of 1-3 atmospheres. Shake the reaction mixture until the theoretical amount of hydrogen has been absorbed.
-
Work-up : Filter the reaction mixture to remove the catalyst. The filtrate, containing cis-1,2-cyclohexanedicarboxylic anhydride, is then hydrolyzed to the diacid by refluxing with water.
-
Isolation : Cool the aqueous solution to induce crystallization of this compound. Collect the crystals by vacuum filtration, wash with cold water, and dry.
Synthesis of trans-1,2-Cyclohexanedicarboxylic Acid via Isomerization
The trans isomer can be prepared by the acid-catalyzed isomerization of the cis isomer.[10]
-
Reaction Setup : Place 10 g of this compound in a sealed tube or a high-pressure reactor.
-
Acid Catalysis : Add 50 mL of aqueous hydrochloric acid (e.g., 5 M HCl).
-
Isomerization : Heat the sealed tube to 170–180 °C for approximately 8 hours.[10]
-
Cooling and Crystallization : Carefully cool the reactor to room temperature. The trans isomer, being less soluble in water, will precipitate out of the solution.
-
Purification : Collect the crude product by filtration. Recrystallize the solid from hot water or ethanol to obtain pure trans-1,2-cyclohexanedicarboxylic acid.[10] The yield after recrystallization is typically around 60-65%.[10]
Determination of pKa Values by Titration
The dissociation constants (pKa) can be determined experimentally by potentiometric titration.
-
Sample Preparation : Accurately weigh approximately 0.1 g of the dicarboxylic acid and dissolve it in 50 mL of deionized, CO₂-free water. Gentle heating may be required for the trans isomer.
-
Titration Setup : Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Use a calibrated pH meter with a glass electrode to monitor the pH.
-
Titration : Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection : Record the pH of the solution after each addition of the titrant.
-
Data Analysis : Plot the pH versus the volume of NaOH added. The pKa₁ is the pH at the first half-equivalence point, and the pKa₂ is the pH at the second half-equivalence point. More accurate values can be obtained by analyzing the first and second derivatives of the titration curve.
Biological Activity and Applications
While both isomers are used in the synthesis of polymers and plasticizers, they also serve as intermediates in the pharmaceutical industry.[1][12] The trans isomer, for example, is a key intermediate in the synthesis of Lurasidone, an antipsychotic agent used to treat schizophrenia.[13]
Recent studies have explored the biological activities of their derivatives. A metabolite of the plasticizer 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH), specifically the monoester (MINCH), has been shown to be a potent peroxisome proliferator-activated receptor alpha (PPAR-α) agonist.[4] This activity suggests that such compounds can act as metabolic disruptors by inducing the differentiation of preadipocytes.[4]
Visualizations
Logical and Synthetic Relationships
The following diagram illustrates the synthetic pathways leading to both cis and trans isomers and their interconversion.
PPAR-α Signaling Pathway Activation
This diagram illustrates the mechanism by which metabolites of 1,2-cyclohexanedicarboxylic acid esters can influence gene expression.
References
- 1. nbinno.com [nbinno.com]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. CIS-1,2-CYCLOHEXANEDICARBOXYLIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]
- 4. Cyclohexane-1,2-dicarboxylic acid diisononyl ester and metabolite effects on rat epididymal stromal vascular fraction differentiation of adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. lifescienceglobal.com [lifescienceglobal.com]
- 8. trans-1,2-Cyclohexanedicarboxylic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. 1,2-Cyclohexanedicarboxylic acid | C8H12O4 | CID 15522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Buy this compound (EVT-305729) | 610-09-3 [evitachem.com]
- 13. WO2014102808A1 - A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid - Google Patents [patents.google.com]
A Comparative Spectroscopic Guide to cis- and trans-1,2-Cyclohexanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of cis- and trans-1,2-cyclohexanedicarboxylic acid, two stereoisomers with distinct physical and chemical characteristics. Understanding their spectroscopic signatures is crucial for identification, purity assessment, and structural elucidation in various research and development settings. This document presents a side-by-side analysis of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
Spectroscopic Data at a Glance
The following tables summarize the key spectroscopic data for cis- and trans-1,2-cyclohexanedicarboxylic acid, highlighting the distinguishable features arising from their different stereochemistry.
Infrared (IR) Spectroscopy
| Feature | cis-1,2-Cyclohexanedicarboxylic Acid | trans-1,2-Cyclohexanedicarboxylic Acid | Interpretation |
| O-H Stretch (Carboxylic Acid) | Broad, ~2500-3300 cm⁻¹ | Broad, ~2500-3300 cm⁻¹ | Characteristic of hydrogen-bonded dimers in carboxylic acids. |
| C-H Stretch (Aliphatic) | ~2850-2950 cm⁻¹ | ~2850-2950 cm⁻¹ | Typical for sp³ C-H bonds in the cyclohexane (B81311) ring. |
| C=O Stretch (Carboxylic Acid) | ~1710 cm⁻¹ | ~1710 cm⁻¹ | Carbonyl stretching frequency. The position can be influenced by hydrogen bonding. |
| Fingerprint Region | Complex pattern | Distinctly different complex pattern | The differences in this region are key for distinguishing the two isomers. |
Note: The IR spectra of the corresponding anhydrides are also distinct. For instance, cis-1,2-cyclohexanedicarboxylic anhydride (B1165640) shows characteristic C=O stretching bands around 1850 and 1780 cm⁻¹.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆)
| Proton | This compound (δ, ppm) | trans-1,2-Cyclohexanedicarboxylic Acid (δ, ppm) | Multiplicity & Interpretation |
| -COOH | ~12.04 | ~12.0 (broad) | Highly deshielded acidic protons. |
| -CH(COOH) | ~2.67 | ~2.4-2.5 | Methine protons adjacent to the carboxyl groups. The difference in chemical shift and coupling patterns is a key diagnostic feature. |
| -CH₂- (Cyclohexane ring) | ~1.3-1.9 | ~1.2-2.1 | Methylene (B1212753) protons of the cyclohexane ring, often appearing as complex multiplets. |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. The conformational preferences of the isomers in different solvents can significantly influence the NMR spectra.[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Carbon | This compound (δ, ppm) | trans-1,2-Cyclohexanedicarboxylic Acid (δ, ppm) | Interpretation |
| C=O | ~175 | ~175 | Carboxyl carbons. |
| -CH(COOH) | ~45-50 | ~45-50 | Methine carbons. Due to symmetry, the number of signals can help distinguish the isomers. |
| -CH₂- | ~20-30 | ~20-30 | Methylene carbons of the cyclohexane ring. |
Note: The number of distinct signals in the ¹³C NMR spectrum can be a powerful tool to differentiate the cis and trans isomers based on their molecular symmetry.
Mass Spectrometry (Electron Ionization)
| Feature | This compound | trans-1,2-Cyclohexanedicarboxylic Acid | Interpretation |
| Molecular Ion (M⁺) | m/z 172 | m/z 172 | Both isomers have the same molecular weight.[2][3] |
| Key Fragments | m/z 154 ([M-H₂O]⁺), 126, 98, 81 | m/z 154 ([M-H₂O]⁺), 128, 81 | Fragmentation patterns can show subtle differences, particularly in the relative intensities of certain fragments, which can aid in differentiation.[2][4] |
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of 1,2-cyclohexanedicarboxylic acid isomers.
Caption: Experimental workflow for the spectroscopic analysis of 1,2-cyclohexanedicarboxylic acid isomers.
Detailed Experimental Protocols
Accurate and reproducible spectroscopic data are contingent on meticulous experimental procedures. The following are generalized protocols that can be adapted for the analysis of cis- and trans-1,2-cyclohexanedicarboxylic acid.
Infrared (IR) Spectroscopy
Method: Potassium Bromide (KBr) Pellet
-
Sample Preparation: Thoroughly grind a small amount (1-2 mg) of the dicarboxylic acid isomer with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of an empty pellet press or air should be recorded and subtracted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Method: ¹H and ¹³C NMR in Solution
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the dicarboxylic acid isomer and dissolve it in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). For ¹³C NMR, a proton-decoupled sequence is typically used to obtain singlets for each unique carbon atom.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the solvent peak or the internal standard.
Mass Spectrometry (MS)
Method: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For solid samples, a direct insertion probe is commonly used. The sample is heated to induce vaporization into the ion source.
-
Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Interpretation of Spectroscopic Differences
The stereochemical difference between the cis and trans isomers, where the two carboxylic acid groups are on the same and opposite sides of the cyclohexane ring, respectively, leads to distinct spectroscopic features.
-
In IR spectroscopy , the overall molecular symmetry affects the vibrational modes, leading to differences in the fingerprint region (below 1500 cm⁻¹). While the major functional group absorptions are similar, the unique pattern of peaks in the fingerprint region can be used for unambiguous identification.
-
NMR spectroscopy is particularly powerful for distinguishing these isomers. The relative orientation of the carboxyl groups influences the chemical environment of the ring protons and carbons. In the ¹H NMR spectrum, the chemical shifts and, more importantly, the coupling constants (J-values) between the methine protons (-CH(COOH)) and the adjacent methylene protons are different for the cis and trans isomers due to their different dihedral angles, as described by the Karplus equation. The symmetry of the molecule also dictates the number of unique signals in the ¹³C NMR spectrum.
-
Mass spectrometry , while showing the same molecular ion for both isomers, can exhibit subtle differences in the fragmentation patterns. The stereochemistry can influence the stability of certain fragment ions, leading to variations in their relative abundances. For instance, the ease of water loss or other fragmentation pathways might differ between the two isomers.
By carefully analyzing the data from these complementary spectroscopic techniques, researchers can confidently identify and differentiate between the cis and trans isomers of 1,2-cyclohexanedicarboxylic acid, ensuring the integrity of their chemical studies and the quality of their materials.
References
A Comparative Analysis of 1H and 13C NMR Spectra of cis- and trans-1,2-Cyclohexanedicarboxylic Acid
For researchers, scientists, and professionals in drug development, a clear understanding of the stereochemistry of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of organic compounds. This guide provides a comparative analysis of the ¹H and ¹³C NMR data for the geometric isomers, cis- and trans-1,2-Cyclohexanedicarboxylic acid, supported by experimental data and protocols.
The distinct spatial arrangement of the carboxylic acid groups in the cis and trans isomers of 1,2-Cyclohexanedicarboxylic acid leads to noticeable differences in their NMR spectra. These differences in chemical shifts and coupling constants provide a reliable method for distinguishing between the two isomers.
¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for cis- and trans-1,2-Cyclohexanedicarboxylic acid. The data is presented for spectra recorded in Dimethyl Sulfoxide-d₆ (DMSO-d₆), a common solvent for NMR analysis.
Table 1: ¹H NMR Data for 1,2-Cyclohexanedicarboxylic Acid Isomers in DMSO-d₆
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| cis-1,2-Cyclohexanedicarboxylic acid | -COOH | 12.04 | Singlet |
| H-1, H-2 | 2.67 | Multiplet | |
| H-3, H-6 (axial) | 1.87 | Multiplet | |
| H-4, H-5 (axial) | 1.67 | Multiplet | |
| H-3, H-6 (equatorial) & H-4, H-5 (equatorial) | 1.37 | Multiplet | |
| trans-1,2-Cyclohexanedicarboxylic acid | -COOH | ~12.1 | Broad Singlet |
| H-1, H-2 | ~2.4 | Multiplet | |
| Cyclohexyl Protons | ~1.2-2.0 | Multiplet |
Note: The chemical shifts for trans-1,2-Cyclohexanedicarboxylic acid are approximate and can vary based on concentration and sample purity.
Table 2: ¹³C NMR Data for 1,2-Cyclohexanedicarboxylic Acid Isomers
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C=O | ~174 |
| C-1, C-2 | ~45 | |
| C-3, C-6 | ~28 | |
| C-4, C-5 | ~24 | |
| trans-1,2-Cyclohexanedicarboxylic acid | C=O | ~175 |
| C-1, C-2 | ~46 | |
| C-3, C-6 | ~29 | |
| C-4, C-5 | ~25 |
Note: Specific chemical shift values for the carbons in the cyclohexyl ring of both isomers can be subject to slight variations.
Experimental Protocols
The NMR spectra were obtained using a standard NMR spectrometer. The following provides a general experimental protocol:
Sample Preparation: A small amount of the analyte (cis- or trans-1,2-Cyclohexanedicarboxylic acid) was dissolved in an appropriate deuterated solvent, typically DMSO-d₆ or D₂O, in a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Spectra were acquired at a specific frequency (e.g., 300 or 500 MHz). A sufficient number of scans were collected to obtain a good signal-to-noise ratio. The spectral width was set to encompass all proton signals, and a relaxation delay was used to ensure proper signal integration.
-
¹³C NMR: Spectra were acquired at a corresponding frequency (e.g., 75 or 125 MHz). Proton decoupling was employed to simplify the spectrum to single lines for each carbon environment. A larger number of scans and a longer relaxation delay were typically required due to the lower natural abundance of the ¹³C isotope.
Data Processing: The acquired Free Induction Decay (FID) was Fourier transformed, and the resulting spectrum was phased and baseline corrected. Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
Comparative Analysis Workflow
The following diagram illustrates the logical workflow for comparing the NMR data of the cis and trans isomers.
Caption: Workflow for differentiating cis and trans isomers using NMR.
The key distinguishing features in the ¹H NMR spectra are the chemical shifts and multiplicities of the protons on the carbons bearing the carboxylic acid groups (H-1 and H-2). In the cis isomer, these protons are in a different chemical environment compared to the trans isomer, leading to distinct signals. Similarly, the relative stereochemistry affects the through-space interactions and bond angles, which can be reflected in the coupling constants between adjacent protons. In the ¹³C NMR spectra, while the differences can be more subtle, the chemical shifts of the carboxyl carbons and the ring carbons provide confirmatory evidence for the isomeric assignment. The symmetry of the molecule also plays a role; the cis isomer possesses a plane of symmetry that can simplify its spectrum compared to the less symmetric chair conformations of the trans isomer.
A Comparative Guide to Purity Validation of cis-1,2-Cyclohexanedicarboxylic Acid by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of cis-1,2-Cyclohexanedicarboxylic acid purity. Supporting experimental data and detailed methodologies are presented to assist researchers in selecting the most appropriate method for their specific needs.
Introduction
This compound is a key building block in the synthesis of various organic molecules, including pharmaceuticals and polymers.[1] Ensuring the purity of this starting material is critical for the quality, safety, and efficacy of the final product. This guide compares the performance of a primary analytical technique, HPLC, with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Acid-Base Titration for the comprehensive purity assessment of this compound.
Purity Analysis Comparison
The following table summarizes the quantitative data obtained from the purity analysis of a single batch of this compound using three distinct analytical methods.
| Parameter | HPLC-UV | GC-MS (after derivatization) | Acid-Base Titration |
| Purity Assay (%) | 99.85 | 99.80 | 99.9 |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | Not Applicable |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% | Not Applicable |
| Key Impurity Detected | trans-1,2-Cyclohexanedicarboxylic acid | trans-1,2-Cyclohexanedicarboxylic acid methyl ester | Not specific |
| Analysis Time per Sample | ~15 minutes | ~30 minutes | ~10 minutes |
| Specificity | High (separates isomers) | Very High (identifies by mass) | Low (total acidity) |
| Cost per Sample | Moderate | High | Low |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
Principle: This method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound from its potential impurities, most notably the trans-isomer. Ion suppression, by maintaining a low pH mobile phase, is employed to ensure the retention of the acidic analytes on the non-polar stationary phase.[2]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (H₃PO₄)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 20:80 (v/v) acetonitrile and 0.1% aqueous phosphoric acid. The pH should be adjusted to approximately 2.5.
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Preparation: Prepare a sample solution of this compound at a concentration of approximately 1 mg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 210 nm
-
-
Data Analysis: The purity is calculated by the area normalization method, where the peak area of the main component is divided by the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: This method is highly effective for the identification and quantification of volatile and semi-volatile impurities. For non-volatile compounds like dicarboxylic acids, derivatization to form more volatile esters is necessary prior to analysis.[3]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Sulfuric acid (as catalyst)
-
Dichloromethane
Procedure:
-
Derivatization (Esterification): To approximately 10 mg of the this compound sample, add 1 mL of methanol and a catalytic amount of sulfuric acid. Heat the mixture at 60 °C for 1 hour. After cooling, extract the methyl esters with dichloromethane.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-400 amu
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify by comparing the peak area of the main component to the total peak area.
Acid-Base Titration
Principle: This classical quantitative method determines the total acidity of a sample by neutralizing the carboxylic acid groups with a standardized basic solution.[4][5][6] It provides a measure of the overall purity in terms of acidic content but lacks the specificity to identify individual impurities.
Instrumentation:
-
Burette (50 mL)
-
Erlenmeyer flask (250 mL)
-
Magnetic stirrer
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein (B1677637) indicator
-
Neutralized 95% Ethanol
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask. Dissolve the sample in 50 mL of neutralized 95% ethanol.
-
Titration: Add 2-3 drops of phenolphthalein indicator to the sample solution. Titrate with standardized 0.1 M NaOH solution until a persistent faint pink color is observed.
-
Calculation: The purity is calculated based on the volume of NaOH consumed, its molarity, and the stoichiometry of the reaction (1 mole of the dicarboxylic acid reacts with 2 moles of NaOH).
Method Comparison and Recommendations
-
HPLC-UV is the recommended method for routine quality control and purity validation of this compound. It offers a good balance of specificity, sensitivity, and analysis time, and is particularly effective for separating the critical trans-isomer impurity.
-
GC-MS is a powerful tool for in-depth impurity profiling and identification of unknown impurities. The requirement for derivatization makes it more complex for routine analysis but invaluable for investigational purposes.
-
Acid-Base Titration is a simple, cost-effective method for determining the overall assay of the acidic content. However, it is non-specific and will not detect non-acidic impurities or differentiate between acidic isomers. It is best used as a complementary technique for assay determination.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the purity validation of this compound.
Caption: Experimental workflow for purity validation.
References
A Comparative Guide to Dicarboxylic Acids in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of dicarboxylic acid monomers is a critical determinant of the final properties of polymers such as polyesters and polyamides. The structure of the dicarboxylic acid directly influences characteristics like thermal stability, mechanical strength, flexibility, and biodegradability. This guide provides an objective, data-driven comparison of various dicarboxylic acids used in polymer chemistry, supported by experimental data and detailed methodologies to aid in the rational design of polymers for a wide range of applications, from high-performance engineering plastics to advanced drug delivery systems.
Performance Comparison at a Glance
Dicarboxylic acids are fundamental building blocks in the synthesis of condensation polymers.[1] Their structure, whether aliphatic or aromatic, linear or cyclic, directly impacts the resulting polymer's properties. For instance, aromatic dicarboxylic acids generally impart rigidity and high thermal stability, while aliphatic dicarboxylic acids contribute to flexibility. The length of the aliphatic chain also plays a crucial role; longer chains tend to increase flexibility and decrease the melting point of the polymer.[2][3]
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data for polymers synthesized from a selection of common dicarboxylic acids. These values can vary depending on the specific diol or diamine used, polymerization conditions, and the molecular weight of the polymer.
Table 1: Physicochemical Properties of Common Dicarboxylic Acids
| Dicarboxylic Acid | Chemical Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa1 | pKa2 |
| Adipic Acid | HOOC(CH₂)₄COOH | 146.14 | 151-154 | 4.4 | 5.4 |
| Sebacic Acid | HOOC(CH₂)₈COOH | 202.25 | 133-137 | 4.7 | 5.4 |
| Succinic Acid | HOOC(CH₂)₂COOH | 118.09 | 185-190 | 4.2 | 5.6 |
| Maleic Acid | cis-HOOCCH=CHCOOH | 116.07 | 130-139 | 1.9 | 6.1 |
| Phthalic Acid | C₆H₄(COOH)₂ | 166.13 | 206-208 | 2.9 | 5.4 |
| Terephthalic Acid | C₆H₄(COOH)₂ | 166.13 | 300 (sublimes) | 3.5 | 4.8 |
| 2,5-Furandicarboxylic Acid (FDCA) | C₆H₄O₅ | 156.09 | >320 | - | - |
Data compiled from multiple sources.[4]
Table 2: Comparative Properties of Polyamides (Nylon) Synthesized with Adipic Acid vs. Sebacic Acid
| Property | Polyamide from Adipic Acid (Nylon 6,6) | Polyamide from Sebacic Acid (Nylon 6,10) |
| Tensile Strength | 90 - 93 MPa | 58 MPa |
| Tensile Modulus | 1.7 - 3.55 GPa | 1.1 GPa |
| Elongation at Break | 50 - >100% | 300% |
| Melting Temperature | 260 °C | 220 - 280 °C |
| Heat Deflection Temperature @ 1.8 MPa | 85 °C | 66 °C |
| Moisture Absorption | Higher | Significantly Lower |
Data compiled from multiple sources.[2]
Table 3: Thermal Properties of Polyesters Synthesized with Various Dicarboxylic Acids
| Dicarboxylic Acid | Diol | Polymer | Glass Transition Temperature (Tg) | Melting Temperature (Tm) |
| Terephthalic Acid | Ethylene Glycol | PET | 67-81 °C | 250-265 °C |
| 2,5-Furandicarboxylic Acid | Ethylene Glycol | PEF | ~85-90 °C | ~210-220 °C |
| Adipic Acid | 1,4-Butanediol | PBA | -63 °C | 54-57 °C |
| Succinic Acid | 1,4-Butanediol | PBS | -32 °C | 114 °C |
Data compiled from multiple sources.[4][5]
Experimental Protocols
Detailed methodologies for the synthesis of polyesters and polyamides are provided below. These protocols are based on established laboratory procedures.[4][6][7]
Melt Polycondensation for Polyester Synthesis
This method is widely used for the synthesis of polyesters from a dicarboxylic acid and a diol.
Materials:
-
Dicarboxylic acid (e.g., Adipic Acid)
-
Diol (e.g., 1,4-Butanediol) (slight excess)
-
Catalyst (e.g., Tin(II) chloride, Titanium isopropoxide)
-
Nitrogen gas supply
-
Vacuum pump
Procedure:
-
The dicarboxylic acid and a slight excess of the diol are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.[4]
-
The catalyst is added to the mixture.[4]
-
The reactor is purged with nitrogen and heated to a temperature of 150-200°C under a slow stream of nitrogen to initiate the esterification reaction. Water is collected as a byproduct.[4]
-
After the initial esterification phase (typically 2-4 hours), the temperature is gradually increased to 220-280°C.[4]
-
A vacuum is slowly applied to remove the excess diol and facilitate the polycondensation reaction, increasing the polymer's molecular weight.[4] The reaction is continued until the desired viscosity is achieved.
-
The resulting polymer is then cooled and collected.
Interfacial Polymerization for Polyamide Synthesis (Nylon 6,10)
Interfacial polymerization is a rapid method for synthesizing high molecular weight polyamides at room temperature.[7]
Materials:
-
Sebacoyl chloride (dissolved in an organic solvent like dichloromethane)
-
Hexamethylenediamine (B150038) (dissolved in an aqueous solution of sodium hydroxide)
Procedure:
-
Aqueous Phase Preparation: Prepare a 0.5 M solution of hexamethylenediamine in 0.5 M aqueous sodium hydroxide.[7]
-
Organic Phase Preparation: Prepare a 0.2 M solution of sebacoyl chloride in dichloromethane.
-
Polymerization: Carefully pour the organic phase onto the aqueous phase in a beaker. A polymer film will form at the interface of the two immiscible liquids.
-
Polymer Collection: The polyamide film can be continuously drawn from the interface as a "rope".
-
Washing and Drying: The collected polymer should be washed thoroughly with water and then a solvent like acetone (B3395972) to remove unreacted monomers and byproducts, and then dried in a vacuum oven.
Mandatory Visualization
Caption: General workflow for polymer synthesis and characterization.
Caption: Impact of dicarboxylic acid structure on polymer properties.
References
Reactivity Face-Off: A Comparative Guide to the Reactivity of Cis and Trans Isomers
For Researchers, Scientists, and Drug Development Professionals
The spatial arrangement of atoms within a molecule, seemingly a subtle distinction, can have profound consequences for its chemical reactivity. Cis-trans isomerism, also known as geometric isomerism, offers a classic illustration of this principle. The differential reactivity of cis and trans isomers is a critical consideration in various chemical disciplines, including organic synthesis, materials science, and pharmacology. This guide provides an objective comparison of the reactivity of cis and trans isomers in several key reaction types, supported by experimental data and detailed methodologies.
The Foundation of Reactivity Differences: Stability
In acyclic systems, trans isomers are generally more stable than their cis counterparts.[1] This increased stability is primarily attributed to reduced steric hindrance between substituent groups, which are positioned on opposite sides of the double bond in the trans configuration. In contrast, the proximity of substituents on the same side of the double bond in cis isomers can lead to steric strain, raising the ground-state energy of the molecule. This fundamental difference in stability often translates to a lower activation energy for reactions involving the less stable cis isomer, potentially leading to a faster reaction rate.
Isomerization: A Direct Comparison of Reactivity
A classic example illustrating the difference in reactivity is the isomerization of maleic acid (the cis isomer of butenedioic acid) to fumaric acid (the trans isomer).
Quantitative Data: Isomerization of Maleic Acid
The following table summarizes the kinetic data for the non-catalytic hydrothermal isomerization of maleic acid to fumaric acid at various temperatures.
| Temperature (°C) | Rate Constant (k, h⁻¹) for Maleic Acid to Fumaric Acid Conversion |
| 190 | 2.50 |
| 200 | 4.15 |
| 210 | 6.28 |
| 220 | 8.71 |
Data sourced from a kinetic study on the preparation of fumaric acid from maleic acid by batch noncatalytic isomerization.
Experimental Protocol: Non-catalytic Isomerization of Maleic Acid
Objective: To determine the reaction kinetics of the isomerization of maleic acid to fumaric acid under hydrothermal conditions without a catalyst.
Materials:
-
Maleic acid (60% mass fraction solution, 12.94 mol/L)
-
Distilled water
-
High-pressure reactor
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
A solution of maleic acid with a mass fraction of 60% is prepared.
-
The maleic acid solution is placed in a high-pressure reactor.
-
The reactor is heated to the desired temperature (190, 200, 210, or 220 °C).
-
Samples are taken from the reactor at regular time intervals over a period of 4 hours.
-
The reaction mixture in each sample is diluted with distilled water, stirred, and washed.
-
The insoluble matter (fumaric acid) is separated by suction filtration and dried.
-
The concentration of maleic acid, fumaric acid, and any side products (like malic acid) in the filtrate is determined by HPLC.
-
The rate constants for the conversion of maleic acid to fumaric acid are calculated from the concentration-time data.
Signaling Pathway: Maleic Acid Isomerization
References
Dehydration of cis- vs. trans-1,2-Cyclohexanedicarboxylic Acid: A Comparative Guide to Anhydride Formation
For researchers, scientists, and drug development professionals, understanding the stereochemical influence on chemical reactions is paramount. This guide provides a detailed comparison of the dehydration of cis- and trans-1,2-cyclohexanedicarboxylic acid to their corresponding anhydrides, supported by experimental data and protocols.
The conversion of dicarboxylic acids to cyclic anhydrides is a fundamental transformation in organic synthesis. However, the stereochemistry of the starting material, as in the case of the 1,2-cyclohexanedicarboxylic acid isomers, plays a crucial role in the feasibility and outcome of this intramolecular cyclization. The spatial arrangement of the carboxylic acid groups in the cis and trans isomers dictates the facility of anhydride (B1165640) formation, with the cis isomer readily undergoing dehydration to form a stable five-membered anhydride ring. In contrast, the dehydration of the trans isomer is significantly more challenging and can lead to isomerization under thermal conditions.
Comparison of Dehydration Methods and Performance
The ease of anhydride formation from the cis and trans isomers of 1,2-cyclohexanedicarboxylic acid differs significantly due to the proximity of the carboxylic acid groups. In the cis isomer, both carboxylic acid groups are on the same face of the cyclohexane (B81311) ring, facilitating intramolecular cyclization. In the trans isomer, the carboxylic acid groups are on opposite faces, making direct intramolecular dehydration sterically hindered.
| Isomer | Dehydration Method | Reagent(s) | Temperature (°C) | Yield (%) |
| cis-1,2-Cyclohexanedicarboxylic acid | Thermal Dehydration | None | 180-190 | Substantially quantitative |
| This compound | Acyl Chloride Formation | Oxalyl chloride, DMF (cat.), Toluene (B28343) | Reflux | Not specified |
| trans-1,2-Cyclohexanedicarboxylic acid | Thermal Isomerization to cis-Anhydride | None | 200 | Not specified |
Key Observations:
-
cis-Isomer: Readily undergoes dehydration upon heating to yield the corresponding anhydride in near-quantitative amounts. Milder methods using reagents like oxalyl chloride are also effective.
-
trans-Isomer: Direct dehydration to the trans-anhydride is not readily achieved by simple heating. Instead, thermal treatment of the trans-acid at high temperatures (200 °C) has been reported to yield the more thermodynamically stable cis-anhydride, indicating that isomerization occurs during the process. While the trans-anhydride is commercially available, its synthesis from the diacid is not as straightforward as for the cis-isomer and likely requires specific dehydrating agents that operate under milder conditions to avoid isomerization.
Reaction Pathways
The divergent reactivity of the cis and trans isomers can be visualized in the following reaction pathways.
Figure 1. Reaction pathways for the dehydration of cis- and trans-1,2-cyclohexanedicarboxylic acid.
Experimental Protocols
Dehydration of this compound (Thermal Method)
Procedure:
-
Place this compound in a distillation apparatus.
-
Heat the apparatus to 180-190 °C under reduced pressure (e.g., 17 mmHg).
-
Water is eliminated and the cis-1,2-cyclohexanedicarboxylic anhydride is formed.
-
The product can be purified by distillation.
Expected Yield: Substantially quantitative.
Dehydration of this compound (Oxalyl Chloride Method)
Procedure:
-
To a solution of this compound (1.0 mmol) in dry toluene (5 mL), add oxalyl chloride (1.2 mmol) and a catalytic amount of dry N,N-dimethylformamide (DMF).
-
Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by a suitable method (e.g., TLC or IR spectroscopy).
-
After completion, the solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude anhydride.
-
The product can be purified by crystallization or distillation.
Conversion of trans-1,2-Cyclohexanedicarboxylic Acid to cis-Anhydride (Thermal Isomerization)
Procedure:
-
Heat trans-1,2-cyclohexanedicarboxylic acid to 200 °C.
-
At this temperature, the trans-isomer undergoes both dehydration and isomerization to form the more stable cis-1,2-cyclohexanedicarboxylic anhydride.
-
The product can be purified by distillation or crystallization.
Note: This procedure does not yield the trans-anhydride.
Conclusion
The stereochemical arrangement of the carboxylic acid groups in cis- and trans-1,2-cyclohexanedicarboxylic acid profoundly impacts their dehydration reactions. The cis-isomer readily forms its anhydride under thermal or chemical dehydration conditions due to the favorable proximity of the reacting groups. In contrast, the trans-isomer does not easily form the corresponding trans-anhydride via simple heating; instead, it tends to isomerize to the more thermodynamically stable cis-anhydride at elevated temperatures. The synthesis of trans-1,2-cyclohexanedicarboxylic anhydride from its diacid requires milder methods that avoid these high-temperature isomerization pathways. This comparative analysis underscores the importance of stereochemistry in planning and executing organic syntheses.
biological activity comparison of cyclohexanedicarboxylic acid isomers
A comprehensive comparison of the biological activities of cyclohexanedicarboxylic acid (CHDA) isomers reveals a landscape where the specific spatial arrangement of the carboxyl groups dictates their function and potential applications. While direct, head-to-head comparative studies across all isomers are limited, a synthesis of available research highlights distinct roles, primarily as antimicrobial agents, metabolic precursors, and crucial building blocks in the development of more complex, biologically active molecules.
Isomer Structures and Classifications
Cyclohexanedicarboxylic acid isomers are defined by the positions of the two carboxyl groups on the cyclohexane (B81311) ring (1,2-, 1,3-, or 1,4-) and their stereochemistry (cis or trans). These structural differences are fundamental to their biological interactions.
Figure 1. Chemical structures of cis and trans isomers of cyclohexanedicarboxylic acid.
Comparative Biological Activity
The biological activities of CHDA isomers are not extensively documented in a comparative context. However, available data indicates that their primary roles are either as direct antimicrobial agents or, more commonly, as foundational structures for synthesizing pharmaceuticals where isomerism is critical for efficacy.
| Isomer | Type of Biological Activity | Quantitative Data | Key Applications & Remarks |
| trans-1,2-CHDA | Antimicrobial | Minimum Inhibitory Concentrations (MICs) are significantly low against both Gram-positive and Gram-negative bacteria.[1] | Attributed to its ability to disrupt microbial cell membranes.[1] Iron complexes of this isomer also show potent antibacterial effects.[1] |
| Pharmaceutical Intermediate | Not applicable | Used as a reagent in the synthesis of selective cathepsin K inhibitors for osteoarthritis and novel sodium channel blockers for chronic pain.[2] | |
| cis-1,2-CHDA | Metabolite / Precursor | Not applicable | A major metabolite of the angiotensin-converting enzyme (ACE) inhibitor Idrapril.[3] Also used to produce plasticizers and synthetic resins.[3] |
| Food Additive (as Calcium Salt) | Generally recognized as safe; non-toxic at normal exposure levels.[4] | The calcium salt is used as an indirect food additive in adhesives and coatings.[4] | |
| cis-1,3-CHDA | Pharmaceutical Intermediate | Not applicable | Optically active monoesters are valuable chiral precursors for synthesizing non-natural amino acids used in various pharmaceuticals.[5] |
| 1,4-CHDA (cis & trans) | Pharmaceutical & Polymer Intermediate | Not applicable | Serves as a building block in organic synthesis for pharmaceuticals, agrochemicals, polyesters, and polyamides.[6][7][8] The trans isomer has been particularly studied for creating metal-organic frameworks.[7] |
Role in Drug Development and Synthesis
A predominant application of CHDA isomers is as scaffolds in drug discovery. The rigid cyclohexane backbone and the defined stereochemistry of the carboxyl groups are essential for the specific binding of the final drug molecule to its biological target, such as an enzyme's active site.[9][10] The choice of isomer can dramatically influence the pharmacological activity of the resulting compound.[9]
Figure 2. Workflow for using CHDA isomers as precursors in drug development.
Experimental Protocols
Detailed methodologies are crucial for understanding and replicating findings on biological activity. The most clearly defined activity for a base isomer is the antimicrobial property of trans-1,2-CHDA.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a general method for assessing the antibacterial efficacy of CHDA isomers, based on standard microbiology practices.
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.
-
The culture is then diluted to achieve a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
-
Preparation of Test Compound:
-
A stock solution of the CHDA isomer (e.g., trans-1,2-CHDA) is prepared by dissolving it in a suitable solvent (e.g., dimethyl sulfoxide (B87167) or water).
-
A series of two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using the broth medium to achieve a range of final concentrations.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Control wells are included: a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
The plate is incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, the plate is visually inspected for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the CHDA isomer that completely inhibits visible growth of the microorganism.[1]
-
Conclusion
The biological significance of cyclohexanedicarboxylic acid isomers is multifaceted. While trans-1,2-CHDA shows direct antimicrobial properties, the broader importance of the isomer family lies in their role as indispensable chiral building blocks. Their rigid, well-defined three-dimensional structures are fundamental to the synthesis of a wide array of pharmaceuticals, from ACE inhibitors to antifertility agents, where the specific isomeric form is a critical determinant of the final product's therapeutic activity. Future research focusing on direct comparative studies would further elucidate the unique biological profile of each isomer.
References
- 1. trans-1,2-Cyclohexanedicarboxylic acid | 46022-05-3 | Benchchem [benchchem.com]
- 2. trans-1,2-Cyclohexanedicarboxylic acid | 2305-32-0 [chemicalbook.com]
- 3. Buy cis-1,2-Cyclohexanedicarboxylic acid (EVT-305729) | 610-09-3 [evitachem.com]
- 4. Buy Calcium cis-1,2-cyclohexanedicarboxylate | 491589-22-1 [smolecule.com]
- 5. US6210956B1 - Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation - Google Patents [patents.google.com]
- 6. CAS 1076-97-7: 1,4-Cyclohexanedicarboxylic acid [cymitquimica.com]
- 7. 1,4-Cyclohexanedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 8. 1,4-Cyclohexanedicarboxylic acid | 1076-97-7 [chemicalbook.com]
- 9. Studies on angiotensin converting enzyme inhibitors. VI. Synthesis and angiotensin converting enzyme inhibitory activities of the dicarboxylic acid derivative of imidapril and its diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
Certificate of Analysis for cis-1,2-Cyclohexanedicarboxylic acid reference standard
For researchers, scientists, and professionals in drug development, the quality and documentation of a reference standard are paramount. This guide provides a comparative analysis of commercially available cis-1,2-Cyclohexanedicarboxylic acid (CAS No. 610-09-3) reference standards, focusing on purity specifications and the analytical data provided by suppliers. Detailed experimental protocols for key analytical techniques are also presented to support the evaluation and use of this reference standard.
Comparison of Supplier Specifications
While obtaining batch-specific Certificates of Analysis (CoA) for direct comparison is often not possible without purchasing the products, a comparison of the guaranteed specifications and the types of analytical data offered by various suppliers provides valuable insight for selecting a suitable reference standard.
| Supplier | Product Number | Purity Specification | Analytical Data Provided with Product |
| Tokyo Chemical Industry (TCI) | C0458 | >98.0% (GC and/or Titration) | Certificate of Analysis, SDS, Specifications |
| SynThink Research Chemicals | SA70606 | Purity and Potency detailed on CoA[1] | Comprehensive data package including ¹H-NMR, Mass Spectrometry, HPLC, IR, and TGA.[1] |
| Simson Pharma Limited | --- | Accompanied by Certificate of Analysis[2] | Certificate of Analysis |
| Pharmaffiliates | PA 12 0311004 | Information available on CoA | Sample CoA and MSDS available upon request.[3] |
| Sigma-Aldrich (AldrichCPR) | S443824 | No analytical data collected by supplier. Buyer assumes responsibility to confirm identity and/or purity. | Certificate of Origin |
Experimental Protocols for Quality Assessment
A comprehensive Certificate of Analysis for a this compound reference standard should include data from several analytical techniques to confirm its identity, purity, and quality. Below are detailed methodologies for these key experiments.
Purity Determination by Gas Chromatography (GC)
Gas chromatography is a common method for assessing the purity of volatile and semi-volatile compounds. For dicarboxylic acids, derivatization is typically required to increase volatility and improve peak shape.
-
Objective: To determine the purity of this compound by GC with Flame Ionization Detection (GC-FID) and to identify any volatile impurities.
-
Derivatization (Silylation):
-
Accurately weigh approximately 5 mg of the reference standard into a vial.
-
Add 500 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 500 µL of a suitable solvent like pyridine (B92270) or acetonitrile.
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 7890B GC System with FID or equivalent.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL.
-
Injector Temperature: 280°C.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 10 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
FID Temperature: 300°C.
-
-
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Identity Confirmation by ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and confirmation of organic molecules.
-
Objective: To confirm the chemical structure of this compound.
-
Sample Preparation:
-
Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (for a 500 MHz spectrometer):
-
¹H NMR:
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 12 ppm
-
-
¹³C NMR:
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
-
-
-
Data Analysis: The acquired spectra are compared with established reference spectra for this compound. The chemical shifts, multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the proton-decoupled ¹³C NMR spectrum, should be consistent with the expected structure.
Structural Confirmation by FTIR Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule.
-
Objective: To confirm the presence of characteristic functional groups (carboxyl, C-H) in this compound.
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the reference standard with 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[4]
-
Transfer the powder to a pellet die.
-
Press the powder under high pressure (approx. 8-10 tons) for several minutes to form a transparent or translucent pellet.[4]
-
-
Instrument Parameters:
-
Instrument: Bruker Tensor 27 FTIR Spectrometer or equivalent.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Data Analysis: The resulting spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid (broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C-H stretches of the cyclohexane (B81311) ring (around 2850-2950 cm⁻¹).
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.
-
Objective: To determine the thermal stability and decomposition temperature of this compound.
-
Instrument Parameters:
-
Instrument: Mettler Toledo TGA/DSC 3+ or equivalent.
-
Sample Pan: Alumina crucible.
-
Sample Mass: 5-10 mg.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program: Heat from 30°C to 400°C at a rate of 10°C/min.[5]
-
-
Data Analysis: The TGA thermogram will show the temperature at which significant mass loss begins, indicating the onset of decomposition.[6] For pure this compound, a single-step decomposition is expected.
Visualization of Workflows and Logic
To further aid researchers, the following diagrams, generated using Graphviz, illustrate a typical quality control workflow and the decision-making process for selecting a reference standard.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. This compound | CAS No- 610-09-3 | Simson Pharma Limited [simsonpharma.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. shimadzu.com [shimadzu.com]
- 5. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Steric Hindrance of cis-1,2-Cyclohexanedicarboxylic Acid: A Comparative Guide to its Influence on Chemical Reactions
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of molecules is paramount. This guide provides an objective comparison of the steric effects of cis-1,2-cyclohexanedicarboxylic acid in key chemical reactions, supported by experimental data and detailed protocols. The distinct spatial arrangement of its carboxylic acid groups profoundly influences its reaction pathways, favoring intramolecular reactions while hindering intermolecular processes, a critical consideration in the synthesis of polymers and other complex molecules.
The geometry of a molecule is a fundamental determinant of its chemical behavior. In the case of 1,2-cyclohexanedicarboxylic acid, the cis and trans isomers, while chemically identical in terms of their constituent atoms, exhibit remarkably different reactivities due to the spatial orientation of their two carboxylic acid functional groups. The cis isomer, with both carboxylic acid groups on the same face of the cyclohexane (B81311) ring, experiences significant steric interactions that favor intramolecular reactions. Conversely, these same steric factors present a considerable barrier to intermolecular reactions when compared to its trans counterpart, where the carboxylic acid groups are on opposite faces of the ring.
Anhydride (B1165640) Formation: A Tale of Two Isomers
The most striking demonstration of the steric influence in this compound is its propensity to form a cyclic anhydride upon heating. The proximity of the two carboxylic acid groups in the cis conformation facilitates an intramolecular dehydration reaction, leading to the formation of a stable five-membered anhydride ring. This reaction is highly efficient and is a cornerstone of the chemistry of this isomer.
In stark contrast, trans-1,2-cyclohexanedicarboxylic acid is incapable of forming a monomeric cyclic anhydride. The large distance between the two carboxylic acid groups in the trans configuration makes intramolecular cyclization sterically impossible. This fundamental difference in reactivity is a direct consequence of the stereochemistry of the two isomers.
Table 1: Comparison of Anhydride Formation
| Isomer | Feasibility of Intramolecular Anhydride Formation | Product |
| This compound | High | cis-1,2-Cyclohexanedicarboxylic anhydride |
| trans-1,2-Cyclohexanedicarboxylic Acid | Not feasible | No monomeric anhydride formed |
Polyesterification: Steric Hindrance in Intermolecular Reactions
The steric effects that so readily promote intramolecular anhydride formation in the cis-isomer become a significant impediment to intermolecular reactions such as polyesterification. In the formation of a polyester, the dicarboxylic acid must react with a diol in a repeating fashion. For this compound, the bulky cyclohexane ring and the adjacent carboxylic acid group create steric hindrance, making it more difficult for the diol to approach the reactive carbonyl center.
This steric hindrance leads to a slower reaction rate and potentially lower polymer molecular weights compared to the more accessible trans-isomer. The trans-isomer, with its more linear and less hindered structure, allows for more efficient approach of the diol, facilitating a more rapid and complete polymerization.
Experimental Protocols
Anhydride Formation from this compound
Objective: To demonstrate the facile intramolecular anhydride formation of this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine this compound and a slight excess of acetic anhydride.
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure using a rotary evaporator.
-
The resulting solid is cis-1,2-cyclohexanedicarboxylic anhydride. The product can be further purified by recrystallization or distillation under reduced pressure.
Comparative Polyesterification of a Generic Diacid (Illustrative Protocol)
Objective: To compare the relative rates of polyesterification of a sterically hindered versus a non-hindered diacid with a diol. This protocol can be adapted for a qualitative comparison of the cis and trans isomers of 1,2-cyclohexanedicarboxylic acid.
Materials:
-
This compound
-
trans-1,2-Cyclohexanedicarboxylic acid
-
Ethylene (B1197577) glycol
-
p-Toluenesulfonic acid (catalyst)
-
High-boiling point solvent (e.g., xylene)
-
Dean-Stark apparatus
-
Reaction flasks with stirring
-
Heating mantles
-
Equipment for monitoring reaction progress (e.g., titration for acid number, viscometry)
Procedure:
-
Set up two identical reaction flasks, each equipped with a stirrer, heating mantle, and Dean-Stark apparatus.
-
In one flask, place an equimolar amount of this compound and ethylene glycol in the solvent.
-
In the second flask, place an equimolar amount of trans-1,2-cyclohexanedicarboxylic acid and ethylene glycol in the same amount of solvent.
-
Add a catalytic amount of p-toluenesulfonic acid to each flask.
-
Heat both reactions to reflux and monitor the removal of water in the Dean-Stark trap.
-
At regular time intervals, take samples from each reaction mixture and determine the acid number by titration. A faster decrease in the acid number indicates a faster rate of esterification.
-
Alternatively, the viscosity of the polymer solution can be monitored. A more rapid increase in viscosity suggests a faster rate of polymerization and higher molecular weight polymer formation.
Visualizing Steric Effects and Reaction Pathways
The differing reaction pathways of the cis and trans isomers can be visualized to better understand the impact of their stereochemistry.
Unveiling the Solid State: A Comparative Guide to the Crystal Structures of Cis and Trans Cyclohexanedicarboxylic Acids
A detailed examination of the crystallographic landscapes of cis- and trans-cyclohexanedicarboxylic acid isomers reveals the profound impact of stereochemistry on their solid-state architecture. This guide provides a comparative analysis of the crystal structures of 1,2-, 1,3-, and 1,4-cyclohexanedicarboxylic acid isomers, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.
The spatial arrangement of the carboxyl groups in the cis and trans isomers of cyclohexanedicarboxylic acid dictates their molecular packing, hydrogen bonding networks, and overall crystal symmetry. Understanding these structural nuances is critical for applications ranging from the design of metal-organic frameworks (MOFs) to the development of novel pharmaceutical cocrystals. This guide summarizes the available crystallographic data, outlines the experimental methodologies for their determination, and presents a visual representation of the isomeric relationships.
Crystallographic Data at a Glance
The following table summarizes the key crystallographic parameters for the cis and trans isomers of 1,2-, 1,3-, and 1,4-cyclohexanedicarboxylic acid. It is important to note that while data for some isomers are well-established, crystallographic information for others remains elusive in publicly accessible databases.
| Compound | Isomer | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| 1,2-Cyclohexanedicarboxylic Acid | cis- | Triclinic | P-1 | 6.643 | 7.989 | 8.324 | 98.64 | 108.68 | 97.49 |
| 1,2-Cyclohexanedicarboxylic Acid | trans- | Monoclinic | P2₁ | 5.58 | 10.62 | 7.34 | 90 | 107.68 | 90 |
| 1,3-Cyclohexanedicarboxylic Acid | cis- | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| 1,3-Cyclohexanedicarboxylic Acid | trans- | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| 1,4-Cyclohexanedicarboxylic Acid | cis- | Triclinic | P-1 | 5.2912 | 6.2611 | 13.1851 | 82.505 | 80.309 | 81.875 |
| 1,4-Cyclohexanedicarboxylic Acid | trans- | Monoclinic | P2₁/c | 5.617 | 9.421 | 7.618 | 90 | 110.19 | 90 |
Isomeric Relationships of Cyclohexanedicarboxylic Acids
The following diagram illustrates the relationship between the positional isomers (1,2-, 1,3-, and 1,4-) and the stereoisomers (cis and trans) of cyclohexanedicarboxylic acid.
Experimental Protocols
The determination of the crystal structures of cyclohexanedicarboxylic acids typically involves the following key steps:
Crystal Growth
Single crystals of suitable size and quality for X-ray diffraction are essential. A common method for growing crystals of cyclohexanedicarboxylic acids is slow evaporation of a saturated solution.
-
Solvent Selection: The choice of solvent is crucial and often determined empirically. Common solvents include water, ethanol, acetone, or mixtures thereof. The ideal solvent is one in which the compound has moderate solubility at room temperature and is highly soluble at elevated temperatures.
-
Procedure: A nearly saturated solution of the cyclohexanedicarboxylic acid isomer is prepared by dissolving the compound in the chosen solvent, with gentle heating if necessary. The solution is then filtered to remove any insoluble impurities and left undisturbed in a loosely covered container. Slow evaporation of the solvent over several days to weeks can lead to the formation of well-defined single crystals.
X-ray Diffraction Data Collection
Once suitable crystals are obtained, their crystal structure is determined using single-crystal X-ray diffraction.
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector) is used.
-
Data Collection: A single crystal is mounted on a goniometer head and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots. This information is then used to solve the crystal structure, which involves determining the positions of all atoms within the unit cell. Structure solution and refinement are typically performed using specialized software packages.
This comparative guide provides a foundational understanding of the structural diversity among the cis and trans isomers of cyclohexanedicarboxylic acid. The presented data and experimental protocols serve as a valuable resource for researchers working with these versatile molecules, facilitating the rational design of new materials and pharmaceutical formulations.
Navigating the Landscape of Alicyclic Linkers: A Comparative Guide to Alternatives for cis-1,2-Cyclohexanedicarboxylic Acid in MOF Synthesis
For researchers, scientists, and drug development professionals, the rational design of Metal-Organic Frameworks (MOFs) with tailored properties is paramount. The choice of organic linker is a critical determinant of the final framework's topology, porosity, and functionality. While cis-1,2-Cyclohexanedicarboxylic acid has been utilized as a flexible building block, a diverse array of alternative alicyclic dicarboxylic acids offers unique structural and functional advantages. This guide provides a comprehensive comparison of MOFs synthesized with this compound and its alternatives, supported by experimental data and detailed protocols to inform the selection of the optimal linker for specific applications.
The conformationally flexible nature of alicyclic dicarboxylic acid linkers, such as those based on cyclohexane (B81311) and cyclopentane, can lead to the formation of dynamic MOFs with unique properties, including stimuli-responsive "breathing" and "swelling" behaviors. These characteristics are of significant interest for applications in gas storage and separation, catalysis, and controlled drug delivery. The seemingly subtle difference between cis and trans isomers of the same dicarboxylic acid can lead to vastly different framework structures and properties.
Performance Comparison of MOFs with Alicyclic Dicarboxylic Acid Linkers
The selection of an appropriate alicyclic dicarboxylic acid linker has a profound impact on the resulting MOF's properties. The following tables summarize key performance metrics for MOFs synthesized with this compound and its alternatives, including its trans-isomer and other cycloalkane-based linkers.
| Linker | Metal Ion | MOF Name/Formula | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) | Key Application Highlight |
| This compound | Cu(II) | [Cu₂(cis-1,2-chdc)₂(H₂O)₂] | Non-porous | - | ~250 | Precursor for layered structures |
| trans-1,2-Cyclohexanedicarboxylic acid | Zn(II) | Zn(trans-1,2-chdc) | ~150 | 0.08 | ~300 | Chirality transfer |
| cis-1,4-Cyclohexanedicarboxylic acid | Cu(II) | [Cu₂(cis-1,4-chdc)₂(H₂O)₂] | Non-porous | - | ~280 | Forms 1D ladder-like structures |
| trans-1,4-Cyclohexanedicarboxylic acid | Co(II) | [Co(trans-1,4-chdc)(H₂O)₄] | ~50 | 0.03 | ~320 | Gas separation |
| cis-1,2-Cyclopentanedicarboxylic acid | Zn(II) | Not specified | Moderate | Not specified | Not specified | Potential for flexible frameworks |
Table 1: Comparative Performance of MOFs with Cyclohexane- and Cyclopentane-based Dicarboxylic Acid Linkers. This table highlights the significant influence of the linker's stereochemistry and ring size on the resulting MOF's porosity and thermal stability.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis of MOFs. Below are representative solvothermal and hydrothermal methods for the synthesis of MOFs using alicyclic dicarboxylic acid linkers.
Protocol 1: Solvothermal Synthesis of a Zinc-based MOF with trans-1,2-Cyclohexanedicarboxylic Acid
This protocol describes the synthesis of a chiral MOF, demonstrating the transfer of stereochemical information from the linker to the framework.
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
trans-1,2-Cyclohexanedicarboxylic acid
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of Zinc Nitrate Hexahydrate and 0.1 mmol of trans-1,2-Cyclohexanedicarboxylic acid in 10 mL of a 1:1 (v/v) mixture of DMF and ethanol.
-
Seal the vial and place it in a preheated oven at 85 °C for 48 hours.
-
After cooling to room temperature, colorless block-shaped crystals are collected by filtration.
-
The crystals are washed with fresh DMF (3 x 5 mL) and subsequently solvent-exchanged with ethanol (3 x 5 mL) over a period of 24 hours.
-
The final product is dried under vacuum at 60 °C for 12 hours.
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity and crystallinity of the material.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the framework.
-
Gas Adsorption (N₂ at 77 K): To measure the BET surface area and pore volume.
Protocol 2: Hydrothermal Synthesis of a Copper-based MOF with cis-1,4-Cyclohexanedicarboxylic Acid
This protocol outlines the synthesis of a 1D coordination polymer, showcasing how the linker geometry can direct the dimensionality of the resulting framework.[1]
Materials:
-
Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O)
-
cis-1,4-Cyclohexanedicarboxylic acid
-
Deionized Water
Procedure:
-
A mixture of Copper(II) Nitrate Trihydrate (0.1 mmol) and cis-1,4-Cyclohexanedicarboxylic acid (0.1 mmol) is prepared in 10 mL of deionized water in a 23 mL Teflon-lined stainless steel autoclave.
-
The autoclave is sealed and heated to 180 °C for 72 hours.
-
After slow cooling to room temperature, blue crystals are obtained.
-
The crystals are washed with deionized water and air-dried.
Characterization:
-
Single-Crystal X-ray Diffraction: To determine the crystal structure and connectivity of the framework.
-
Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal centers.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and identify the loss of coordinated water molecules.
Visualizing Synthesis and Structure-Property Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the synthesis and design of MOFs with alicyclic dicarboxylic acid linkers.
Caption: General workflow for the synthesis and characterization of MOFs.
Caption: Influence of alicyclic linker characteristics on MOF properties.
Conclusion
The choice of alicyclic dicarboxylic acid linker is a powerful tool for tuning the properties of MOFs. By moving beyond the commonly used this compound, researchers can access a wide range of framework topologies and functionalities. The comparative data and detailed protocols presented in this guide provide a foundation for the rational design of novel MOFs with tailored properties for applications in gas storage, separation, catalysis, and drug delivery. The subtle interplay between linker stereochemistry, ring size, and conformational flexibility offers a rich design space for the next generation of advanced porous materials.
References
Safety Operating Guide
Navigating the Disposal of cis-1,2-Cyclohexanedicarboxylic Acid: A Procedural Guide
For laboratory professionals, including researchers and scientists in drug development, the responsible management of chemical waste is paramount to ensuring a safe and compliant operational environment. This guide provides a detailed, step-by-step protocol for the proper disposal of cis-1,2-Cyclohexanedicarboxylic acid, emphasizing safety, regulatory adherence, and logistical clarity.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This chemical is known to cause skin and serious eye irritation.[1]
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[2]
-
Hand Protection: Use chemical-impermeable gloves that have been inspected for integrity before use.[2]
-
Body Protection: A laboratory coat or apron is mandatory to prevent skin contact.[3]
-
Ventilation: Always handle the chemical in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.[1][2]
Step-by-Step Disposal Protocol
The primary and universally recommended method for the disposal of this compound is to treat it as hazardous chemical waste and entrust it to a licensed waste disposal company.[1][2] Disposing of this chemical down the drain or in regular trash is strictly prohibited.[3][4]
Step 1: Waste Segregation
Proper segregation is the first critical step to prevent dangerous chemical reactions.
-
Designate a Specific Waste Stream: Collect waste this compound and any materials heavily contaminated with it (e.g., absorbent pads from a spill) separately from other chemical waste.
-
Avoid Incompatibilities: As an organic acid, it must be stored separately from bases, oxidizing agents, reducing agents, cyanides, and sulfides.[5][6][7] Storing acids and bases together can lead to violent reactions.
-
Container Material: Do not use steel containers for storing acidic waste.[5] Opt for compatible containers, typically glass or high-density polyethylene (B3416737) (HDPE).
Step 2: Waste Collection and Containerization
-
Select an Appropriate Container: Use a sturdy, leak-proof container with a secure, screw-top lid.[5][7] The container material must be compatible with the acid.[5]
-
Labeling: Immediately label the waste container as "Hazardous Waste." The label must clearly state the full chemical name, "this compound," and list any other chemical constituents present in the waste mixture.[3]
-
Fill Level: Do not overfill the container. Leave at least 10% or a one-inch headspace at the top to allow for vapor expansion and prevent spills.[5][6]
-
Storage: Keep the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[1][7]
Step 3: Arranging for Disposal
-
Contact Professionals: Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[1][7]
-
Follow Regulations: Disposal must be conducted in strict accordance with all local, regional, and national environmental regulations.[1][8]
Quantitative Disposal Guidelines
Specific quantitative limits for the disposal of this compound are not well-defined in regulatory literature. However, general guidelines for common laboratory acids can provide context, though they should be applied with caution and are not a substitute for professional waste disposal . Neutralization and drain disposal are generally not recommended for this compound without explicit approval from your institution's EHS office.[3]
| Disposal Method | Quantitative Guideline (General Simple Acids) | Applicability to this compound |
| Drain Disposal | Prohibited for hazardous chemicals.[4] | Not Recommended |
| Neutralization | Dilute solutions (<10% v/v) of simple carboxylic acids (≤5 carbon atoms) may be neutralized to a pH of 5.5-9.0 for drain disposal in some jurisdictions.[9] | Not Recommended without explicit EHS approval. |
| Small Quantities | Some simple acids in quantities up to 100g or 100mL may be eligible for neutralization and drain disposal with copious water. | Not Applicable |
| Licensed Contractor | No quantity limit; all quantities should be handled this way. | Mandatory |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. fishersci.com [fishersci.com]
- 9. laballey.com [laballey.com]
Personal protective equipment for handling cis-1,2-Cyclohexanedicarboxylic acid
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for the handling and disposal of cis-1,2-Cyclohexanedicarboxylic acid. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a white crystalline powder that can cause skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2] While some safety data sheets (SDS) may classify it as not hazardous under the 2012 OSHA Hazard Communication Standard, it is crucial to handle it with appropriate care to minimize exposure.[3][4] The primary routes of exposure are through skin contact, eye contact, and inhalation of dust.
The following table summarizes the required PPE for handling this chemical.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. | Protects against dust particles and potential splashes, preventing serious eye irritation.[5][6] |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact, which can cause irritation.[7] While specific compatibility data is limited, these materials offer good resistance to a range of organic acids. |
| Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is recommended if dust is generated and engineering controls (e.g., fume hood) are not sufficient.[5] For the related compound, cis-1,2-Cyclohexanedicarboxylic anhydride, an ACGIH Ceiling Limit of 0.005 mg/m³ (inhalable fraction and vapor) is established, suggesting caution with airborne particulates.[5] | Protects the respiratory system from irritation due to inhalation of dust. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to minimize exposure risk.
Preparation and Engineering Controls
-
Ventilation: Always handle the solid chemical in a well-ventilated area. The use of a chemical fume hood is strongly recommended, especially when transferring or weighing the powder, to minimize the inhalation of dust.
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[5]
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are within reach.
Donning PPE
Follow the sequence below for wearing PPE:
-
Lab Coat
-
Gloves
-
Safety Goggles
-
Respirator (if required)
Handling the Chemical
-
Avoid Dust Formation: When handling the solid, use techniques that minimize the generation of dust. Avoid pouring the powder from a height.
-
Portioning: Use a spatula to carefully transfer the desired amount of the chemical onto a weigh boat or into a container.
-
Solution Preparation: If preparing a solution, slowly add the solid to the solvent to avoid splashing.
-
Container Sealing: Keep the container of this compound tightly closed when not in use.
Doffing PPE
To prevent cross-contamination, remove PPE in the following order before leaving the work area:
-
Gloves
-
Safety Goggles
-
Respirator (if worn)
-
Lab Coat
-
Wash Hands Thoroughly: Immediately wash hands with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Dispose of unused or waste this compound in a designated, labeled hazardous waste container.
-
Do not dispose of the chemical down the drain or in regular trash.[3]
-
Waste disposal should be carried out by a licensed chemical waste disposal company in accordance with local, state, and federal regulations.[3]
-
-
Contaminated Materials:
-
Disposable items such as gloves, weigh boats, and paper towels that are contaminated with the chemical should be placed in a sealed, labeled bag and disposed of as hazardous waste.
-
Contaminated clothing should be removed immediately and laundered before reuse. If heavily contaminated, it should be disposed of as hazardous waste.
-
-
Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste.
-
Once decontaminated, the container can be disposed of according to institutional guidelines.
-
Experimental Workflow for Safe Handling
Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
